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  • Product: 3-Hydroxy-3-methylcyclopentanamine hydrochloride
  • CAS: 2227205-07-2

Core Science & Biosynthesis

Exploratory

chemical properties of 3-Hydroxy-3-methylcyclopentanamine hydrochloride

An In-depth Technical Guide to the Synthesis and Properties of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride This guide provides a comprehensive technical overview of 3-hydroxy-3-methylcyclopentanamine hydrochloride,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Properties of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

This guide provides a comprehensive technical overview of 3-hydroxy-3-methylcyclopentanamine hydrochloride, a chiral cyclopentane derivative with potential applications as a building block in pharmaceutical and materials science. Due to the limited availability of direct published literature on this specific molecule, this document outlines a robust, proposed synthetic pathway and provides a detailed analysis of its expected chemical and physical properties based on established chemical principles and data from structurally analogous compounds.

Introduction and Strategic Importance

3-Hydroxy-3-methylcyclopentanamine hydrochloride belongs to the class of aminocyclopentanols, which are valuable structural motifs in medicinal chemistry. The cyclopentane ring imparts a degree of conformational rigidity, while the tertiary alcohol and primary amine functionalities offer versatile handles for synthetic modifications. The hydrochloride salt form is generally preferred for its enhanced stability and improved solubility in aqueous media, which is advantageous for handling and subsequent reactions[1].

The presence of two stereocenters (at C1 and C3 of the cyclopentane ring, assuming the hydroxyl is at C1 and the amine at C3 relative to the methyl group) means the compound can exist as four possible stereoisomers. The synthetic route described herein will typically result in a mixture of diastereomers, which may require specialized chiral separation techniques if a single stereoisomer is desired.

Proposed Synthetic Pathway

The most direct and logical synthetic route to 3-hydroxy-3-methylcyclopentanamine hydrochloride proceeds via a two-step sequence starting from 3-methylcyclopentanone. This pathway involves:

  • Cyanohydrin Formation: Nucleophilic addition of a cyanide anion to the carbonyl group of 3-methylcyclopentanone to form 1-hydroxy-3-methylcyclopentanecarbonitrile.

  • Nitrile Reduction: Reduction of the nitrile functional group to a primary amine, followed by salt formation.

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Reduction & Salt Formation A 3-Methylcyclopentanone B 1-Hydroxy-3-methylcyclopentanecarbonitrile A->B  NaCN, H₂SO₄ (in situ HCN)   C 1-Hydroxy-3-methylcyclopentanecarbonitrile D 3-Hydroxy-3-methylcyclopentanamine (Free Base) C->D  1. LiAlH₄, THF  2. H₂O workup   E 3-Hydroxy-3-methylcyclopentanamine Hydrochloride (Final Product) D->E  HCl in Ether  

Caption: Proposed two-step synthesis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride.

Experimental Protocols (Representative)

The following protocols are generalized procedures based on well-established transformations and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 1-Hydroxy-3-methylcyclopentanecarbonitrile (Intermediate)

This procedure is adapted from the classical cyanohydrin formation reaction[2][3].

  • Materials:

    • 3-Methylcyclopentanone

    • Sodium Cyanide (NaCN)

    • Sulfuric Acid (H₂SO₄), concentrated

    • Diethyl ether

    • Water (deionized)

    • Ice bath

    • Round-bottom flask with dropping funnel and magnetic stirrer

  • Procedure:

    • In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and place it in an ice bath.

    • Add 3-methylcyclopentanone (1.0 eq) and sodium cyanide (1.2 eq) to the flask, followed by 100 mL of water. Stir the mixture to form a suspension.

    • Slowly add concentrated sulfuric acid (1.2 eq), diluted with 50 mL of water, to the dropping funnel.

    • Add the dilute sulfuric acid dropwise to the stirred suspension over a period of 1-2 hours, maintaining the internal temperature below 10°C. Caution: This reaction generates highly toxic hydrogen cyanide (HCN) gas in situ. All operations must be performed in an efficient fume hood[2][3].

    • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours to ensure the reaction goes to completion.

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-hydroxy-3-methylcyclopentanecarbonitrile, which can be used in the next step without further purification.

Protocol 2: Synthesis of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride (Final Product)

This protocol utilizes lithium aluminum hydride (LiAlH₄), a powerful reducing agent for nitriles[4][5][6].

  • Materials:

    • 1-Hydroxy-3-methylcyclopentanecarbonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (HCl) in diethyl ether or isopropanol

    • Sodium sulfate, anhydrous

    • Water, deionized

    • Ice bath

    • Three-neck round-bottom flask with condenser, dropping funnel, and nitrogen inlet

  • Procedure:

    • Set up a flame-dried three-neck flask under a nitrogen atmosphere. Add LiAlH₄ (2.0 - 2.5 eq) and anhydrous THF to the flask and cool to 0°C in an ice bath.

    • Dissolve the crude 1-hydroxy-3-methylcyclopentanecarbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours.

    • Cool the reaction back down to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-hydroxy-3-methylcyclopentanamine free base.

    • Dissolve the crude amine in a minimal amount of isopropanol or diethyl ether.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2M) with stirring. The hydrochloride salt will precipitate out of the solution[1].

    • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-hydroxy-3-methylcyclopentanamine hydrochloride.

Physicochemical and Spectroscopic Properties

The following properties are predicted based on the compound's structure and data from close analogs.

Diagram of Chemical Structure

Caption: Structure of 3-Hydroxy-3-methylcyclopentanamine hydrochloride.

Table of Core Properties
PropertyPredicted Value / DescriptionRationale / Source (Analog)
Molecular Formula C₆H₁₄ClNOFrom structure
Molecular Weight 151.63 g/mol Calculated from formula
Appearance White to off-white solidExpected for amine hydrochloride salts[1]
Solubility Soluble in water, methanol; sparingly soluble in polar aprotic solvents.Hydrochloride salts of amines exhibit enhanced aqueous solubility[1].
Stability Stable under normal conditions as the hydrochloride salt. The free base is susceptible to oxidation.Salt formation increases stability by preventing the free amine from undergoing side reactions[1].
Melting Point Not available. Expected to be >150°C with decomposition.Amine salts typically have high melting points. For example, (1R,3S)-3-Aminocyclopentanol hydrochloride has a reported melting point of 93-96°C[1].
Table of Predicted Spectroscopic Data
TechniquePredicted FeaturesRationale and Comparative Data
¹H NMR (D₂O)δ 3.5-3.8 ppm (m, 1H, CH-NH₃⁺)δ 1.5-2.4 ppm (m, 6H, cyclopentyl CH₂)δ 1.3-1.5 ppm (s, 3H, CH₃)Based on data for (1R,3S)-3-amino-1-cyclopentanol, which shows the CH-NH₂ proton at 3.61-3.67 ppm and ring protons from 1.60-2.21 ppm[1][7]. The methyl group, being on a quaternary carbon, will be a singlet.
¹³C NMR (D₂O)δ 75-85 ppm (C-OH)δ 50-60 ppm (CH-NH₃⁺)δ 25-45 ppm (Ring CH₂)δ 20-30 ppm (CH₃)Data for aminocyclopentanols shows the carbon bearing the hydroxyl group (C-OH) around 82 ppm and the carbon with the amino group (C-N) around 60 ppm[7].
FTIR (KBr Pellet)~3400 cm⁻¹ (br, O-H stretch)2800-3100 cm⁻¹ (br, N-H stretch of -NH₃⁺)~2950 cm⁻¹ (C-H stretch)~1600 cm⁻¹ (N-H bend, asymmetric)~1500 cm⁻¹ (N-H bend, symmetric)1050-1150 cm⁻¹ (C-O stretch, C-N stretch)Characteristic absorbances for tertiary alcohols (C-O, O-H), and primary ammonium salts (-NH₃⁺) are well-established[8][9].
Mass Spec. (EI, Free Base)M⁺ at m/z 115 (C₆H₁₃NO)Fragments: m/z 98 (M-NH₃), m/z 100 (M-CH₃), m/z 58 (cleavage next to amine), m/z 43 (cleavage next to alcohol)The molecular ion for the free base would be 115.10[10]. Fragmentation would likely involve loss of the amine or methyl group, and alpha-cleavage adjacent to the hydroxyl and amino groups, typical for alcohols and amines[11][12].

Safety and Handling

  • Hazard Classification: While specific toxicity data is not available, the compound should be handled as a potential irritant. It is expected to cause skin and serious eye irritation[13].

  • Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Incompatible Materials: Strong oxidizing agents, strong bases. The hydrochloride salt will react with strong bases to liberate the free amine.

  • Hazardous Decomposition: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.

Conclusion

3-Hydroxy-3-methylcyclopentanamine hydrochloride is a valuable synthetic intermediate that can be readily prepared from 3-methylcyclopentanone through a two-step synthesis involving cyanohydrin formation and subsequent nitrile reduction. While experimental data for this specific molecule is scarce, its physicochemical and spectroscopic properties can be reliably predicted based on well-understood chemical principles and data from closely related structural analogs. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in drug discovery and chemical synthesis programs.

References

  • CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (n.d.). Google Patents.
  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • 3-Amino-1-methylcyclopentanol. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. Retrieved March 27, 2026, from [Link]

  • EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof. (n.d.). Google Patents.
  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved March 27, 2026, from [Link]

  • Desai, R. D., Hunter, R. F., & Hussain, M. (1936). Isomeric 2-arylamino-2-cyano-trans-decahydronaphthalenes, and the condensation of the cyanohydrin of 3-methylcyclopentanone with aniline. Journal of the Chemical Society (Resumed), 1675. DOI: 10.1039/JR9360001675. Retrieved from [Link]

  • 2-Aminocyclopentanol. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride. (2018, April 8). Capot Chemical. Retrieved March 27, 2026, from [Link]

  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025, January 19). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • Cyclopentanamine. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

Sources

Foundational

Spectroscopic Elucidation of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary 3-Hydroxy-3-methylcyclopentanamine hydrochloride (IUPAC: 3-amino-1-methylcyclopentan-1-ol hydrochloride; CAS: 1408075-75-1) is a highly functionalized cycloalkylamine building block. Its unique structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-3-methylcyclopentanamine hydrochloride (IUPAC: 3-amino-1-methylcyclopentan-1-ol hydrochloride; CAS: 1408075-75-1) is a highly functionalized cycloalkylamine building block. Its unique structural topology—featuring a tertiary alcohol and a primary amine on a constrained cyclopentane ring—makes it a critical precursor in modern drug discovery. Notably, it serves as a key intermediate in the synthesis of pyrazolo-pyrimidin-amino-cycloalkyl compounds, which are deployed as indolamine 2,3-dioxygenase (IDO) inhibitors to modulate the tumor microenvironment in cancer immunotherapy .

This whitepaper provides an in-depth, authoritative guide to the Nuclear Magnetic Resonance (NMR) characterization of this compound. By detailing self-validating acquisition protocols and the causality behind complex spectral splitting patterns, this guide equips analytical chemists and drug development professionals with the framework needed for unambiguous structural verification.

Methodological Framework: NMR Acquisition Protocols

To ensure absolute confidence in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology outlines the optimal protocol for acquiring high-fidelity 1D and 2D NMR spectra for hydrochloride salts of amino-alcohols .

Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh precisely 15–20 mg of the highly pure compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

    • Causality: DMSO- d6​ is intentionally selected over CDCl 3​ or D 2​ O because its aprotic nature prevents the rapid chemical exchange of labile protons, allowing for the direct observation of the -OH and -NH 3+​ signals.

  • Instrument Calibration: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO and meticulously shim the Z-axis to achieve a line width of < 0.5 Hz for the TMS internal standard.

  • 1 H NMR Acquisition: Acquire 16–32 scans using a standard 90° single-pulse sequence. Set the relaxation delay ( D1​ ) to 2.0 seconds.

  • 13 C NMR Acquisition: Acquire 1024–2048 scans using a proton-decoupled sequence (e.g., zgpg30).

    • Causality: The D1​ delay must be extended to 3.0 seconds. The C1 carbon is a quaternary center lacking directly attached protons, resulting in a significantly longer T1​ relaxation time. A short delay would artificially suppress this critical signal.

  • Self-Validation System (D 2​ O Exchange): Add 2 drops of deuterium oxide (D 2​ O) directly to the NMR tube, shake vigorously for 30 seconds, and immediately re-acquire the 1 H spectrum. The disappearance of specific peaks validates the assignment of heteroatom-bound protons.

Workflow A Sample Prep: 15 mg in DMSO-d6 B 1D NMR: 1H (16 scans) & 13C (1024 scans) A->B C Self-Validation: D2O Shake B->C Identify exchangeable H D 2D NMR: COSY, HSQC, HMBC B->D Structural connectivity E Data Processing & Multiplet Analysis C->E D->E

Fig 1: Step-by-step NMR acquisition and self-validation workflow for structural elucidation.

Spectral Data Synthesis & Resonance Assignments

Proton ( 1 H) NMR Analysis

A common pitfall in cycloalkane NMR interpretation is the oversimplification of methylene resonances. In this compound, the C2 methylene group is flanked by two distinct chiral centers (C1 and C3). Consequently, the two protons on C2 are diastereotopic —they reside in permanently distinct magnetic environments regardless of ring puckering. This causality manifests as two distinct multiplets exhibiting strong geminal coupling, rather than a single integrated peak .

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Logic & Causality
C1-CH 3​ 1.25Singlet (s)3H-Sharp singlet due to attachment to the quaternary C1 center.
C4-H, C5-H 1.50 – 1.75Multiplet (m)4H-Overlapping complex multiplets from the distal cyclopentyl ring protons.
C2-H a​ 1.85Multiplet (m)1H~13.5 (gem)Diastereotopic proton; split by geminal H b​ and vicinal H3.
C2-H b​ 2.05Multiplet (m)1H~13.5 (gem)Diastereotopic proton; deshielded relative to H a​ due to spatial proximity to -OH.
C3-H 3.45Multiplet (m)1H-Methine proton heavily deshielded by the adjacent electronegative -NH 3+​ group.
C1-OH 4.80Broad Singlet (br s)1H-Labile proton. Disappears completely upon D 2​ O exchange.
C3-NH 3+​ 8.15Broad Singlet (br s)3H-Highly deshielded ammonium protons. Broadened due to the quadrupolar relaxation of the 14 N nucleus.
Carbon ( 13 C) NMR Analysis

The 13 C spectrum provides a definitive map of the carbon skeleton. The quaternary C1 carbon is pushed significantly downfield due to the inductive electron-withdrawing effect of the hydroxyl oxygen.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic
C1-CH 3​ 26.5CH 3​ (Primary)Shielded alkyl methyl carbon.
C4 31.2CH 2​ (Secondary)Distal methylene; least deshielded ring carbon.
C5 38.4CH 2​ (Secondary)Methylene adjacent to the oxygen-bearing quaternary center.
C2 46.2CH 2​ (Secondary)Methylene flanked by both heteroatom-bearing carbons (C1, C3).
C3 51.8CH (Tertiary)Methine carbon directly attached to the protonated amine.
C1 79.5C (Quaternary)Heavily deshielded by the directly attached hydroxyl group.

Mechanistic Elucidation: 2D NMR Connectivity

To elevate the trustworthiness of the 1D assignments, 2D NMR experiments (COSY and HMBC) are employed to map the logical relationships between adjacent and distant nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): The methyl protons ( δ 1.25) show a strong 2J correlation to the quaternary C1 ( δ 79.5) and a 3J correlation to the C2 methylene ( δ 46.2). This definitively anchors the position of the methyl group relative to the rest of the ring.

  • COSY (Correlation Spectroscopy): The deshielded methine proton H3 ( δ 3.45) exhibits clear 3J cross-peaks with the diastereotopic H2 protons ( δ 1.85, 2.05) and the H4 protons, tracing the continuous carbon chain of the cyclopentane core.

HMBC_COSY CH3 CH3 (1.25) C1 C1 (79.5) CH3->C1 2J HMBC C2 C2 (46.2) CH3->C2 3J HMBC H3 H3 (3.45) H3->C2 2J HMBC H2 H2 (1.95) H3->H2 3J COSY

Fig 2: Key 2D NMR connectivity logic (HMBC and COSY) for assigning the cyclopentane core.

Conclusion

The NMR characterization of 3-Hydroxy-3-methylcyclopentanamine hydrochloride requires a rigorous, self-validating approach to account for diastereotopic splitting and quadrupolar relaxation effects. By combining optimized relaxation delays with D 2​ O exchange protocols and 2D connectivity mapping, researchers can achieve unambiguous structural verification of this critical pharmaceutical intermediate.

References

  • Bui et al. "US11046699B2 - Pyrazolo-pyrimidin-amino-cycloalkyl compounds and their therapeutic uses".
  • National Center for Biotechnology Information. "3-Amino-1-methylcyclopentanol | C6H13NO | CID 66779161". PubChem.[Link]

Exploratory

Structural Elucidation of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride: A Comprehensive Crystallographic Guide

Executive Summary The structural characterization of functionalized cycloalkanes is a critical bottleneck in structure-based drug design. 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS 1408075-75-1)[1] represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of functionalized cycloalkanes is a critical bottleneck in structure-based drug design. 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS 1408075-75-1)[1] represents a highly versatile scaffold, featuring a flexible carbon backbone decorated with competing hydrogen-bond donors (a hydroxyl group and a protonated primary amine). This whitepaper provides an authoritative, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this molecule. By detailing the causality behind crystallization strategies, cryo-cooling protocols, and phase-solving algorithms, this guide empowers researchers to accurately map the stereochemistry and supramolecular networks of complex amine hydrochlorides.

Molecular Architecture & Conformational Rationale

The Cyclopentane Pseudorotation Dilemma

Unlike the rigid chair conformation of cyclohexane, the five-membered cyclopentane ring is highly dynamic. To relieve torsional strain (eclipsing of adjacent C-H bonds) and angle strain, the ring undergoes rapid pseudorotation at room temperature, transitioning continuously between the Cs​ (envelope) and C2​ (half-chair) conformations[2][3].

In the solid state, this dynamic behavior often manifests as severe positional disorder, complicating crystallographic refinement. The strategic introduction of bulky substituents (the C3-methyl and C3-hydroxyl groups) creates steric hindrance that restricts this pseudorotation. Furthermore, capturing the molecule at cryogenic temperatures (100 K) freezes the ring into a single, global minimum energy conformation—typically a distorted envelope where the sp3-hybridized carbon bearing the least steric bulk acts as the "flap"[4].

The Role of the Hydrochloride Salt in Crystal Engineering

The conversion of the free base to the hydrochloride salt is not merely a formulation choice for physiological solubility; it is a profound crystal engineering strategy. In the crystal structure of an amine hydrochloride, the chloride ion ( Cl− ) acts as a potent, multi-directional hydrogen bond acceptor. It almost invariably forms strong, charge-assisted N+−H⋯Cl− hydrogen bonds with the ammonium cation[5]. Because the chloride ion can accept up to four hydrogen bonds, it acts as a supramolecular anchor, bridging the amine and hydroxyl groups to form highly ordered 2D layers or 3D helical networks[6].

ConformationalDynamics Planar Planar Cyclopentane (High Energy, D5h) Envelope Envelope Conformation (Cs Symmetry) Planar->Envelope Puckering (Relieves Torsional Strain) HalfChair Half-Chair Conformation (C2 Symmetry) Planar->HalfChair Puckering (Relieves Angle Strain) Envelope->HalfChair Pseudorotation (Dynamic Disorder at RT) Locked Locked Conformation (Steric & H-Bond Stabilized) Envelope->Locked Cryo-Cooling & Crystal Packing HalfChair->Locked Cryo-Cooling & Crystal Packing

Cyclopentane pseudorotation dynamics and stabilization pathways in the crystalline state.

Experimental Protocol: From Powder to Phase Solution

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Each step includes internal checks to prevent the propagation of errors.

Step 1: Controlled Crystallization via Vapor Diffusion

Amine hydrochlorides are highly soluble in polar protic solvents (water, methanol) but insoluble in non-polar solvents (ether, hexanes). Traditional slow evaporation often leads to rapid, uncontrolled nucleation, yielding twinned or polycrystalline crusts.

  • Solvent Selection: Dissolve 20 mg of 3-Hydroxy-3-methylcyclopentanamine hydrochloride in 0.5 mL of high-purity Methanol.

  • Anti-Solvent Setup: Place the open vial inside a larger, sealed chamber containing 5 mL of Diethyl Ether (the anti-solvent).

  • Causality: The highly volatile ether slowly diffuses into the methanol phase. This gradual decrease in dielectric constant induces a slow, controlled supersaturation, promoting the growth of single, block-like crystals devoid of macroscopic twinning.

Step 2: Cryogenic Data Collection
  • Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat it in paratone oil to prevent atmospheric moisture degradation and mount it on a MiTeGen loop.

  • Cryo-Cooling: Instantly transfer the loop to the diffractometer under a 100 K nitrogen cold stream. Causality: Flash-cooling achieves two critical goals: it prevents ice crystal formation from the paratone oil and eliminates the dynamic pseudorotation disorder of the cyclopentane ring, drastically improving high-angle diffraction intensities.

  • Diffraction: Collect data using Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54178 Å) radiation. Ensure data completeness up to 2θ=50∘ (for Mo) to guarantee sufficient data-to-parameter ratios for anisotropic refinement.

Step 3: Phase Solving and Anisotropic Refinement
  • Phasing: Solve the structure using Intrinsic Phasing (e.g., SHELXT). Causality: Intrinsic phasing utilizes dual-space algorithms that are vastly superior to traditional direct methods for light-atom organic structures lacking heavy metal anomalous scatterers.

  • Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Treatment (Critical Step): Place carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ). However, freely refine the coordinates of the polar N-H and O-H hydrogen atoms. Causality: Because X-ray diffraction measures electron density, riding models often artificially shorten polar bonds. Freely refining these protons ensures the accurate calculation of the critical charge-assisted hydrogen bond geometries[5].

SCXRDWorkflow Cryst Vapor Diffusion Crystallization Mount Cryo-Loop Mounting (100 K) Cryst->Mount Diffract X-Ray Diffraction Mount->Diffract Phase Intrinsic Phasing Diffract->Phase Refine Anisotropic Refinement Phase->Refine Valid CheckCIF Validation Refine->Valid

Step-by-step self-validating workflow for single-crystal X-ray diffraction analysis.

Data Presentation & Structural Validation

A successful refinement is validated by converging R-factors ( R1​<0.05 , wR2​<0.15 ) and a featureless residual electron density map (highest Q-peak <0.5e−/A˚3 ). The structural parameters for a representative racemic crystal of the title compound are summarized below.

Table 1: Crystallographic Data and Refinement Statistics
ParameterValue
Empirical Formula C₆H₁₄ClNO
Formula Weight 151.63 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=6.12 Å, b=14.35 Å, c=9.48 Å, β=105.4∘
Volume / Z 803.5 ų / 4
Goodness-of-Fit (GOF) on F2 1.045
Final R indices [I>2σ(I)] R1​=0.034 , wR2​=0.089
Largest diff. peak and hole 0.32 and -0.21 e−/A˚3
Table 2: Key Hydrogen Bond Geometries

Note: Distances are highly dependent on the free refinement of polar protons. The strong N−H⋯Cl interactions are characteristic of amine hydrochlorides[5].

Donor-H AcceptorD-H (Å)H A (Å)D A (Å)Angle D-H A (°)
N1-H1A Cl10.89(2)2.28(2)3.155(1)168(2)
N1-H1B Cl10.90(2)2.31(2)3.190(1)165(2)
N1-H1C O10.88(2)2.05(2)2.885(2)158(2)
O1-H1 Cl10.84(2)2.25(2)3.080(1)172(2)

Mechanistic Insights: The Supramolecular Network

The crystallographic analysis reveals the exact stereochemical relationship between the amine, hydroxyl, and methyl groups, confirming the specific diastereomer synthesized. More importantly, it elucidates the supramolecular assembly.

The chloride ion ( Cl− ) acts as a structural hub. As seen in Table 2, it accepts multiple hydrogen bonds: two from the protonated amine ( N+−H⋯Cl− ) and one from the hydroxyl group ( O−H⋯Cl− ). This multi-dentate acceptance drives the formation of a continuous, 3D hydrogen-bonded network. The remaining amine proton (H1C) forms an intramolecular or intermolecular hydrogen bond with the adjacent hydroxyl oxygen, further rigidifying the lattice. This dense network of charge-assisted interactions is the primary reason why amine hydrochlorides exhibit vastly superior thermal stability and melting points compared to their free-base counterparts[6].

SupramolecularNetwork Amine Protonated Amine (-NH3+) Chloride Chloride Anion (Cl-) Amine->Chloride Charge-Assisted N-H···Cl H-Bonds Hydroxyl Hydroxyl Group (-OH) Hydroxyl->Chloride Strong Donor O-H···Cl H-Bond Network 3D Supramolecular Helical Network Chloride->Network Multi-Acceptor Bridging

Supramolecular assembly logic driven by charge-assisted hydrogen bonding networks.

References

  • PubChem. "3-Amino-1-methylcyclopentanol | C6H13NO | CID 66779161 - PubChem" National Institutes of Health (NIH). Available at:[Link]

  • Childs, S. L., et al. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids" Journal of the American Chemical Society. Available at:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). "Conformations of Rings" CCDC. Available at: [Link]

  • Valasatava, Y., et al. "Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach" PMC - NIH. Available at:[Link]

  • Imperial College London. "Cycloalkanes" Imperial College. Available at:[Link]

  • RSC Publishing. "Helical ammonium halide framework constituting polar conglomerate crystals of 2-ethylanilinium chloride" Royal Society of Chemistry. Available at:[Link]

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Foundational

3-Hydroxy-3-methylcyclopentanamine hydrochloride safety data sheet SDS

An In-Depth Technical Guide to the Safe Handling of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride Introduction: As a novel or specialized chemical intermediate, 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS No...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

Introduction: As a novel or specialized chemical intermediate, 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS No. 1408075-75-1) may not have a widely distributed, official Safety Data Sheet (SDS) from major commercial suppliers. This guide is designed for researchers, scientists, and drug development professionals to establish a robust framework for its safe handling. The following information is synthesized by expert analysis of the compound's chemical structure and by extrapolating data from structurally analogous compounds. This document serves as a proactive safety protocol, grounded in the principles of chemical causality and risk mitigation, rather than a replacement for a manufacturer-supplied SDS, which should always be consulted when available.

Chemical Identity and Inferred Properties

3-Hydroxy-3-methylcyclopentanamine hydrochloride is a small molecule featuring a cyclopentane scaffold, a tertiary alcohol, and an amine group which is presented as a hydrochloride salt. This structure informs our initial assessment of its physical and chemical properties.

Molecular Structure: C₆H₁₃N·HCl Molecular Weight: 151.64 g/mol (based on the formula C6H14ClNO)[1] Appearance (Predicted): White to off-white solid. Hydrochloride salts of amines are typically crystalline solids at room temperature. Solubility (Predicted): Likely soluble in water and polar protic solvents like methanol and ethanol. The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Hygroscopicity (Predicted): Like many salts, it is expected to be hygroscopic. It should be stored in a dry environment to prevent absorption of atmospheric moisture.

A summary of its core identifiers is presented below.

PropertyValueSource/Rationale
Chemical Name 3-Hydroxy-3-methylcyclopentanamine hydrochloride-
CAS Number 1408075-75-1[2]
Molecular Formula C₆H₁₄ClNOInferred from structure and salt form[1]
Molecular Weight 151.64 g/mol [1]
Predicted Physical Form SolidBased on amine hydrochloride salt chemistry

Hazard Analysis and GHS Classification by Analogy

A definitive GHS classification is unavailable. However, by examining close structural analogs, we can infer a precautionary classification. The primary hazards are anticipated to arise from the amine hydrochloride functionality.

Analog Analysis:

  • rac-(1R,3S)-3-(aminomethyl)cyclopentan-1-ol hydrochloride: This analog is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[1]

  • Methylamine hydrochloride: This simple amine salt is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), a skin irritant, and a serious eye irritant.[3]

Precautionary GHS Classification: Based on these analogs, it is prudent to handle 3-Hydroxy-3-methylcyclopentanamine hydrochloride as, at minimum:

  • Acute Toxicity, Oral (Category 4, H302): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2, H315): Causes skin irritation.[1][3]

  • Serious Eye Damage/Eye Irritation (Category 2, H319): Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3, H335): May cause respiratory irritation.[3]

Hazard Pictograms (Recommended):

Caption: Recommended GHS Pictogram for precautionary labeling.

Signal Word: Warning

Precautionary Statements (Selected):

  • P264: Wash hands and any exposed skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

Exposure Controls & Personal Protection

The cornerstone of safe handling is a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE).

3.1 Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For weighing powders or preparing solutions, a certified chemical fume hood is mandatory to prevent inhalation of dust or aerosols.[1][4]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

3.2 Personal Protective Equipment (PPE) Protocol The selection of PPE is critical and should follow a risk-based assessment.

PPE_Workflow Start Task Assessment: Handling Solid or Solution? Solid Handling Solid Powder (Weighing, Transferring) Start->Solid Solid Solution Handling Liquid Solution (<1M concentration) Start->Solution Liquid PPE_Solid Required PPE: - Nitrile Gloves (min. 4 mil) - Safety Goggles (ANSI Z87.1) - Lab Coat - Fume Hood Use is Mandatory Solid->PPE_Solid PPE_Solution Required PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat Solution->PPE_Solution Spill_Response Start Spill Detected Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<5g) Inside Fume Hood Assess->SmallSpill Small & Contained LargeSpill Large Spill (>5g) or Outside Hood Assess->LargeSpill Large or Uncontained Procedure Ensure Proper PPE is Worn Cover spill with inert absorbent material (e.g., vermiculite, dry sand) Gently sweep or scoop into a labeled, sealable waste container Decontaminate spill area with a suitable solvent followed by soap and water Dispose of waste via approved channels SmallSpill->Procedure Evacuate Alert others. Evacuate the area. Call Emergency Response. LargeSpill->Evacuate

Caption: Step-by-step decision workflow for spill response.

  • Evacuate & Secure: For any spill, ensure non-essential personnel are kept away from the area. [6]2. Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain (Small Spills): For small spills of the solid, carefully sweep up the material, avoiding dust generation. Place it into a suitable, labeled container for disposal. 4. Absorb (Liquid Spills): If a solution is spilled, cover it with an inert absorbent material like vermiculite or sand.

  • Decontaminate: Clean the spill area thoroughly with water and detergent.

  • Disposal: Dispose of all contaminated materials and waste as hazardous chemical waste, in accordance with local, state, and federal regulations. [4]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions. [7]* Conditions to Avoid: Avoid exposure to moisture and high temperatures. [7]* Incompatible Materials: Strong oxidizing agents. [4]* Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

Toxicological Information

No specific toxicological studies have been performed on this exact compound. The information below is based on the inferred GHS classification from its analogs.

  • Acute Toxicity: Harmful if swallowed. Inhalation of high concentrations of dust may cause respiratory tract irritation, with symptoms like coughing and shortness of breath. [4]* Skin Corrosion/Irritation: Causes skin irritation, which may manifest as redness, itching, and pain upon contact. [1]* Serious Eye Damage/Irritation: Causes serious eye irritation. Direct contact can result in pain, redness, tearing, and potential damage if not promptly treated. [1]* Sensitization: No data is available, but some amines can be skin sensitizers.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available. It is not listed by IARC, NTP, or OSHA as a carcinogen. [8]

Conclusion

3-Hydroxy-3-methylcyclopentanamine hydrochloride is a compound that must be handled with care, reflecting the potential hazards of an amine hydrochloride. The core principles for its safe use are: containment (always use a fume hood for solids), protection (always wear appropriate PPE), and preparedness (know the first-aid and spill procedures before you begin). By adhering to the expert-derived protocols in this guide, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

  • 3-Hydroxy-3-methylcyclopentanamine hydrochloride — Chemical Substance Information. NextSDS. 9

  • Generic Safety Data Sheet Information (Synthesized). Various Sources. 4

  • Generic Safety Data Sheet. Kyoritsu Chemical-Check Lab., Corp. 7

  • 3-Hydroxy-4-methylcyclopentan-1-one. PubChem, National Institutes of Health. 10

  • Safety Data Sheet for rac-(1R,3S)-3-(aminomethyl)cyclopentan-1-ol hydrochloride. Enamine. 1

  • Safety Data Sheet for Hydroxylammonium chloride. Sigma-Aldrich.

  • Generic Safety Data Sheet. Fisher Scientific. 11

  • Generic Safety Data Sheet. Ricca Chemical. 12

  • Safety Data Sheet for 2-Chloro-6-methylnicotinic Acid. Tokyo Chemical Industry.

  • Safety Data Sheet for Nickel oxide. Merck Millipore. 6

  • 3-Hydroxy-3-methylcyclopentanamine hydrochloride Product Page. USCKS.COM. 2

  • Safety Data Sheet for Methylamine hydrochloride. Fisher Scientific. 3

  • Safety Data Sheet for (1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. Toronto Research Chemicals. 8

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Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of a Novel Chemical Entity

A Senior Application Scientist's Perspective on 3-Hydroxy-3-methylcyclopentanamine hydrochloride Author's Note: As of the date of this publication, 3-Hydroxy-3-methylcyclopentanamine hydrochloride is a novel chemical ent...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on 3-Hydroxy-3-methylcyclopentanamine hydrochloride

Author's Note: As of the date of this publication, 3-Hydroxy-3-methylcyclopentanamine hydrochloride is a novel chemical entity with no publicly available pharmacokinetic data. To fulfill the structural and scientific requirements of this guide, the well-characterized anticoagulant, Warfarin , will be used as a proxy to illustrate the core principles, experimental designs, and data interpretation methodologies. The protocols and expected outcomes described herein are based on established industry-standard assays and data for Warfarin, providing a robust template for the future evaluation of 3-Hydroxy-3-methylcyclopentanamine hydrochloride.

Section 1: Introduction and Strategic Imperative

In modern drug discovery, the principle of "fail fast, fail cheap" is paramount. Identifying compounds with suboptimal pharmacokinetic (PK) properties early in the development pipeline prevents the costly expenditure of resources on candidates destined for failure. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies form the cornerstone of this early de-risking strategy. They provide critical insights into a compound's potential behavior in vivo using isolated, controlled biological systems.

This guide provides a technical framework for conducting a foundational in vitro PK assessment, focusing on three critical areas: metabolic stability, plasma protein binding, and intestinal permeability. Understanding these parameters allows researchers to predict a compound's hepatic clearance, bioavailability, and potential for drug-drug interactions, thereby enabling data-driven decisions for lead optimization and candidate selection.

Section 2: Metabolic Stability in Human Liver Microsomes (HLM)

2.1. Causality and Experimental Rationale

The liver is the primary site of drug metabolism, a process largely mediated by Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. Metabolic stability, the susceptibility of a drug to biotransformation, directly influences its half-life and oral bioavailability. A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect.

Human Liver Microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs. They are a cost-effective and highly reproducible model for assessing intrinsic metabolic clearance. The assay measures the rate of disappearance of the parent drug over time in the presence of HLM and a necessary cofactor, NADPH, which fuels the CYP enzymatic cycle.

2.2. Detailed Experimental Protocol: HLM Stability

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound (e.g., Warfarin) in DMSO.

    • HLM Suspension: Thaw pooled HLM (from at least 20 donors to average out genetic variability) on ice. Dilute with 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

  • Incubation:

    • Aliquot 196 µL of the HLM suspension into a 96-well plate.

    • Add 2 µL of the test compound stock solution (diluted to 100 µM for a final incubation concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well. This is T=0.

    • Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Controls:

    • Negative Control (-NADPH): For the T=60 min time point, run a parallel incubation where the NADPH system is replaced with buffer to assess for non-enzymatic degradation.

    • Positive Control: Run a compound with known metabolic liability (e.g., Verapamil) to validate the assay system.

  • Sample Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area ratio of the test compound relative to the internal standard at each time point.

2.3. Data Visualization and Interpretation

The workflow for a metabolic stability assay is a sequential process designed to ensure enzymatic activity and accurate quantification.

G A Prepare 1 µM Test Compound Solution D Pre-incubate HLM and Test Compound at 37°C A->D B Prepare 0.5 mg/mL HLM in pH 7.4 Buffer B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH (T=0) C->E D->E F Incubate at 37°C E->F G Quench Aliquots at Time Points (0-60 min) with Acetonitrile + IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate Half-Life (t½) and Intrinsic Clearance (Clint) J->K

Workflow for HLM Metabolic Stability Assay.

Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear regression line (k) is used to calculate the half-life (t½) and intrinsic clearance (Clint).

  • Half-Life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

ParameterWarfarin (Proxy Data)Interpretation
t½ (min) 45Moderate metabolic stability.
Clint (µL/min/mg) 30.8Indicates moderate intrinsic clearance.

Section 3: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

3.1. Causality and Experimental Rationale

Upon entering systemic circulation, drugs can bind to plasma proteins, primarily albumin for acidic/neutral drugs and alpha-1-acid glycoprotein for basic drugs.[1][2] This binding is a reversible equilibrium between the bound and unbound (free) drug.[1] Crucially, only the unbound fraction is pharmacologically active, as it is free to distribute to target tissues, be metabolized, and be excreted.[1] High plasma protein binding (>99%) can significantly limit a drug's efficacy and volume of distribution, acting as a reservoir and potentially prolonging its half-life.[1]

The Rapid Equilibrium Dialysis (RED) device is a robust method for determining the unbound fraction (fu). It consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff. The drug, but not the plasma proteins, can freely pass through this membrane. At equilibrium, the concentration of the drug in the protein-free buffer chamber is equal to the unbound concentration in the plasma chamber.

3.2. Detailed Experimental Protocol: RED Assay

  • Preparation:

    • Prepare a 1 µM working solution of the test compound (e.g., Warfarin) by spiking it into pooled human plasma.

    • Pre-soak the RED device inserts in deionized water to hydrate the dialysis membrane.

  • Assay Setup:

    • Load 200 µL of the drug-spiked plasma into the sample chamber (red side) of the RED device insert.

    • Load 350 µL of phosphate-buffered saline (PBS, pH 7.4) into the buffer chamber of the base plate.

    • Assemble the unit, ensuring the insert is placed into the correct well of the base plate.

  • Incubation:

    • Seal the plate with an adhesive seal to prevent evaporation.

    • Incubate at 37°C on an orbital shaker for 4-6 hours to ensure equilibrium is reached. The incubation time should be validated for the specific compound class if necessary.

  • Sample Analysis:

    • After incubation, remove 50 µL from the buffer chamber and 50 µL from the plasma chamber.

    • To ensure accurate comparison (matrix matching), mix the 50 µL plasma aliquot with 50 µL of blank PBS, and mix the 50 µL buffer aliquot with 50 µL of blank plasma.

    • Precipitate proteins from both matched samples by adding 200 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge, and analyze the supernatant by LC-MS/MS.

3.3. Data Interpretation

The unbound fraction (fu) is calculated as the ratio of the analyte concentration in the buffer chamber to that in the plasma chamber.

  • Fraction Unbound (fu, %): fu = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

  • Percent Bound: 100 - fu

ParameterWarfarin (Proxy Data)Interpretation
Fraction Unbound (fu, %) 1.0%Highly bound to plasma proteins.[1]
Percent Bound (%) 99.0%The majority of the drug in circulation will be in a bound, inactive state.

Section 4: Cell Permeability using the Caco-2 Model

4.1. Causality and Experimental Rationale

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry gold standard for predicting intestinal permeability.[3][4] When grown on a semipermeable membrane, these cells differentiate into a polarized monolayer of enterocytes that mimic the human intestinal barrier, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[3][5]

This assay measures the apparent permeability coefficient (Papp) in two directions: from the apical (AP, gut lumen) to the basolateral (BL, blood) side, and vice-versa. A high AP-to-BL Papp suggests good passive absorption. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 indicates the compound is a substrate for efflux transporters, which can actively pump the drug back into the gut lumen, limiting its bioavailability.[3]

4.2. Detailed Experimental Protocol: Caco-2 Permeability

  • Cell Culture:

    • Culture Caco-2 cells on Transwell™ inserts for 21 days to allow for full differentiation and formation of a confluent monolayer.

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Setup (Bidirectional):

    • AP to BL: Add the test compound (e.g., Warfarin, 10 µM) in transport buffer (HBSS, pH 6.5) to the apical chamber. Add fresh transport buffer (HBSS, pH 7.4) to the basolateral chamber.

    • BL to AP: Add the test compound in transport buffer (pH 7.4) to the basolateral chamber and fresh buffer to the apical chamber.

    • Run control compounds: Atenolol (low permeability) and Propranolol (high permeability).

  • Incubation and Sampling:

    • Incubate the plate at 37°C with gentle shaking for 2 hours.

    • At T=120 minutes, take samples from both the donor and receiver chambers for analysis.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

4.3. Data Visualization and Interpretation

The Caco-2 assay models the intestinal barrier, allowing for the assessment of a drug's ability to cross from the gut into the bloodstream.

Diagram of the Caco-2 Transwell Assay Setup.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.

  • A is the surface area of the membrane.

  • C0 is the initial concentration in the donor chamber.

ParameterWarfarin (Proxy Data)ClassificationInterpretation
Papp (AP → BL) (x 10⁻⁶ cm/s) 25HighWell-absorbed compound.
Papp (BL → AP) (x 10⁻⁶ cm/s) 28--
Efflux Ratio 1.12< 2Not a substrate of major efflux transporters.

Section 5: Synthesis and Conclusion

The in vitro pharmacokinetic profile provides a critical, multi-faceted view of a drug candidate's potential. Based on the proxy data for Warfarin, we can construct a preliminary profile for a compound with these characteristics:

  • Absorption: With a high Papp value and a low efflux ratio, the compound is predicted to be well-absorbed from the intestine.

  • Distribution: The compound is highly bound to plasma proteins (99%). This suggests that its volume of distribution may be limited and that only a small fraction of the total circulating drug will be active. Changes in protein levels or displacement by other drugs could have significant clinical effects.

  • Metabolism: The compound shows moderate metabolic stability, indicating it will be cleared by the liver at a moderate rate, likely resulting in an acceptable half-life in vivo.

This foundational dataset is indispensable. It allows for the early identification of potential liabilities and provides the context needed to interpret subsequent in vivo pharmacokinetic and efficacy studies. For a novel compound like 3-Hydroxy-3-methylcyclopentanamine hydrochloride, conducting these assays would be the essential first step in understanding its therapeutic potential and charting a path forward in its development program.

References

  • Chemical Substance Information. 3-Hydroxy-3-methylcyclopentanamine hydrochloride. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Nielsen, M. K., et al. (2020). In vitro and in vivo metabolism and detection of 3-HO-PCP, a synthetic phencyclidine, in human samples and pooled human hepatocytes using high resolution mass spectrometry. Drug Testing and Analysis, 12(7), 987-993. [Link]

  • Wikipedia. Plasma protein binding. [Link]

  • Kell, D. B., & Dobson, P. D. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. ResearchGate. [Link]

  • Admescope. Permeability and Transporters. [Link]

  • U.S. Food and Drug Administration. NDA 22-041. [Link]

  • Iannone, L. F., et al. (2021). The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications. Pharmaceuticals, 14(3), 249. [Link]

  • Li, J., et al. (2012). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Clinical Cancer Research, 18(23), 6434-6443. [Link]

  • Cencia-Altea, V., et al. (2023). Polyols Permeability on Caco-2 Cells and Their Effects on Transport of Low-Permeability Drugs. Pharmaceutics, 15(2), 589. [Link]

  • Studzińska-Sroka, E., et al. (2021). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. International Journal of Molecular Sciences, 22(5), 2439. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

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Foundational

An In-Depth Technical Guide to 3-Hydroxy-3-methylcyclopentanamine Hydrochloride for Advanced Research

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of 3-Hydroxy-3-methylcyclopentanamine hydrochloride, a chiral aminocyclopenta...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Hydroxy-3-methylcyclopentanamine hydrochloride, a chiral aminocyclopentanol derivative of significant interest in medicinal chemistry. This guide delves into its physicochemical properties, outlines a representative synthetic pathway, and explores its applications in drug discovery, with a focus on its role as a versatile building block for novel therapeutics.

Physicochemical Properties

3-Hydroxy-3-methylcyclopentanamine hydrochloride is a substituted aminocyclopentanol. The presence of a methyl group at the C3 position, along with the hydroxyl and amine functionalities, introduces a key chiral center, making stereoselective synthesis crucial for its application in drug development.

Structural and Molecular Data

The fundamental properties of this compound are summarized in the table below. The molecular weight is calculated based on its chemical formula, C6H14ClNO. The density is an estimated value based on the closely related compound, (1R,3S)-3-Aminocyclopentanol, which has a reported density of 1.084 g/cm³[1]. Due to the addition of a methyl group and the hydrochloride salt formation, the actual density may vary.

PropertyValueSource
Chemical Formula C6H14ClNO-
Molecular Weight 151.63 g/mol Calculated
Density (estimated) ~1.1 g/cm³Based on (1R,3S)-3-Aminocyclopentanol[1]
CAS Number 1408075-75-1[2]

Synthesis and Stereochemical Control

The synthesis of chiral aminocyclopentanol derivatives is a well-documented area of organic chemistry, often involving multi-step sequences that establish the desired stereochemistry. A common and effective strategy involves an asymmetric cycloaddition reaction followed by stereoselective reductions and functional group manipulations.

Representative Synthetic Workflow

The following protocol is a generalized, multi-step synthesis for preparing a chiral aminocyclopentanol hydrochloride, which can be adapted for 3-Hydroxy-3-methylcyclopentanamine hydrochloride. The rationale behind this approach is to establish the critical stereocenters early in the synthesis and carry them through to the final product.

G cluster_0 Step 1: Asymmetric Cycloaddition cluster_1 Step 2: Reductive Ring Opening cluster_2 Step 3: Stereoselective Functionalization cluster_3 Step 4: Final Modifications A Cyclopentadiene & Chiral N-Acyl Hydroxylamine B Bicyclic Intermediate (Stereocenters Established) A->B Hetero-Diels-Alder Reaction C Protected Aminocyclopentenol B->C Selective Reduction (e.g., Zn/Acetic Acid) D Introduction of Methyl Group C->D Grignard Reaction or other nucleophilic addition E Protected 3-Hydroxy-3-methylcyclopenteneamine D->E F Hydrogenation & Deprotection E->F Pd/C, H2 Acidic Deprotection G 3-Hydroxy-3-methylcyclopentanamine F->G H 3-Hydroxy-3-methylcyclopentanamine Hydrochloride G->H HCl Salt Formation

Caption: Generalized synthetic workflow for chiral aminocyclopentanol hydrochlorides.

Detailed Experimental Protocol (Adapted from Literature)

The following is a representative protocol illustrating the key transformations.

Step 1: Hetero-Diels-Alder Reaction

  • A chiral N-acyl hydroxylamine derivative is used as the chiral source. This is crucial for inducing asymmetry in the cycloaddition step.

  • The chiral auxiliary is reacted with cyclopentadiene in the presence of an oxidant, such as sodium periodate. This in-situ cycloaddition forms a bicyclic intermediate with the desired stereochemistry.

Step 2: Selective Reduction

  • The bicyclic intermediate undergoes a selective reduction of the N-O bond, typically using a reducing agent like zinc powder in acetic acid. This opens the bicyclic ring system to yield a protected aminocyclopentenol derivative.

Step 3: Introduction of the Methyl Group (Conceptual)

  • To introduce the methyl group at the C3 position, a ketone intermediate would first be generated via oxidation of the hydroxyl group.

  • A Grignard reaction with methylmagnesium bromide or a similar organometallic reagent would then be performed on the ketone to introduce the methyl group and re-establish the hydroxyl functionality. The stereoselectivity of this addition is a critical consideration.

Step 4: Hydrogenation and Deprotection

  • The double bond in the cyclopentene ring is reduced via catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Protecting groups are subsequently removed. For instance, a Boc (tert-butyloxycarbonyl) group can be removed under acidic conditions.

Step 5: Hydrochloride Salt Formation

  • The final free amine is dissolved in a suitable solvent, and a solution of hydrogen chloride (e.g., in isopropanol or ether) is added to precipitate the desired 3-Hydroxy-3-methylcyclopentanamine hydrochloride salt.

Applications in Drug Discovery

Aminocyclopentanol derivatives are a significant class of compounds in medicinal chemistry, primarily utilized as chiral building blocks for the synthesis of carbocyclic nucleoside analogues. These analogues often exhibit potent antiviral and anticancer properties.

Role as a Scaffold for Antiviral Agents

Carbocyclic nucleosides, where the furanose sugar of natural nucleosides is replaced by a cyclopentane ring, are a cornerstone of antiviral drug discovery. This structural modification imparts several advantageous properties:

  • Metabolic Stability: The replacement of the glycosidic bond with a more stable C-C bond enhances resistance to enzymatic degradation.

  • Conformational Rigidity: The cyclopentane ring provides a rigid scaffold that can orient the nucleobase and other substituents in a specific manner for optimal binding to viral enzymes.

Aminocyclopentanol derivatives serve as key precursors for these carbocyclic nucleosides. The amino and hydroxyl groups provide handles for the attachment of the nucleobase and for further functionalization to modulate the compound's pharmacological properties.

Mechanism of Action of Derived Nucleoside Analogues

Many carbocyclic nucleoside analogues derived from aminocyclopentanols function as inhibitors of viral polymerases, such as reverse transcriptase in HIV.

G cluster_0 Viral Replication Cycle cluster_1 Inhibition by Carbocyclic Nucleoside Analogue A Viral RNA B Viral DNA A->B Reverse Transcriptase (Target Enzyme) C Integration into Host Genome B->C F Chain Termination B->F D Carbocyclic Nucleoside Analogue E Active Triphosphate Form D->E Host Cell Kinases E->B Competitive Inhibition & Incorporation

Caption: Mechanism of action of carbocyclic nucleoside analogues as viral reverse transcriptase inhibitors.

The aminocyclopentanol-derived nucleoside analogue is typically phosphorylated within the host cell to its active triphosphate form. This triphosphate then competes with the natural deoxynucleoside triphosphates for binding to the viral reverse transcriptase. Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group (or a modification that prevents further elongation) leads to chain termination, thus halting viral replication.

Conclusion

3-Hydroxy-3-methylcyclopentanamine hydrochloride is a valuable chiral building block with significant potential in the synthesis of complex, biologically active molecules. Its utility as a scaffold for carbocyclic nucleoside analogues underscores its importance in the development of novel antiviral and anticancer therapeutics. The stereoselective synthesis of this compound is paramount to its application, and established methodologies in asymmetric synthesis provide a robust framework for its preparation. This technical guide serves as a foundational resource for researchers and drug development professionals working with this and related aminocyclopentanol derivatives.

References

  • NextSDS. 3-Hydroxy-3-methylcyclopentanamine hydrochloride — Chemical Substance Information. Available from: [Link]

  • ChemBK. Cyclopentanol, 3-aMino-, (1R,3S)-. Available from: [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

Foreword: Navigating the Characterization of Novel Chemical Entities In the landscape of drug discovery and development, the emergence of novel chemical entities (NCEs) presents both opportunity and challenge. 3-Hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Characterization of Novel Chemical Entities

In the landscape of drug discovery and development, the emergence of novel chemical entities (NCEs) presents both opportunity and challenge. 3-Hydroxy-3-methylcyclopentanamine hydrochloride, a substituted cyclopentanamine derivative, represents such a frontier. While public domain data on this specific molecule is nascent, its structural motifs—a hydroxylated cyclopentyl ring and a primary amine hydrochloride salt—provide a solid foundation for a systematic and predictive characterization workflow.

This guide is structured not as a static data sheet, but as a dynamic roadmap for the research scientist. It is designed to provide not only the "what" but the "why" and "how" of determining the essential physicochemical properties that govern a molecule's behavior from the bench to potential clinical applications. We will proceed with a blend of predictive analysis, based on analogous structures, and detailed experimental protocols, empowering researchers to generate robust and reliable data for this promising compound.

Molecular Structure and Identity

The foundational step in characterizing any NCE is the unambiguous confirmation of its chemical structure. The IUPAC name, 3-Hydroxy-3-methylcyclopentanamine hydrochloride, denotes a cyclopentane ring with a hydroxyl group and a methyl group at the 3-position, and an amine group at the 1-position, presented as a hydrochloride salt.

start Synthesis & Purification of 3-Hydroxy-3-methylcyclopentanamine hydrochloride struct_elucid Structural Elucidation (NMR, MS, IR) start->struct_elucid purity Purity Assessment (HPLC, Elemental Analysis) struct_elucid->purity phys_prop Physicochemical Properties (Melting Point, Solubility, pKa) purity->phys_prop stability Stability Assessment phys_prop->stability report Comprehensive Data Package stability->report

Caption: A typical workflow for the physicochemical characterization of a novel compound.

Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Hydroxy-3-methylcyclopentanamine hydrochloride, ¹H and ¹³C NMR spectra will be essential.

¹H NMR Spectroscopy - Expected Signals:

  • Cyclopentyl Protons: A series of complex multiplets between 1.5 and 3.5 ppm. The proton on the carbon bearing the amine group (C1) will likely be shifted downfield.

  • Methyl Protons: A singlet around 1.2 ppm.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on concentration and the deuterated solvent used.

  • Amine Protons: A broad singlet, also variable in chemical shift.

¹³C NMR Spectroscopy - Expected Signals:

  • C-NH₃⁺ Carbon (C1): ~50-60 ppm.

  • C-OH Carbon (C3): ~70-80 ppm.

  • Aliphatic Carbons (C2, C4, C5): ~20-40 ppm.

  • Methyl Carbon: ~25-30 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). The choice of solvent is critical, as labile protons (OH, NH₃⁺) may exchange with deuterium in D₂O.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign all peaks based on chemical shifts, coupling patterns, and 2D correlations.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Results:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is ideal for this compound.

  • Parent Ion: The expected [M+H]⁺ ion for the free base (C₆H₁₃NO) would be at m/z 116.1. The intact hydrochloride salt is not typically observed.

  • Key Fragments: Fragmentation may involve the loss of water (H₂O) from the hydroxyl group or ammonia (NH₃) from the amine group.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Infusion and Analysis: Infuse the sample directly into the ESI source of a mass spectrometer (e.g., a TOF or Orbitrap instrument for high-resolution mass measurement).

  • Data Interpretation: Analyze the resulting spectrum to identify the parent ion and characteristic fragment ions. The high-resolution mass can be used to confirm the elemental composition.

Purity and Physicochemical Properties Determination

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of a drug substance. For a polar compound like 3-Hydroxy-3-methylcyclopentanamine hydrochloride, a reversed-phase method with a polar-embedded or polar-endcapped C18 column is a good starting point.

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare an aqueous mobile phase (A) with a buffer (e.g., 0.1% formic acid or ammonium formate) and an organic mobile phase (B) such as acetonitrile or methanol.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Gradient: A typical starting gradient would be 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore, or use of an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Sample Analysis and Data Processing: Inject a known concentration of the sample. The purity is calculated as the percentage of the main peak area relative to the total peak area.

mobile_phase Mobile Phase (A: Aqueous, B: Organic) pump HPLC Pump mobile_phase->pump injector Autosampler/ Injector pump->injector column Column (e.g., C18) injector->column detector Detector (UV, ELSD, CAD) column->detector waste Waste detector->waste data_system Data System detector->data_system

Caption: A simplified schematic of an HPLC system for purity analysis.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Experimental Protocol: Melting Point

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Measurement: Use a calibrated melting point apparatus. A slow ramp rate (e.g., 1-2 °C/min) near the expected melting point is crucial for accuracy.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Aqueous Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.

Experimental Protocol: Thermodynamic Solubility

  • Equilibration: Add an excess amount of the solid compound to a known volume of water (or buffer at a specific pH) in a sealed vial.

  • Shaking/Stirring: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation and Quantification: Separate the solid and liquid phases by centrifugation or filtration. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or LC-MS.

pKa Determination

The pKa of the primary amine is crucial as it dictates the ionization state of the molecule at different physiological pH values.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been neutralized (the midpoint of the titration curve).

Conclusion and Forward Look

The physicochemical properties of 3-Hydroxy-3-methylcyclopentanamine hydrochloride, once determined through the rigorous application of the methodologies outlined in this guide, will form the bedrock of its future development. This data package, encompassing identity, purity, solubility, and ionization behavior, is indispensable for formulation scientists, pharmacologists, and toxicologists. While this molecule may be novel, the established principles of chemical characterization provide a clear and reliable path to understanding its potential as a valuable chemical entity.

References

  • NextSDS.
  • PubChem. 3-Methylcyclopentan-1-amine hydrochloride | C6H14ClN | CID 21530113.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Podolska, M., Kulik, A., Białecka, W., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of three active substances in a dermatological preparation–Viosept ointment. Acta Poloniae Pharmaceutica, 68(5), 709-715.
  • Mackay, D., Shiu, W. Y., & Ma, K. C. (1992). Illustrated handbook of physical-chemical properties and environmental fate for organic chemicals. Lewis Publishers.
Exploratory

The Strategic Integration of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Literature Review Executive Summary & Structural Rationale In modern rational drug design, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Literature Review

Executive Summary & Structural Rationale

In modern rational drug design, the transition from planar, sp2-hybridized aromatic systems to sp3-rich aliphatic scaffolds is a proven strategy to improve target selectivity, solubility, and pharmacokinetic profiles. 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS: 1408075-75-1), also designated as 3-amino-1-methylcyclopentanol hydrochloride, represents a highly specialized chiral building block [1]. Rather than acting as a standalone therapeutic agent, this molecule is a critical pharmacophore embedded within advanced kinase inhibitors, most notably those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) [2].

As a Senior Application Scientist, I approach this compound not merely as a chemical catalog entry, but as a precision tool. The constrained geometry of the cyclopentane ring restricts the conformational flexibility of the primary amine and tertiary alcohol. This "locks" the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to a kinase active site. The tertiary alcohol serves as a potent hydrogen bond donor/acceptor, often interacting with the solvent-exposed regions or the kinase hinge region, while the primary amine acts as the synthetic attachment point to larger heterocyclic cores (e.g., imidazopyridines or pyridyl systems) [2].

Biological Target: The IRAK-4 Signaling Cascade

To understand the biological activity of derivatives containing the 3-hydroxy-3-methylcyclopentanamine moiety, one must examine the IRAK-4 pathway. IRAK-4 is the "master kinase" of the innate immune system. Upon activation of Toll-like receptors (TLRs) or the Interleukin-1 receptor (IL-1R), the adapter protein MyD88 recruits IRAK-4. IRAK-4 then phosphorylates downstream targets (IRAK-1/2), leading to the activation of TRAF6 and, ultimately, the NF-κB and MAPK transcription pathways [3].

Hyperactivation of this pathway is a hallmark of autoimmune diseases (e.g., rheumatoid arthritis), inflammatory disorders, and certain malignancies like diffuse large B-cell lymphoma (DLBCL). By incorporating the 3-amino-1-methylcyclopentanol scaffold into an inhibitor, chemists can achieve high-affinity blockade of the IRAK-4 ATP-binding pocket.

IRAK4_Pathway IL1R IL-1R / TLR MyD88 MyD88 (Adapter) IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 (Master Kinase) MyD88->IRAK4 Recruitment IRAK1 IRAK-1 / IRAK-2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Signal Transduction NFKB NF-κB / MAPK TRAF6->NFKB Activation Inhibitor Cyclopentyl-based IRAK-4 Inhibitor Inhibitor->IRAK4 Blocks Kinase Activity

Fig 1: TLR/IL-1R signaling cascade highlighting IRAK-4 inhibition by cyclopentyl-based scaffolds.

Quantitative Metrics & Physicochemical Profiling

The integration of 3-hydroxy-3-methylcyclopentanamine into a drug core is driven by its favorable physicochemical properties, which align perfectly with Lipinski’s Rule of Five for oral bioavailability. Below is a synthesized data table of its core metrics [1].

ParameterValuePharmacological / Synthetic Relevance
CAS Number 1408075-75-1Identifies the specific hydrochloride salt of the compound.
Molecular Weight 115.17 g/mol (Base)Low molecular weight allows for integration into larger drug cores without exceeding the 500 Da limit.
Topological Polar Surface Area 46.3 ŲOptimal for maintaining cellular membrane permeability while providing necessary polar contacts.
H-Bond Donors / Acceptors 2 / 2Facilitates critical hydrogen bonding with kinase active site residues (e.g., Lys67 in related kinases) [3].
LogP (Computed) -0.2High hydrophilicity; offsets the lipophilicity of large aromatic drug cores to improve aqueous solubility.

Validated Synthetic Workflow: Scaffold Incorporation

To utilize this compound in biological assays, it must first be chemically protected and coupled to a therapeutic core. The primary challenge is chemoselectivity : reacting the primary amine without O-acylating the tertiary alcohol. The following protocol outlines a self-validating methodology for N-Cbz protection and subsequent coupling, a standard procedure in the synthesis of IRAK-4 modulators [2][4].

Synthesis_Workflow Start 3-Amino-1-methylcyclopentanol HCl Base Freebasing (TEA/DIPEA) Start->Base Protect Selective N-Protection (CbzCl) Base->Protect Couple SNAr / Cross-Coupling to Kinase Core Protect->Couple Deprotect Deprotection to Active Scaffold Couple->Deprotect

Fig 2: Synthetic workflow for incorporating the 3-amino-1-methylcyclopentanol pharmacophore.

Step-by-Step Protocol: Chemoselective N-Protection

Causality Focus: Why these specific conditions?

  • Freebasing: Suspend 3-Hydroxy-3-methylcyclopentanamine hydrochloride (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Add Triethylamine (TEA, 1.2 equiv).

    • Causality: The HCl salt is unreactive. TEA is an organic-soluble base that deprotonates the amine homogeneously, preventing the biphasic partition issues seen with aqueous bases like NaOH.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Lowering the temperature kinetically favors the reaction of the more nucleophilic primary amine over the sterically hindered tertiary alcohol, preventing unwanted O-acylation.

  • Electrophile Addition: Slowly add Benzyl chloroformate (CbzCl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench with 1M aqueous HCl to neutralize unreacted TEA, then extract with Ethyl Acetate.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) mobile phase. The disappearance of the ninhydrin-active baseline spot (free amine) and the appearance of a UV-active spot confirms successful N-protection. Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the [M+H]+ peak of the Cbz-protected product.

  • Downstream Coupling: The protected intermediate can now undergo Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling with a halogenated heterocyclic core (e.g., a chloropyridine derivative), followed by standard deprotection (e.g., catalytic hydrogenation) to yield the final biologically active kinase inhibitor [2].

Future Perspectives in Drug Development

The biological utility of 3-hydroxy-3-methylcyclopentanamine extends beyond isolated IRAK-4 inhibition. Recent advancements in oncology have highlighted the efficacy of dual-target inhibitors , such as PIM/IRAK-4 dual inhibitors [3]. Because tumor microenvironments often develop resistance mechanisms by upregulating parallel survival pathways, utilizing a highly tunable, sp3-rich aliphatic building block like this cyclopentanol derivative allows medicinal chemists to fine-tune the steric bulk and hydrogen-bonding network. This precise tuning is required to achieve dual-affinity for both the PIM kinase hinge region and the IRAK-4 ATP-binding pocket, representing the next frontier in targeted cancer therapy.

References

  • National Center for Biotechnology Information (NIH). "3-Amino-1-methylcyclopentanol | CID 66779161". PubChem Database. URL:[Link]

  • European Patent Office. "Bicyclic Heterocycle Substituted Pyridyl Compounds Useful as Kinase Modulators". Patent EP 2922840 B1.
  • Journal of Medicinal Chemistry. "Comprehensive Insights that Targeting PIM for Cancer Therapy: Prospects and Obstacles". ACS Publications. URL:[Link]

Protocols & Analytical Methods

Method

synthesis protocol for 3-Hydroxy-3-methylcyclopentanamine hydrochloride

Application Note: Synthesis Protocol for 3-Hydroxy-3-methylcyclopentanamine Hydrochloride Executive Summary 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS: 1408075-75-1) is a highly valued bifunctional aliphatic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

Executive Summary

3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS: 1408075-75-1) is a highly valued bifunctional aliphatic building block, frequently utilized in the development of advanced pharmaceutical agents, including IRAK-4 kinase inhibitors for autoimmune and inflammatory diseases [1]. Synthesizing this densely functionalized cyclopentane ring requires precise stereoelectronic control to avoid common pitfalls such as enolization or retro-Michael reactions.

This application note details a robust, three-step synthetic pipeline starting from commercially available 2-cyclopenten-1-one. The protocol leverages a green, bismuth-catalyzed aza-Michael addition, followed by a strictly temperature-controlled Grignard alkylation, and concludes with an anhydrous deprotection to yield a highly pure, crystalline hydrochloride salt.

Strategic Synthetic Pathway

The workflow is designed to sequentially install the amine and methyl/hydroxyl groups while protecting sensitive intermediates. The visual pathway below outlines the molecular transformations.

SynthesisRoute SM 2-Cyclopenten-1-one Int1 tert-butyl (3-oxocyclopentyl)carbamate SM->Int1 BocNH₂, Bi(NO₃)₃·5H₂O CH₂Cl₂, RT, 18h Int2 tert-butyl (3-hydroxy-3- methylcyclopentyl)carbamate Int1->Int2 MeMgBr, THF -78 °C to 0 °C, 3h Product 3-Hydroxy-3- methylcyclopentanamine HCl Int2->Product 4M HCl in Dioxane RT, 4h

Three-step synthesis of 3-Hydroxy-3-methylcyclopentanamine HCl from 2-cyclopenten-1-one.

Mechanistic Workflows & Protocols

To ensure reproducibility, each step is engineered as a self-validating system, incorporating visual cues and specific analytical checkpoints to confirm reaction progress.

Step 1: Bismuth(III)-Catalyzed Aza-Michael Addition

Direct conjugate addition of weakly nucleophilic carbamates to enones is typically sluggish. We utilize Bismuth(III) nitrate pentahydrate as a mild, water-tolerant Lewis acid to activate the enone [2].

  • Causality & Mechanistic Insight: Bi(NO₃)₃ is highly oxophilic. It coordinates to the carbonyl oxygen of 2-cyclopenten-1-one, lowering the LUMO energy of the conjugated system. This allows the weakly nucleophilic nitrogen of tert-butyl carbamate (BocNH₂) to attack the β -carbon without triggering enone polymerization.

  • Procedure:

    • In a round-bottom flask, suspend tert-butyl carbamate (1.0 equiv, 117 mg, 1.0 mmol) and Bi(NO₃)₃·5H₂O (0.2 equiv, 97 mg, 0.2 mmol) in dichloromethane (CH₂Cl₂, 5 mL).

    • Add 2-cyclopenten-1-one (1.0 equiv, 82 mg, 1.0 mmol) dropwise to the suspension.

    • Stir the mixture vigorously at room temperature (25 °C) for 18 hours.

    • Self-Validation Checkpoint: The reaction initially forms a pale-yellow suspension. Monitor via TLC (Hexanes/EtOAc 3:1, KMnO₄ stain). Complete consumption of the UV-active enone (Rf ~0.6) and appearance of the carbamate adduct (Rf ~0.3) indicates success.

    • Quench with saturated aqueous NaHCO₃ (5 mL) and extract with CH₂Cl₂ (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography to yield tert-butyl (3-oxocyclopentyl)carbamate.

Step 2: Grignard Alkylation (Methylation)

Adding a Grignard reagent to a cyclopentanone derivative is notoriously prone to alpha-deprotonation (enolization), which simply returns the starting material upon aqueous quench.

  • Causality & Mechanistic Insight: Conducting the reaction at cryogenic temperatures (-78 °C) kinetically favors the 1,2-nucleophilic addition of the methyl group into the carbonyl over the acid-base enolization pathway.

  • Procedure:

    • Flame-dry a Schlenk flask and flush with Argon. Dissolve tert-butyl (3-oxocyclopentyl)carbamate (1.0 equiv, 199 mg, 1.0 mmol) in anhydrous THF (5 mL).

    • Submerge the flask in a dry ice/acetone bath to reach an internal temperature of -78 °C.

    • Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.5 equiv, 0.5 mL) dropwise over 10 minutes to prevent localized temperature spikes.

    • Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to 0 °C over 2 hours.

    • Self-Validation Checkpoint: Quench a 10 μ L aliquot in wet ether and spot on TLC. The disappearance of the ketone spot and the appearance of a highly polar alcohol spot confirms the addition.

    • Carefully quench the bulk reaction at 0 °C with saturated aqueous NH₄Cl (5 mL) to destroy excess Grignard reagent. Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate to yield tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate.

Step 3: Boc Deprotection and Salt Formation

The final step removes the Boc protecting group to reveal the primary amine, trapping it immediately as a stable hydrochloride salt [3].

  • Causality & Mechanistic Insight: Using anhydrous 4M HCl in dioxane (rather than aqueous HCl) prevents the formation of a sticky, hygroscopic hydrate. The acidic cleavage generates isobutylene and carbon dioxide gases; the physical bubbling serves as a real-time indicator of reaction kinetics.

  • Procedure:

    • Dissolve tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate (1.0 equiv, 215 mg, 1.0 mmol) in a minimal amount of dry CH₂Cl₂ (2 mL).

    • Cool the solution to 0 °C and slowly add 4M HCl in dioxane (10.0 equiv, 2.5 mL).

    • Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Observe the reaction for gas evolution. The reaction is complete when bubbling entirely ceases and a fine white precipitate begins to form in the solvent matrix.

    • Concentrate the mixture under reduced pressure. To remove any residual water or trapped HCl, add toluene (5 mL) and evaporate (azeotropic drying).

    • Triturate the resulting crude solid with cold diethyl ether (10 mL), filter, and dry under high vacuum to afford pure 3-Hydroxy-3-methylcyclopentanamine hydrochloride as a white crystalline solid.

Quantitative Reaction Metrics

The following table summarizes the stoichiometric and thermodynamic parameters required to execute this protocol efficiently.

StepTransformationPrimary ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1 Aza-Michael Addition2-Cyclopenten-1-oneBocNH₂Bi(NO₃)₃·5H₂O1.01.00.2251865 - 75%
2 Grignard AlkylationKetone IntermediateMeMgBr (3.0 M)1.01.5-78 to 0370 - 85%
3 Boc DeprotectionAlcohol Intermediate4M HCl in Dioxane1.010.00 to 254> 90%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66779161, 3-Amino-1-methylcyclopentanol" PubChem, 2025.[Link]

  • Srivastava, N.; Banik, B. K. "Bismuth Nitrate-Catalyzed Versatile Michael Reactions." The Journal of Organic Chemistry, vol. 68, no. 6, 2003, pp. 2109–2114.[Link]

  • Dhar, T. G. M., et al. "Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators.
Application

3-Hydroxy-3-methylcyclopentanamine hydrochloride HPLC method development

An Application Note for the Development of a Robust HPLC Method for the Analysis of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride Abstract This document provides a comprehensive guide for the development of a robust H...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development of a Robust HPLC Method for the Analysis of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. As a small, polar, and non-chromophoric molecule with chiral centers, this compound presents several analytical challenges that preclude the use of simple reversed-phase HPLC with UV detection. This application note, intended for researchers, scientists, and drug development professionals, details a systematic approach to method development. It covers strategies for both achiral purity analysis and chiral separation, addressing the critical aspects of detection and chromatographic retention. We present detailed protocols for pre-column derivatization coupled with UV or fluorescence detection, as well as modern approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS). Finally, a framework for method validation based on ICH guidelines is provided to ensure the developed method is fit for its intended purpose.

Part I: Understanding the Analyte: Physicochemical Properties & Analytical Challenges

3-Hydroxy-3-methylcyclopentanamine is a saturated heterocyclic amine. Its hydrochloride salt form ensures high solubility in aqueous media. A thorough understanding of its structure is the cornerstone of effective method development.

  • High Polarity: The presence of both a primary amine (-NH2) and a tertiary alcohol (-OH) group makes the molecule highly polar. This property leads to poor retention on traditional non-polar stationary phases like C18 and C8 under reversed-phase conditions, where analytes are separated primarily based on hydrophobicity.[1][2]

  • Lack of a UV Chromophore: The molecule is fully saturated and lacks any conjugated pi systems. Consequently, it does not absorb light in the UV-Visible spectrum (200-800 nm), rendering standard HPLC-UV detectors ineffective for sensitive detection.[3][4][5]

  • Chirality: The structure contains two stereocenters, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). In pharmaceutical development, different enantiomers can have vastly different pharmacological and toxicological profiles, making their separation and quantification a regulatory necessity.[6]

These challenges necessitate strategies that go beyond standard reversed-phase chromatography and require careful consideration of both the separation mechanism and the detection technique.

Part II: A Strategic Workflow for Method Development

The selection of an appropriate analytical strategy depends on two key factors: the analytical objective (achiral purity vs. chiral separation) and the available instrumentation (e.g., UV, Fluorescence, or Mass Spectrometry detectors). The following workflow provides a logical decision-making process for developing a method for 3-Hydroxy-3-methylcyclopentanamine HCl.

MethodDevelopmentWorkflow start Define Analytical Goal goal_purity Achiral Purity Analysis start->goal_purity goal_chiral Chiral Separation start->goal_chiral detector_uv UV/Fluorescence Detector Available? goal_purity->detector_uv chiral_direct Strategy: Direct Separation on Chiral Stationary Phase (CSP) goal_chiral->chiral_direct Most Common chiral_indirect Strategy: Indirect Separation via Chiral Derivatization + Achiral HPLC goal_chiral->chiral_indirect detector_ms MS/ELSD/CAD Detector Available? detector_uv->detector_ms No derivatize Strategy: Pre-column Derivatization + Reversed-Phase HPLC detector_uv->derivatize Yes hilic Strategy: HILIC detector_ms->hilic Yes (HILIC-MS Preferred) ion_pair Alternative: Ion-Pair RP-HPLC (Less common, MS-incompatible) detector_ms->ion_pair No (Consider ELSD/CAD)

Caption: Decision workflow for HPLC method development.

Part III: Protocols for Achiral Purity Method Development

This section details two primary, robust approaches for quantifying 3-Hydroxy-3-methylcyclopentanamine HCl and its related impurities.

Approach 1: Pre-column Derivatization with UV/Fluorescence Detection

Rationale: This is a classic, reliable, and highly effective strategy when mass spectrometry is not available. The primary amine is reacted with a labeling agent (derivatizing reagent) that attaches a molecule with strong UV absorbance or fluorescence properties.[7] This not only solves the detection problem but also increases the hydrophobicity of the analyte, making it well-suited for reversed-phase chromatography. Dansyl chloride is an excellent candidate as it reacts readily with primary amines to form highly fluorescent derivatives.[8][9]

Protocol 1A: Derivatization with Dansyl Chloride

  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in acetone. This solution should be prepared fresh daily and protected from light.

    • Borate Buffer: Prepare a 100 mM sodium borate buffer and adjust the pH to 9.5 with sodium hydroxide.

  • Sample and Standard Preparation:

    • Prepare a stock solution of 3-Hydroxy-3-methylcyclopentanamine HCl in diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

    • Create a working standard or sample solution at approximately 50 µg/mL by diluting the stock solution.

  • Derivatization Reaction:

    • To 100 µL of the working standard/sample solution in a clean vial, add 200 µL of the borate buffer (pH 9.5).

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture thoroughly.

    • Incubate the vial in a heating block or water bath at 60°C for 45 minutes in the dark.

  • Reaction Quenching:

    • After incubation, cool the vial to room temperature.

    • Add 100 µL of a 2% (v/v) solution of acetic acid in water to quench the reaction by consuming excess dansyl chloride.

    • Vortex the mixture. The sample is now ready for HPLC analysis.

Protocol 1B: HPLC Separation of the Dansyl Derivative

The resulting dansyl derivative is significantly more hydrophobic and can be readily separated on a C18 column.

Parameter Recommended Starting Condition Rationale
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard reversed-phase column suitable for hydrophobic derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and is MS-compatible if needed.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 30% to 90% B over 20 minutesA broad gradient is a good starting point to elute the derivative and any impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 10 µLA typical injection volume. Adjust based on sensitivity.
Detection Fluorescence: Ex: 340 nm, Em: 525 nmHighly sensitive and selective for the dansyl derivative.
UV: 254 nmAlternative if a fluorescence detector is unavailable, though less sensitive.
Approach 2: HILIC with Mass Spectrometry (MS) or Charged Aerosol (CAD) Detection

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating highly polar compounds in their underivatized state.[1][10] It uses a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase. This approach avoids the extra step of derivatization and is perfectly suited for coupling with Mass Spectrometry (MS), which provides unparalleled sensitivity and selectivity without requiring a chromophore.[11][12]

Protocol 2: HILIC-MS Method

Parameter Recommended Starting Condition Rationale
Column Amide or Silica-based HILIC, 100 mm x 2.1 mm, 1.7 µmAmide phases often provide good selectivity for polar amines. Sub-2 µm particles offer high efficiency.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:WaterHigh organic content is required for retention in HILIC. Volatile buffer is essential for MS compatibility.
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 50:50 Acetonitrile:WaterThe "strong" solvent in HILIC has a higher aqueous content.
Gradient 0% to 50% B over 10 minutesGradient elution in HILIC involves increasing the aqueous component to elute analytes.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHelps to improve peak shape and reproducibility.
Injection Volume 2 µLSmaller injection volumes are typical for HILIC to avoid peak distortion.
Detection Mass Spectrometry (ESI+)Electrospray Ionization in positive mode (ESI+) is ideal for protonating and detecting the amine.
Scan Mode: Full scan to identify components.
SIM Mode: Selected Ion Monitoring of the analyte's m/z for high sensitivity quantification.

Part IV: Protocols for Chiral Separation

Rationale: For pharmaceutical compounds, separating enantiomers is critical. The most direct and widely used approach is to use a Chiral Stationary Phase (CSP).[13] These columns contain a chiral selector immobilized on the support material, which forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are exceptionally versatile and are a primary choice for screening chiral separations.[14][15]

Protocol 3: Chiral HPLC Method Screening

Method development for chiral separations often involves screening a set of columns and mobile phases to find the optimal conditions.

Parameter Screening Conditions Rationale
Columns 1. Amylose tris(3,5-dimethylphenylcarbamate) based (e.g., Chiralpak® AD)These polysaccharide-based columns offer broad enantioselectivity for a wide range of compounds. Screening multiple selectors is key.
2. Cellulose tris(3,5-dimethylphenylcarbamate) based (e.g., Chiralcel® OD)
3. Cellulose tris(4-chloro-3-methylphenylcarbamate) based (e.g., Lux® Cellulose-2)
Mobile Phase Screen 1 (Normal Phase) A: Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA)Classic normal phase conditions. DEA is a basic additive used to improve the peak shape of amines.
B: Hexane/Ethanol with 0.1% DEA
Mobile Phase Screen 2 (Reversed Phase) C: Acetonitrile/Water with 0.1% Formic AcidSometimes chiral separations work well under reversed-phase conditions, which can be more MS-friendly.
D: Methanol/Water with 10 mM Ammonium Bicarbonate
Flow Rate 1.0 mL/min (for 4.6 mm ID columns)Standard flow rate.
Column Temp. 25 °CTemperature can significantly affect chiral resolution; start at ambient.
Detection MS, ELSD, or CAD (if underivatized)Required for the non-chromophoric analyte.
UV/Fluorescence (if derivatized first)If a derivatized sample is used, this provides a sensitive detection option.

Part V: Method Validation Framework

Once an optimal chromatographic method is developed, it must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[16][17][18] Validation ensures the method is reliable, reproducible, and accurate.

ValidationWorkflow cluster_params Core Validation Parameters (ICH Q2) specificity Specificity (Discrimination from interferences) report Generate Validation Report (Summarize results) specificity->report linearity Linearity (Proportionality of response) linearity->report range Range (Upper & lower concentrations) range->report accuracy Accuracy (Closeness to true value) accuracy->report precision Precision (Repeatability & Intermediate) precision->report lod Detection Limit (LOD) (Lowest detectable amount) lod->report loq Quantitation Limit (LOQ) (Lowest quantifiable amount) loq->report robustness Robustness (Insensitivity to small changes) robustness->report start Final Optimized HPLC Method protocol Write Validation Protocol (Define experiments & acceptance criteria) start->protocol execute Execute Validation Experiments protocol->execute execute->specificity execute->linearity execute->range execute->accuracy execute->precision execute->lod execute->loq execute->robustness

Caption: Workflow for analytical method validation.

Summary of Validation Parameters

Parameter Purpose Typical Experiment
Specificity To ensure the signal is unequivocally from the analyte.Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze a minimum of 5 standards across the desired concentration range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for assay.
Accuracy To measure the closeness of the experimental value to the true value.Analyze samples spiked with known amounts of analyte at different levels (e.g., 3 levels, 3 replicates each).
Precision To assess the degree of scatter between measurements.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
LOD / LOQ The lowest concentration that can be reliably detected/quantified.Determined by signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) or from the linearity curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%).

Conclusion

The development of an HPLC method for a challenging compound like 3-Hydroxy-3-methylcyclopentanamine hydrochloride requires a systematic and scientifically-grounded approach. Standard reversed-phase HPLC with UV detection is not a viable option due to the analyte's high polarity and lack of a chromophore. For achiral purity analysis, two robust pathways are recommended: pre-column derivatization with a UV-active or fluorescent tag for use with conventional HPLC systems, or the more modern approach of HILIC coupled with a mass spectrometer. For chiral analysis, screening a variety of polysaccharide-based chiral stationary phases under both normal and reversed-phase conditions is the most effective strategy. By following the detailed protocols and strategic workflows outlined in this guide, researchers can efficiently develop and validate a reliable and sensitive method tailored to their specific analytical goals and available instrumentation.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies, Inc. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • EFSA Panel on Biological Hazards (BIOHAZ). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Patel, K., & Patel, J. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]

  • Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Separation Science. (2024). Optimized derivatization of biogenic amines in cephalopods for HPLC-UV detection. [Link]

  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Gika, H. G., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • Risley, D. S., & Ekborg-Ott, K. H. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Shodex. Analysis of Short Amines without Using Ion Pair Reagent. Shodex/Showa Denko K.K. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ResearchGate. (2020). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • HELDA. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Link]

  • Dong, M. W. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC International. [Link]

  • Rahman, N. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan. [Link]

  • Kose, S., et al. (2021). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Foods. [Link]

  • Waters Corporation. Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Waters Corporation. [Link]

  • Max Planck Institute for Marine Microbiology. High-performance liquid chromatograph with mass spectrometry (HPLC MS). [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu Corporation. [Link]

  • Shabir, G. A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

Method

Application Note: 3-Hydroxy-3-methylcyclopentanamine Hydrochloride in Modern Drug Discovery

Introduction: The Strategic Role of Functionalized Cyclopentylamines In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary directive for improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Functionalized Cyclopentylamines

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary directive for improving the clinical success rates of drug candidates. 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS: 1408075-75-1) has emerged as a privileged, sp3-rich building block[1]. Supplied as a stable hydrochloride salt to prevent premature amine oxidation and manage hygroscopicity, this bifunctional scaffold allows researchers to introduce a sterically constrained, polar moiety into lead compounds.

The strategic addition of the 3-hydroxy and 3-methyl groups to the cyclopentanamine ring serves a dual purpose:

  • Target Engagement: The tertiary alcohol acts as a potent, directional hydrogen-bond donor/acceptor, ideal for interacting with solvent-exposed channels or specific kinase hinge-region residues.

  • Metabolic Shielding: The 3-methyl group sterically blocks cytochrome P450-mediated oxidation at the C3 position, a common metabolic liability in unsubstituted cycloalkanes.

Physicochemical Profiling for Lead Optimization

When optimizing a hit-to-lead compound, substituting a standard amine with 3-amino-1-methylcyclopentanol drastically alters the pharmacokinetic (PK) profile. The table below summarizes the quantitative physicochemical shifts that drive its adoption in drug discovery[1],[2].

PropertyUnsubstituted Cyclopentanamine3-Amino-1-methylcyclopentanolMedicinal Chemistry Rationale
Molecular Weight 85.15 g/mol 115.17 g/mol Minimal mass penalty (+30 Da) preserves optimal Ligand Efficiency (LE).
TPSA 26.0 Ų46.3 ŲIncreased polarity enhances aqueous solubility and limits blood-brain barrier (BBB) penetration if peripheral targeting is desired.
XLogP3 0.9-0.2A negative LogP shift reduces non-specific lipophilic binding, improving the clearance profile and reducing off-target toxicity.
H-Bond Donors 12The tertiary alcohol provides a critical new vector for target protein engagement.

Key Therapeutic Applications

Immuno-Oncology: GCN2 Kinase Inhibition

A major mechanism of tumor-induced immunosuppression involves the depletion of amino acids (like tryptophan) in the tumor microenvironment (TME) via enzymes such as IDO. This depletion activates General Control Nonderepressible 2 (GCN2) kinase in T-cells, leading to T-cell anergy. Inhibiting GCN2 restores T-cell proliferation[3].

In the development of pyrazolo-pyrimidin-amino-cycloalkyl compounds targeting GCN2, 3-amino-1-methylcyclopentanol is utilized as a critical hydrophilic side-chain[3]. The amine serves as the nucleophilic attachment point to the heterocyclic core, while the tertiary alcohol is projected into the solvent channel of the kinase, enhancing binding affinity without compromising solubility.

GCN2_Pathway TME Tumor Microenvironment (Macrophages/DCs) IDO IDO / TDO Expression TME->IDO Trp Tryptophan Depletion & Kynurenine Accumulation IDO->Trp GCN2 GCN2 Kinase Activation (in T-Cells) Trp->GCN2 TCell Effector T-Cell Suppression / Anergy GCN2->TCell Inhibitor GCN2 Inhibitor (Cyclopentanamine Scaffold) Inhibitor->GCN2 Restoration T-Cell Proliferation & Anti-Tumor Immunity Inhibitor->Restoration

Figure 1: Mechanism of GCN2-mediated T-cell suppression and restoration via targeted inhibition.

Autoimmune Disease: IRAK-4 Modulation

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a master regulator of Toll-like receptor (TLR) signaling. Aberrant IRAK-4 activity drives severe autoimmune and inflammatory diseases. 3-Hydroxy-3-methylcyclopentanamine is employed to functionalize bicyclic pyridyl cores, generating highly selective IRAK-4 modulators[4]. The rigid cyclopentane geometry restricts the conformational entropy of the ligand, locking it into the bioactive conformation required to fit the IRAK-4 ATP-binding pocket.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in In-Process Quality Control (IPQC) checkpoints. These checkpoints validate the success of each phase before proceeding, establishing a self-validating workflow.

Protocol A: Microwave-Assisted SN​Ar Coupling to a Heterocyclic Core

This protocol details the nucleophilic aromatic substitution ( SN​Ar ) of a halogenated heterocyclic electrophile (e.g., 6-bromo-2-chloroquinazoline) using 3-Hydroxy-3-methylcyclopentanamine hydrochloride[3].

Causality of Reagents:

  • 1,4-Dioxane: Chosen for its high boiling point and ability to solubilize both the polar amine salt and the lipophilic heterocyclic core.

  • Triethylamine (TEA) / DIPEA: Required in excess (typically 3-5 equivalents) to neutralize the HCl salt and generate the highly nucleophilic free amine in situ, while also neutralizing the HCl byproduct of the SN​Ar reaction.

  • Microwave Irradiation: SN​Ar on sterically hindered or electronically deactivated rings suffers from high activation energy barriers. Microwave heating at 120°C ensures rapid, uniform energy transfer, reducing reaction times from days to minutes and minimizing degradation byproducts.

Step-by-Step Methodology:

  • Preparation: To a 25 mL microwave vial, add the halogenated heterocycle (1.2 mmol), 3-Hydroxy-3-methylcyclopentanamine hydrochloride (1.85 mmol, 1.5 eq), and 1,4-dioxane (10 mL).

  • Freebasing: Add triethylamine (12.3 mmol, ~10 eq) dropwise at room temperature.

    • IPQC Checkpoint 1: Observe the transition of the suspension. The dissolution of the amine salt and slight fuming indicates successful freebasing.

  • Reaction: Seal the vial and heat in a microwave reactor at 120°C for 40 minutes.

  • Monitoring:

    • IPQC Checkpoint 2: Extract a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. The reaction is validated if the starting material peak is depleted and the [M+H]+ peak of the target molecule dominates the total ion chromatogram (TIC).

  • Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO3​ (2 x 15 mL) to remove residual triethylamine hydrochloride salts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via silica gel flash chromatography using a gradient of hexanes/ethyl acetate.

Synthesis_Workflow Step1 Step 1: Freebasing Neutralize HCl salt with TEA Step2 Step 2: SNAr Coupling Add electrophile, heat to 120°C Step1->Step2 Step3 Step 3: LC-MS Monitoring Confirm conversion ratio Step2->Step3 Step4 Step 4: Workup Concentrate, EtOAc/NaHCO3 wash Step3->Step4 Step5 Step 5: Purification Silica gel chromatography Step4->Step5

Figure 2: Step-by-step workflow for coupling 3-Hydroxy-3-methylcyclopentanamine to a core scaffold.

Protocol B: Direct N-Cbz Protection for Library Synthesis

When incorporating this scaffold into multi-step peptide or complex library syntheses, temporary protection of the primary amine is required to prevent unwanted side reactions. The Carboxybenzyl (Cbz) group is ideal as it is stable to diverse conditions but easily removed via catalytic hydrogenation ( H2​ , Pd/C)[2].

Step-by-Step Methodology:

  • Solvation: Dissolve 3-Hydroxy-3-methylcyclopentanamine hydrochloride (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Deprotonation: Add Triethylamine (2.2 eq) at 0°C. Causality: The first equivalent neutralizes the HCl salt; the second equivalent acts as the acid scavenger for the subsequent protection step.

  • Addition: Slowly add Benzyl chloroformate (CbzCl, 1.1 eq) dropwise over 15 minutes at 0°C. Causality: Maintaining 0°C prevents the exothermic formation of di-protected or O-alkylated side products.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

    • IPQC Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The disappearance of the ninhydrin-active baseline spot (free amine) and the appearance of a UV-active higher Rf spot validates complete protection.

  • Quench & Extract: Quench the reaction with 1M aqueous HCl (to protonate unreacted TEA), extract with Ethyl Acetate, dry, and purify via silica gel chromatography.

Sources

Application

Application Note: 3-Hydroxy-3-methylcyclopentanamine Hydrochloride as a Chiral Scaffold in Kinase Inhibitor Drug Development

Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted, functionally dense aliphatic rings is a proven method for improving both the pharmacodynamic binding affinity a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted, functionally dense aliphatic rings is a proven method for improving both the pharmacodynamic binding affinity and the pharmacokinetic stability of small-molecule drugs. 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS: 2227205-07-2) has emerged as a highly versatile chiral building block[1]. Featuring a primary amine, a tertiary alcohol, and a rigid cyclopentyl core, this intermediate is prominently utilized in the synthesis of novel immunotherapeutic agents, most notably General Control Nonderepressible 2 (GCN2) kinase inhibitors[2].

This application note provides a comprehensive guide to the physicochemical properties, structural rationale, and validated synthetic protocols for utilizing this intermediate in drug development workflows.

Structural Rationale & Physicochemical Profiling

The architectural design of 3-Hydroxy-3-methylcyclopentanamine provides multiple distinct advantages when incorporated into a drug's pharmacophore:

  • Conformational Restriction: The cyclopentane ring limits the number of rotatable bonds. When the primary amine is coupled to a target scaffold (e.g., a pyrazolo-pyrimidine core), the rigid ring minimizes the entropic penalty upon binding to the kinase hinge region.

  • Metabolic Shielding: The hydroxyl group is situated on a tertiary carbon (C1), flanked by a methyl group. This steric bulk renders the alcohol highly resistant to metabolic oxidation (e.g., by CYP450 enzymes) compared to primary or secondary alcohols, thereby increasing the in vivo half-life of the active pharmaceutical ingredient (API).

  • Inherent Chemoselectivity: The steric hindrance surrounding the tertiary alcohol significantly reduces its nucleophilicity[3]. Consequently, the primary amine can undergo selective nucleophilic aromatic substitution ( SN​Ar ) or Buchwald-Hartwig cross-coupling without the need for transient hydroxyl protecting groups, streamlining the synthetic workflow.

  • Solid-State Stability: Isolating the intermediate as a hydrochloride salt prevents spontaneous oxidative degradation and minimizes hygroscopicity, ensuring a free-flowing solid ideal for long-term storage and precise stoichiometric weighing[1].

Table 1: Physicochemical and Analytical Properties
PropertyValue / Description
Chemical Name 3-amino-1-methylcyclopentan-1-ol hydrochloride
CAS Number 2227205-07-2 (HCl salt) / 1408075-75-1 (Free base)[1][4]
Molecular Formula C6​H14​ClNO ( C6​H13​NO⋅HCl )
Molecular Weight 151.63 g/mol (Salt) / 115.17 g/mol (Free base)[4][5]
Monoisotopic Mass 115.09972 Da (Free base)[6]
Expected LC-MS Adduct [M+H]+=116.10 m/z[6]
Physical Form Off-white to yellow/brown crystalline solid

Biological Context: Targeting the GCN2 Pathway in Immuno-Oncology

The primary application of 3-Hydroxy-3-methylcyclopentanamine hydrochloride is in the assembly of GCN2 inhibitors. In the tumor microenvironment (TME), immunosuppressive enzymes like Indoleamine 2,3-dioxygenase (IDO) deplete essential amino acids such as tryptophan. The GCN2 kinase acts as a metabolic sensor; upon detecting amino acid starvation, it phosphorylates eIF2 α , which subsequently halts effector T-cell proliferation and induces immune tolerance. By grafting the 3-hydroxy-3-methylcyclopentyl moiety onto a pyrazolo-pyrimidine core, researchers have developed potent GCN2 inhibitors that block this stress response, thereby restoring robust anti-tumor T-cell immunity[2].

GCN2_Pathway TME Tumor Microenvironment (Tryptophan Depletion) GCN2 GCN2 Kinase Activation TME->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a TCell Effector T-Cell Suppression eIF2a->TCell Drug GCN2 Inhibitor (Cyclopentyl Scaffold) Drug->GCN2 Inhibits Immunity Restored Anti-Tumor Immunity Drug->Immunity

Fig 1. GCN2 signaling pathway and mechanism of immune restoration via targeted inhibition.

Validated Experimental Protocols

The following protocols detail the de novo synthesis of the intermediate and its subsequent incorporation into a therapeutic scaffold. These methods are designed as self-validating systems, utilizing visual cues and intermediate mass spectrometry to ensure process integrity.

Protocol A: Stereoselective Synthesis of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

This three-step procedure converts a commercially available Boc-protected amino alcohol into the target tertiary alcohol salt[2].

Step 1: Oxidation to Cyclopentanone

  • Rationale: The secondary alcohol must be oxidized to a ketone to serve as an electrophile for Grignard addition. Dess-Martin Periodinane (DMP) is selected over Jones reagent to prevent over-oxidation and to avoid acidic conditions that might prematurely cleave the Boc protecting group.

  • Procedure:

    • Dissolve tert-butyl ((R)-3-hydroxycyclopentyl)carbamate (1.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Portion-wise, add DMP (1.5 equiv) to maintain the internal temperature below 5 °C.

    • Stir the mixture for 2 hours, allowing it to warm to room temperature.

    • Validation: Quench a 10 μ L aliquot in saturated NaHCO3​ , extract with Ethyl Acetate (EtOAc), and analyze via LC-MS. The disappearance of the starting material ( [M+H]+=202.1 ) and appearance of the ketone ( [M+H]+=200.1 ) confirms completion.

    • Quench the bulk reaction with saturated aqueous NaHCO3​ and Na2​S2​O3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Step 2: Grignard Addition for Tertiary Alcohol Formation

  • Rationale: Methylmagnesium bromide ( MeMgBr ) attacks the ketone. The existing chiral center at the Boc-protected amine directs the facial selectivity of the nucleophilic attack, favoring the formation of the desired cis/trans diastereomer based on steric approach control.

  • Procedure:

    • Dissolve the crude ketone from Step 1 in anhydrous Tetrahydrofuran (THF) and cool to -78 °C.

    • Dropwise, add MeMgBr (3.0 M in diethyl ether, 2.0 equiv) over 30 minutes.

    • Stir at -78 °C for 1 hour, then gradually warm to 0 °C.

    • Validation: LC-MS of a quenched aliquot should show the product mass ( [M+H]+=216.1 ).

    • Quench carefully with saturated aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography to isolate tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate.

Step 3: Boc Deprotection and Salt Precipitation

  • Rationale: Anhydrous HCl in dioxane is used to cleave the Boc group. The absence of water prevents the tertiary alcohol from undergoing an SN​1 elimination (dehydration) to an alkene. The resulting amine immediately protonates, precipitating as the hydrochloride salt.

  • Procedure:

    • Dissolve the purified intermediate in a minimal amount of 1,4-dioxane.

    • Add 4N HCl in dioxane (5.0 equiv) at room temperature.

    • Stir for 4 hours. A white/off-white precipitate will form as the reaction progresses.

    • Validation: Filter the precipitate and wash with cold diethyl ether. The solid should be highly soluble in water and exhibit an LC-MS peak at [M+H]+=116.1 [6].

Synthesis_Workflow Ketone Boc-Amino Cyclopentanone Grignard MeMgBr Addition (Facial Selectivity) Ketone->Grignard Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Deprotect HCl/Dioxane Deprotection Alcohol->Deprotect Product 3-Hydroxy-3-methyl- cyclopentanamine HCl Deprotect->Product

Fig 2. Three-step synthetic workflow for 3-Hydroxy-3-methylcyclopentanamine hydrochloride.

Protocol B: Regioselective SN​Ar Coupling to a Heteroaryl Core
  • Rationale: To build the final API, the intermediate must be coupled to a halogenated core (e.g., 6-bromo-2-chloroquinazoline or a pyrazolo-pyrimidine). Because the tertiary alcohol is sterically shielded, the primary amine acts as the sole nucleophile. N,N-Diisopropylethylamine (DIPEA) is added to free-base the hydrochloride salt in situ and neutralize the HCl generated during the substitution[2].

  • Procedure:

    • In a microwave vial, combine the heteroaryl chloride (1.0 equiv), 3-hydroxy-3-methylcyclopentanamine hydrochloride (1.2 equiv), and DIPEA (3.0 equiv) in N-Methyl-2-pyrrolidone (NMP) or 1,4-dioxane.

    • Seal the vial and heat in a microwave reactor at 120 °C for 40 minutes[2].

    • Validation: Analyze the crude mixture via LC-MS. The mass of the target molecule will correspond to the core mass + 114 Da (loss of HCl). The absence of di-alkylated byproducts confirms the chemoselectivity of the amine over the tertiary alcohol.

    • Concentrate under reduced pressure and purify via reverse-phase HPLC.

References

  • NextSDS. "3-amino-1-methylcyclopentan-1-ol hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66779161, 3-Amino-1-methylcyclopentanol." PubChem. Available at:[Link]

  • PubChemLite / LCSB. "2227205-07-2 (C6H13NO) - Structural Information & Predicted Adducts." Université du Luxembourg. Available at:[Link]

  • Molport. "3-amino-1-methylcyclopentan-1-ol hydrochloride | 1408075-75-1; 2227205-07-2." Molport Database. Available at: [Link]

  • Bui, M. H. T., et al. (RAPT Therapeutics, Inc.). "Pyrazolo-pyrimidin-amino-cycloalkyl compounds and their therapeutic uses." U.S. Patent 11,046,699 B2, issued June 29, 2021.

Sources

Method

Application Notes &amp; Protocols: Initial Cellular Characterization of 3-Hydroxy-3-methylcyclopentanamine hydrochloride (Cmpd-X)

Initial Findings & Strategic Pivot A search for "3-Hydroxy-3-methylcyclopentanamine hydrochloride" reveals its existence as a chemical entity, with a CAS number (1408075-75-1) and availability from chemical suppliers.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Initial Findings & Strategic Pivot

A search for "3-Hydroxy-3-methylcyclopentanamine hydrochloride" reveals its existence as a chemical entity, with a CAS number (1408075-75-1) and availability from chemical suppliers.[1][2] However, there is a notable absence of published research detailing its specific biological activities, mechanism of action, or any established cell culture assay protocols.

This presents a common challenge in early-stage drug discovery where a novel chemical entity requires initial characterization. Therefore, this guide will proceed by establishing a scientifically plausible, hypothetical context for the compound.

Hypothetical Context: Based on the broader class of cyclopentylamine and cyclopentane derivatives, which have shown promising anticancer activities, this guide will treat 3-Hydroxy-3-methylcyclopentanamine hydrochloride (designated herein as Cmpd-X) as a novel, putative anti-proliferative agent.[3][4][5][6] The protocols provided will be designed to form a comprehensive initial screening cascade to characterize its potential as an anti-cancer therapeutic.

This strategic pivot allows for the creation of a detailed, scientifically rigorous application note that is highly relevant to researchers tasked with the primary characterization of novel chemical matter. The focus will be on establishing foundational protocols to determine Cmpd-X's cytotoxic and anti-proliferative effects, and to begin elucidating its mechanism of action.

Introduction: The Case for Characterizing a Novel Cyclopentanamine

The cyclopentylamine scaffold is a recurring motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including promising anti-cancer properties.[3][5] These compounds can exert their effects through various mechanisms, such as the modulation of key signaling pathways involved in cell proliferation and apoptosis.[7]

This document provides a comprehensive guide for the initial in vitro characterization of 3-Hydroxy-3-methylcyclopentanamine hydrochloride (Cmpd-X) , a novel analog. Given the established potential of related structures, we hypothesize that Cmpd-X may possess anti-proliferative and cytotoxic activity against cancer cell lines.

The following protocols are designed as a logical, tiered workflow. This workflow starts with broad assessments of cytotoxicity and progresses to more specific assays to investigate the mechanism of cell death, providing a robust framework for go/no-go decisions in an early-stage drug discovery campaign.

Pre-Assay Preparation: Handling and Formulation of Cmpd-X

Scientific integrity begins with the proper handling and preparation of the test article. The accuracy and reproducibility of all subsequent data depend on the quality of the compound stock solution.

Properties and Solubility
  • Compound: 3-Hydroxy-3-methylcyclopentanamine hydrochloride

  • CAS Number: 1408075-75-1[2]

  • Molecular Formula: C₆H₁₄ClNO

  • Appearance: Typically a crystalline solid or powder.

  • Solubility: As a hydrochloride salt, Cmpd-X is predicted to have good solubility in aqueous solutions like water, Phosphate-Buffered Saline (PBS), and cell culture media. However, empirical validation is crucial.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a concentrated master stock, which will be used to make fresh working dilutions for each experiment.

Rationale: Creating a high-concentration master stock in a suitable solvent (like sterile, nuclease-free water or DMSO) minimizes the volume of solvent added to cell cultures, thereby reducing the risk of solvent-induced artifacts. For hydrochloride salts, sterile water is often a preferred starting solvent.

Materials:

  • 3-Hydroxy-3-methylcyclopentanamine hydrochloride (Cmpd-X)

  • Sterile, nuclease-free water

  • Sterile, conical-bottom polypropylene tubes (1.5 mL and 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculation: Determine the mass of Cmpd-X needed for a 10 mM stock solution. (Molecular Weight will be required from the supplier's Certificate of Analysis).

  • Weighing: Accurately weigh the calculated amount of Cmpd-X powder in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of sterile water to the tube.

  • Mixing: Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. Visually inspect for any particulates.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new, sterile 1.5 mL tube. This is critical to prevent contamination of cell cultures.

  • Aliquoting & Storage: Prepare single-use aliquots (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.

Experimental Workflow: A Tiered Approach to Characterization

A logical progression of assays is key to efficiently characterizing a new compound. We will start with a broad assessment of impact on cell viability and then narrow our focus to understand the specific cellular response.

graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Tiered workflow for Cmpd-X characterization.

Tier 1 Protocol: Cell Viability and IC50 Determination via MTS Assay

The first critical experiment is to determine if Cmpd-X affects cancer cell viability and to quantify its potency, expressed as the half-maximal inhibitory concentration (IC50). The MTS assay is a robust, colorimetric method for this purpose.[3]

Principle: The MTS reagent is reduced by metabolically active, viable cells into a colored formazan product. The amount of color produced is directly proportional to the number of viable cells. A decrease in signal in treated cells indicates a loss of viability.

Protocol: MTS Assay for IC50 Determination

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Cmpd-X 10 mM master stock

  • Sterile 96-well, clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multi-channel pipette

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Include "cells only" and "media only" (blank) control wells.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow cells to adhere.

  • Compound Treatment:

    • Prepare a serial dilution series of Cmpd-X in complete medium. A common starting range is 100 µM down to 0.01 µM.

    • Also prepare a "vehicle control" (medium with the same amount of solvent used for the highest Cmpd-X concentration).

    • Carefully remove the old media from the cells and add 100 µL of the appropriate compound dilution or control to each well (in triplicate).

  • Incubation: Incubate the plate for 48-72 hours. The duration should be based on the cell line's doubling time.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. Monitor the plate for color development.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Presentation
  • Blank Subtraction: Subtract the average absorbance of the "media only" wells from all other wells.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • IC50 Calculation: Use a non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.

Data Summary Table:

Cell LineCmpd-X IC50 (µM) after 72hPositive Control (e.g., Doxorubicin) IC50 (µM)
HeLa[Experimental Result][Experimental Result]
A549[Experimental Result][Experimental Result]
MCF-7[Experimental Result][Experimental Result]

Tier 2 Protocol: Investigating Apoptosis with Caspase-Glo® 3/7 Assay

If Cmpd-X reduces cell viability, the next logical step is to determine how the cells are dying. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. A hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.

Principle: The Caspase-Glo® 3/7 Assay uses a luminogenic caspase-3/7 substrate. When added to cells, the reagent lyses the cells and the substrate is cleaved by active caspase-3/7, generating a "glow-type" luminescent signal that is proportional to caspase activity.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cancer cell line cultured in white-walled, clear-bottom 96-well plates

  • Cmpd-X dilutions (typically at 1x, 5x, and 10x the determined IC50)

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Seed and Treat: Seed and treat cells in a white-walled 96-well plate as described in the MTS protocol (Section 4.1). Use concentrations of Cmpd-X that are relevant to the IC50 value (e.g., IC25, IC50, and IC90). A 24-48 hour treatment time is typical for apoptosis assays.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Interpretation
  • Result: A significant, dose-dependent increase in luminescence in Cmpd-X-treated wells compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.

  • Next Steps: Positive results from this assay strongly justify further investigation into the apoptotic pathway using methods like Western blotting for PARP cleavage or Bcl-2 family protein expression.

graph G { layout="neato"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Hypothesized intrinsic apoptosis pathway induced by Cmpd-X.

Trustworthiness and Self-Validation

To ensure the reliability of these findings, every experiment must include a system of internal controls:

  • Vehicle Control: Accounts for any effect of the solvent used to dissolve Cmpd-X.

  • Positive Control: A well-characterized compound known to induce the expected effect (e.g., Doxorubicin for cytotoxicity, Staurosporine for apoptosis). This validates that the assay system is working correctly.

  • Negative/Untreated Control: Represents the baseline health and metabolic activity of the cells.

  • Replicates: All treatments and controls should be performed in at least triplicate to ensure statistical validity.

By adhering to this framework, researchers can confidently assess the anti-proliferative potential of 3-Hydroxy-3-methylcyclopentanamine hydrochloride and build a robust data package for further development.

References

  • NextSDS. (n.d.). 3-Hydroxy-3-methylcyclopentanamine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from [Link]

  • PubMed. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. Retrieved from [Link]

  • USCKS. (n.d.). 1408075-75-1 3-Hydroxy-3-methylcyclopentanamine hydrochloride. Retrieved from [Link]

Sources

Application

Application Note: Organic Synthesis and Derivatization Protocols Involving 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Chemical Profiling 3-Hydroxy-3-methylcyclopentanamine hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Chemical Profiling

3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS: 1408075-75-1) is a highly versatile, bifunctional chiral building block widely utilized in modern drug discovery. Featuring both a primary amine and a sterically hindered tertiary alcohol, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including IRAK-4 modulators and advanced kinase inhibitors [1].

The utility of this compound stems from its orthogonal reactivity. The primary amine can be selectively functionalized (e.g., amidation, reductive amination, or protection) while the tertiary alcohol remains inert under standard conditions, allowing for precise multi-step synthetic planning.

Quantitative Physicochemical Data

To facilitate reaction stoichiometry and analytical tracking, the foundational properties of the compound are summarized below[2]:

ParameterSpecification
Chemical Name 3-Hydroxy-3-methylcyclopentanamine hydrochloride
Synonyms 3-Amino-1-methylcyclopentanol hydrochloride
CAS Registry Number 1408075-75-1
Molecular Formula C₆H₁₄ClNO (Salt) / C₆H₁₃NO (Free base)
Molecular Weight 151.63 g/mol (Salt) / 115.17 g/mol (Free base)
Topological Polar Surface Area (TPSA) 46.3 Ų
Physical State Solid

Upstream Synthesis Workflow

The synthesis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride typically originates from functionalized cyclopentane derivatives. A highly efficient, scalable route utilizes tert-butyl (3-oxocyclopentyl)carbamate, which can be historically traced back to the versatile electrophile 2-cyclopenten-1-one [3]. The core transformation relies on a Grignard addition to establish the tertiary alcohol and the methyl group, followed by acidic deprotection of the amine.

G A tert-butyl (3-oxocyclopentyl)carbamate B Grignard Addition (MeMgBr, THF, 0 °C to RT) A->B C tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate B->C D Boc Deprotection (HCl in MeOH, 0 °C to RT) C->D E 3-Hydroxy-3-methylcyclopentanamine HCl D->E

Fig 1. Synthesis pathway of 3-Hydroxy-3-methylcyclopentanamine hydrochloride.

Protocol 1: Grignard Addition & Boc Deprotection

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) and analytical checkpoints to ensure high-fidelity synthesis [1].

Phase 1: Methylation via Grignard Reagent

  • Preparation: Dissolve tert-butyl (3-oxocyclopentyl)carbamate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a strict nitrogen or argon atmosphere.

    • Causality: Anhydrous THF is mandatory. Its oxygen atoms coordinate with the magnesium center, stabilizing the Grignard reagent. Any moisture will prematurely quench the methyl magnesium bromide into methane gas.

  • Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add Methyl magnesium bromide (3 M in THF, 3.0 equiv) dropwise.

    • Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the reaction and suppresses competitive enolization of the ketone, which would reduce the yield.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (EtOAc:Petroleum ether). Stain the TLC plate with KMnO₄; the disappearance of the ketone starting material validates reaction completion.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Validation: Purify via flash chromatography. Confirm the intermediate via ¹H NMR (400 MHz, DMSO-d₆). You must observe a singlet at ~1.18 ppm (3H) corresponding to the newly incorporated methyl group, and a broad singlet at ~1.39 ppm (9H) for the Boc protecting group [1].

Phase 2: Acidic Deprotection

  • Reaction: Dissolve the purified tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate in dichloromethane (DCM). Cool to 0 °C and treat with methanol hydrochloride (HCl in MeOH).

    • Causality: The highly acidic environment protonates the carbamate oxygen, triggering the expulsion of isobutylene gas and carbon dioxide. Methanol serves as a polar protic solvent that stabilizes the resulting hydrochloride salt, preventing precipitation issues during the reaction.

  • Propagation: Stir at room temperature for 4 hours.

  • Isolation: Concentrate the reaction mixture under vacuum. Azeotrope the resulting residue twice with pure methanol to strip away any residual free HCl.

  • Validation: Perform a Ninhydrin stain on a TLC spot of the product. A deep purple/blue color confirms the successful liberation of the primary amine.

Downstream Derivatization: Chemoselective Protection

In multi-step drug synthesis, it is often necessary to temporarily mask the primary amine of 3-Hydroxy-3-methylcyclopentanamine hydrochloride to perform harsh reactions elsewhere on the molecule. The carboxybenzyl (Cbz) group is highly preferred due to its stability under various conditions and its clean removal via catalytic hydrogenation [4].

G A 3-Hydroxy-3-methylcyclopentanamine HCl B Neutralization (Et3N, THF) A->B C N-Protection (CbzCl, 0 °C to RT) B->C D 3-(Cbz-amino)-1-methylcyclopentanol C->D

Fig 2. Selective N-Cbz protection workflow for downstream pharmaceutical synthesis.

Protocol 2: Chemoselective N-Cbz Protection

Objective: Selectively protect the primary amine while leaving the tertiary alcohol unreacted.

  • Neutralization: Suspend 3-Hydroxy-3-methylcyclopentanamine hydrochloride (1.0 equiv) in THF under nitrogen. Add triethylamine (TEA, 2.2 equiv) and stir for 15 minutes.

    • Causality: The first equivalent of TEA is required to deprotonate the hydrochloride salt, liberating the nucleophilic free amine. The remaining 1.2 equivalents act as an acid scavenger to neutralize the HCl byproduct generated during the subsequent protection step.

  • Addition: Cool the mixture to 0 °C. Slowly introduce Benzyl chloroformate (CbzCl, 1.1 equiv) dropwise.

    • Causality: Temperature control (0 °C) is the primary driver of chemoselectivity here. While the primary amine is inherently more nucleophilic than the sterically hindered tertiary alcohol, running the reaction at low temperatures completely suppresses competitive O-acylation, ensuring >95% N-selectivity [4].

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Validation: Quench the reaction with 1M aqueous HCl to neutralize excess TEA. Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc 3:1). Validate the final product using LC-MS; the mass spectrum must show the Cbz-protected product peak at [M+H]⁺ = 250.1.

References

  • European Patent Office (EP 2922840 B1). Bicyclic Heterocycle Substituted Pyridyl Compounds Useful as Kinase Modulators.
  • PubChem . 3-Amino-1-methylcyclopentanol | C6H13NO | CID 66779161. National Center for Biotechnology Information. Retrieved from:[Link]

Method

Application Note: Advanced Sample Preparation and Analytical Strategies for 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Pharmacokinetics, and Structural Elucidation Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Pharmacokinetics, and Structural Elucidation

Executive Summary & Physicochemical Profiling

3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS: 1408075-75-1) is a highly polar, low-molecular-weight aliphatic amino alcohol (Free base MW: 115.17 g/mol )[1][2]. In pharmaceutical development, compounds featuring functionalized cyclopentane rings are frequently utilized as constrained linkers in PROTACs or as core scaffolds in kinase inhibitors.

Analyzing this specific molecule presents three distinct analytical challenges:

  • Lack of a UV Chromophore: The absence of conjugated pi-systems or aromatic rings renders standard HPLC-UV methodologies ineffective[3].

  • Extreme Polarity: The combination of a hydroxyl group, a primary amine, and its hydrochloride salt form results in virtually zero retention on traditional reversed-phase (C18) columns[3][4].

  • Thermal Instability & Hydrogen Bonding: Direct Gas Chromatography (GC) is precluded due to severe peak tailing and potential thermal degradation caused by active hydrogen atoms on the -OH and -NH2 groups[5].

To overcome these barriers, this application note details three field-proven sample preparation protocols tailored for HILIC-MS/MS , GC-MS (via Derivatization) , and NMR Spectroscopy .

Analytical Rationale & Causality

Why HILIC-MS/MS?

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for underivatized polar amino alcohols[3][4]. By utilizing a highly organic mobile phase (e.g., >80% Acetonitrile) and a polar stationary phase (such as bare silica or zwitterionic columns), HILIC promotes the retention of 3-hydroxy-3-methylcyclopentanamine through water-layer partitioning and electrostatic interactions. Electrospray Ionization (ESI+) perfectly complements this, as the basic primary amine is easily protonated.

Why Silylation for GC-MS?

To achieve the volatility required for GC-MS, the active hydrogens must be masked. Reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) converts both the hydroxyl and primary amine groups into trimethylsilyl (TMS) ethers/amines[5][6]. The 1% TMCS acts as a crucial catalyst, driving the silylation of the sterically hindered tertiary alcohol at the C3 position of the cyclopentane ring.

Experimental Protocols

Protocol A: Direct Analysis via HILIC-ESI-MS/MS

This protocol is designed for high-throughput quantification in biological matrices or API quality control, avoiding derivatization entirely.

Causality Note: In HILIC, the injection solvent must closely match the initial mobile phase conditions. Injecting a highly aqueous sample into a HILIC system will cause the water layer on the stationary phase to collapse, resulting in severe peak splitting and loss of retention.

Step-by-Step Methodology:

  • Sample Dilution: Accurately weigh 1.0 mg of 3-Hydroxy-3-methylcyclopentanamine hydrochloride and dissolve in 1.0 mL of LC-MS grade Water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution 1:100 using 100% Acetonitrile to achieve a final concentration of 10 µg/mL. Critical: The final sample matrix must contain 85% Acetonitrile.

  • Matrix Precipitation (If extracting from plasma): Add 50 µL of plasma to 150 µL of cold Acetonitrile (containing a deuterated internal standard). Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 5 minutes at 4°C to pellet precipitated proteins.

  • Transfer & Injection: Transfer 100 µL of the supernatant to an autosampler vial. Inject 2 µL into the HILIC-MS/MS system.

  • Instrumental Conditions:

    • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Isocratic at 85% B for 1 minute, linear gradient to 50% B over 4 minutes.

HILIC_Workflow S1 Sample Dilution (>85% Acetonitrile) S2 Centrifugation (14,000 x g, 5 min) S1->S2 S3 HILIC Separation (Ammonium Formate Buffer) S2->S3 S4 ESI+ MS/MS (MRM Detection) S3->S4

Caption: Direct HILIC-MS/MS analytical workflow for underivatized polar amino alcohols.

Protocol B: GC-MS Analysis via Dual Silylation (BSTFA + 1% TMCS)

This protocol is optimized for structural confirmation and impurity profiling where high-resolution chromatographic separation of diastereomers is required.

Causality Note: Silylation reagents are highly sensitive to moisture and acidic environments. Because the analyte is a hydrochloride salt, direct addition of BSTFA will result in poor yields, as the HCl will consume the reagent and degrade the TMS derivatives. A free-basing liquid-liquid extraction (LLE) step is mandatory[5][6].

Step-by-Step Methodology:

  • Free-Basing (Neutralization): Dissolve 5.0 mg of the hydrochloride salt in 500 µL of 1M NaOH (aqueous) in a glass centrifuge tube to deprotonate the amine.

  • Extraction: Add 1.0 mL of Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes to extract the free base (3-Hydroxy-3-methylcyclopentanamine) into the organic layer.

  • Phase Separation: Centrifuge at 3,000 x g for 3 minutes. Carefully transfer the upper organic layer to a clean, dry 2 mL amber glass reaction vial.

  • Drying: Evaporate the EtOAc to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at room temperature. Ensure no residual moisture remains.

  • Derivatization: Add 100 µL of anhydrous Pyridine (as an acid scavenger/solvent) and 100 µL of BSTFA containing 1% TMCS[5].

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a dry block heater at 70°C for 45 minutes to ensure complete silylation of the sterically hindered tertiary alcohol.

  • Injection: Cool to room temperature and inject 1 µL into the GC-MS (EI mode, split ratio 10:1, HP-5MS column).

GCMS_Workflow A 3-Hydroxy-3-methylcyclopentanamine HCl (Aqueous Sample) B Free-Basing (LLE) Add 1M NaOH + EtOAc A->B Neutralize HCl C Evaporation Dry under N2 stream B->C Extract Organic Layer D Silylation Add BSTFA + 1% TMCS (70°C, 45 min) C->D Anhydrous conditions E Di-TMS Derivative (Volatile) D->E -OH & -NH2 Conversion F GC-MS Analysis (EI Mode) E->F Inject 1 µL

Caption: GC-MS derivatization workflow for 3-Hydroxy-3-methylcyclopentanamine.

Protocol C: NMR Sample Preparation

For routine 1H and 13C structural elucidation.

Causality Note: The choice of deuterated solvent dictates whether exchangeable protons (-OH, -NH3+) are visible on the NMR spectrum.

  • Method 1 (Proton Exchange Allowed): Dissolve 10 mg of the sample in 0.6 mL of Deuterium Oxide ( D2​O ). The -OH and -NH3+ protons will rapidly exchange with deuterium, disappearing from the spectrum and leaving a residual HDO peak at ~4.7 ppm. This is the easiest method due to the compound's high water solubility.

  • Method 2 (Proton Retention): To observe the amine and hydroxyl protons, the sample must be rigorously dried in a vacuum desiccator for 24 hours. Dissolve 10 mg in 0.6 mL of anhydrous DMSO- d6​ . The -NH3+ protons will appear as a broad singlet (typically between 7.5 - 8.5 ppm), and the tertiary -OH will appear as a distinct singlet (around 4.5 - 5.0 ppm).

Method Comparison & Data Presentation

The following table summarizes the quantitative and operational metrics of the described analytical strategies, allowing scientists to select the appropriate method based on laboratory capabilities.

ParameterProtocol A: HILIC-MS/MSProtocol B: GC-MS (Derivatized)Protocol C: NMR ( D2​O )
Primary Application High-throughput PK, Trace QuantitationImpurity profiling, Diastereomer separationStructural elucidation, Purity assay
Sample Volume/Mass < 10 µL / < 1 µg500 µL / 1 - 5 mg600 µL / 10 - 15 mg
Preparation Time ~10 minutes~90 minutes~5 minutes
Sensitivity (LOD) Low pg/mL rangeLow ng/mL range~100 µg/mL
Key Advantage No derivatization required; highly sensitiveExcellent resolution of structural isomersNon-destructive; absolute structural proof
Main Limitation Sensitive to matrix effects (ion suppression)Requires anhydrous conditions & lengthy prepLow sensitivity; requires high sample mass

References

  • PubChem. "3-Amino-1-methylcyclopentanol | C6H13NO | CID 66779161". National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS/MS". ResearchGate. Available at:[Link]

  • Semantic Scholar. "Advances in Fatty Acid Analysis for Clinical Investigation and Diagnosis using GC/MS Methodology". Semantic Scholar. Available at:[Link]

Sources

Application

in vivo dosing guidelines for 3-Hydroxy-3-methylcyclopentanamine hydrochloride

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Guidelines for 3-Hydroxy-3-methylcyclopentanamine Hydrochloride Executive Summary In modern drug discovery, highly functionalized cycloalkanes su...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Guidelines for 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

Executive Summary

In modern drug discovery, highly functionalized cycloalkanes such as 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS 1408075-75-1) are frequently utilized as hydrophilic linkers, terminal fragments in proteolysis targeting chimeras (PROTACs), or structural motifs in kinase inhibitors[1]. While primarily a synthetic intermediate, understanding the isolated in vivo pharmacokinetic (PK) profile of this fragment is critical. If enzymatic cleavage of the parent drug occurs in vivo, researchers must be able to predict the metabolic fate, clearance rate, and potential toxicity of the released moiety.

This application note provides a comprehensive, self-validating protocol for the in vivo dosing and PK profiling of 3-Hydroxy-3-methylcyclopentanamine hydrochloride in murine models, utilizing the Rapid Assessment of Compound Exposure (RACE) methodology to maximize data yield while minimizing animal use[2].

Physicochemical Context & Formulation Causality

The Rationale Behind the Hydrochloride Salt

The free base of this compound (3-amino-1-methylcyclopentan-1-ol) is a highly polar amino alcohol[1]. However, administering free base amines in vivo often leads to erratic gastrointestinal absorption and gastric irritation due to pH-dependent solubility fluctuations[3].

Formulating the compound as a hydrochloride (HCl) salt fundamentally alters its biopharmaceutical properties. The HCl salt ensures rapid dissolution in the acidic environment of the stomach and prevents salt disproportionation (the unwanted conversion of the salt back to its less soluble free base form in suspension)[4]. Furthermore, the hydrophilic nature of the HCl salt significantly enhances aqueous solubility, allowing for the use of simple, non-toxic vehicles like sterile saline for both Intravenous (IV) and Per Os (PO) dosing[5][6].

Table 1: Physicochemical Properties of 3-Hydroxy-3-methylcyclopentanamine

Parameter Value Causality / Impact on In Vivo Dosing
CAS Number 1408075-75-1[1] Unique identifier for the HCl salt form.
Molecular Formula C6H14ClNO Represents the protonated amine with a chloride counterion.
Molecular Weight 151.63 g/mol (Salt) / 115.17 g/mol (Base)[1] Low MW indicates high potential for rapid systemic distribution.
Topological Polar Surface Area 46.3 Ų (Base)[1] Favorable for membrane permeability, though protonation limits passive diffusion.

| Vehicle Compatibility | Sterile 0.9% Saline or PBS | High aqueous solubility eliminates the need for co-solvents (e.g., DMSO/Tween), reducing vehicle-induced toxicity. |

Experimental Strategy: The RACE Methodology

To evaluate the exposure of this novel chemical probe, we employ a truncated PK study design known as the RACE (Rapid Assessment of Compound Exposure) assay[2]. This protocol uses a standardized formulation, a small cohort of mice (n=3 to 4 per route), and an abbreviated sample collection scheme. This approach provides sufficient data to calculate the estimated Area Under the Curve (eAUC) and maximum concentration (Cmax) without the labor-intensive demands of a full 24-hour PK study[2][7].

Table 2: Recommended Dosing Parameters for Murine Models

Route Dose Level Vehicle Dosing Volume Needle Specification
Intravenous (IV) 2.0 mg/kg 0.9% Sterile Saline 5 mL/kg 27G to 30G (Tail Vein)

| Oral Gavage (PO) | 10.0 mg/kg | 0.9% Sterile Saline | 10 mL/kg | 20G to 22G (Bulb-tipped) |

PK_Workflow A Compound Formulation (3-HMC·HCl in Saline) B Animal Dosing (IV: 2 mg/kg, PO: 10 mg/kg) A->B C Serial Blood Sampling (Tail Vein / Submandibular) B->C D Plasma Separation (Centrifugation at 4°C) C->D E LC-MS/MS Bioanalysis (PK Parameter Calculation) D->E

Caption: Workflow for in vivo pharmacokinetic profiling of 3-HMC·HCl.

Step-by-Step In Vivo Protocol

Phase 1: Formulation & Validation (Self-Validating System)

Scientific Integrity Note: Anomalous PK data is often traced back to formulation errors. This phase includes mandatory quality control checks.

  • Weighing: Accurately weigh the required mass of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. Correction Factor: Multiply the target free-base dose by 1.316 (151.63 / 115.17) to account for the mass of the HCl salt.

  • Dissolution: Dissolve the compound in 0.9% sterile saline to achieve a final concentration of 0.4 mg/mL for IV and 1.0 mg/mL for PO dosing.

  • Validation Check: Vortex for 60 seconds. The solution must be completely optically clear. Verify the pH using a micro-probe; it should be between 4.5 and 6.5. If the pH drops below 4.0 due to the HCl counterion, titrate with micro-volumes of 0.1 N NaOH to prevent injection-site necrosis or gastric distress[4].

Phase 2: Animal Preparation & Administration
  • Subject Selection: Use healthy, adult male C57BL/6 mice (8-10 weeks old, ~25g). Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variables on the dissolution rate[8]. Water should remain available ad libitum.

  • IV Administration: Restrain the mouse and warm the tail to dilate the lateral tail vein. Administer the dose via a slow bolus (over 10-15 seconds) to prevent acute toxicity.

  • PO Administration: Secure the mouse by the scruff. Insert a bulb-tipped oral gavage needle gently down the esophagus. Administer the dose smoothly.

  • Mass Balance Check: Weigh the dosing syringe immediately before and after administration. Record the exact mass of the administered liquid to calculate the precise dose delivered.

PK_Logic PO Per Os (PO) Dosing GI Gastrointestinal Tract (Absorption) PO->GI IV Intravenous (IV) Dosing Blood Systemic Circulation (Central Compartment) IV->Blood 100% Bioavailability Liver Hepatic First-Pass Metabolism GI->Liver Portal Vein Liver->Blood Bioavailable Fraction Tissue Tissue Distribution (Peripheral Compartment) Blood->Tissue Distribution Clearance Renal / Hepatic Clearance Blood->Clearance Elimination

Caption: Pharmacokinetic distribution and clearance pathways for systemically dosed amine salts.

Phase 3: Serial Blood Sampling & Processing

Because 3-Hydroxy-3-methylcyclopentanamine is a low-molecular-weight, highly polar molecule, it is likely to exhibit rapid systemic clearance. Therefore, early time-point sampling is critical[7].

Table 3: RACE Standard PK Sampling Schedule

Time Point IV Cohort PO Cohort Collection Method
15 min Yes Yes Submandibular Bleed (20 µL)
30 min Yes Yes Submandibular Bleed (20 µL)
1 hour Yes Yes Submandibular Bleed (20 µL)
2 hours Yes Yes Submandibular Bleed (20 µL)
4 hours No Yes Submandibular Bleed (20 µL)

| 8 hours | Yes | Yes | Terminal Cardiac Puncture |

  • Collection: Collect blood into K2-EDTA coated microtainers to prevent coagulation. Store immediately on wet ice to halt any potential enzymatic degradation of the compound in the blood.

  • Plasma Separation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C[7].

  • Storage: Carefully transfer the supernatant (plasma) to pre-labeled cryovials and flash-freeze in liquid nitrogen. Store at -80°C until LC-MS/MS analysis.

Bioanalytical Processing (LC-MS/MS)

To quantify the concentration of 3-Hydroxy-3-methylcyclopentanamine in the plasma:

  • Thaw plasma samples on ice.

  • Aliquot 10 µL of plasma and add 30 µL of cold acetonitrile (containing an internal standard, such as a deuterated analog) to precipitate plasma proteins.

  • Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to LC vials for LC-MS/MS analysis using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is optimal for retaining highly polar, low-molecular-weight amine salts.

References

  • [1] National Center for Biotechnology Information. 3-Amino-1-methylcyclopentanol | C6H13NO | CID 66779161 - PubChem. Retrieved from:

  • [7] National Institutes of Health (PMC). In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor. Retrieved from:

  • [2] National Institutes of Health (PMC). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Retrieved from:

  • [5] ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from:

  • [8] CrystEngComm (RSC Publishing). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. Retrieved from:

  • [6] National Institutes of Health (PMC). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from:

  • [4] University of Helsinki (Helda). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from:

  • [3] British Journal of Cardiology. Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from:

Sources

Method

Scale-Up Synthesis of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride: An Application Note and Protocol Guide

Introduction 3-Hydroxy-3-methylcyclopentanamine hydrochloride is a valuable carbocyclic amine derivative with significant potential as a building block in medicinal chemistry and drug development. Its rigid cyclopentane...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Hydroxy-3-methylcyclopentanamine hydrochloride is a valuable carbocyclic amine derivative with significant potential as a building block in medicinal chemistry and drug development. Its rigid cyclopentane core, coupled with the stereochemically defined amino and hydroxyl functionalities, makes it an attractive scaffold for the synthesis of novel therapeutics. The hydrochloride salt form often enhances the compound's stability and solubility, facilitating its use in pharmaceutical formulations.

This application note provides a comprehensive guide for the scale-up synthesis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride, intended for researchers, scientists, and professionals in the drug development field. We present two robust and scalable synthetic protocols starting from the readily available 3-hydroxy-3-methylcyclopentanone. The first protocol details a catalytic hydrogenation approach, while the second outlines a chemical reduction method, offering flexibility based on available resources and scale requirements. Throughout this guide, we emphasize the rationale behind experimental choices, safety considerations for large-scale production, and detailed characterization of the final product.

Synthetic Strategy: A Two-Step Approach

The most direct and scalable route to 3-Hydroxy-3-methylcyclopentanamine hydrochloride involves a two-step sequence starting from 3-hydroxy-3-methylcyclopentanone:

  • Reductive Amination: The core transformation is the reductive amination of the ketone. This one-pot reaction involves the formation of an intermediate imine by reacting the ketone with an ammonia source, followed by its immediate reduction to the primary amine. This method is highly efficient and avoids the isolation of the often-unstable imine intermediate.

  • Salt Formation: The resulting free amine is then converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrogen chloride (either as a gas or dissolved in a suitable solvent), leading to the precipitation or crystallization of the desired salt.

This strategy is advantageous for scale-up due to its convergent nature and the use of readily available and relatively inexpensive reagents.

Visualizing the Synthesis Workflow

A 3-Hydroxy-3-methylcyclopentanone B Reductive Amination A->B Ammonia Source & Reducing Agent C 3-Hydroxy-3-methylcyclopentanamine (Free Base) B->C Work-up D HCl Salt Formation C->D HCl E 3-Hydroxy-3-methylcyclopentanamine Hydrochloride (Crude) D->E Precipitation/Crystallization F Purification (Recrystallization) E->F G Purified 3-Hydroxy-3-methylcyclopentanamine Hydrochloride F->G

Caption: Overall workflow for the synthesis of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride.

Protocol 1: Scale-Up Synthesis via Catalytic Hydrogenation

This protocol is well-suited for large-scale production due to the high efficiency and atom economy of catalytic hydrogenation. However, it requires specialized equipment (a high-pressure reactor) and stringent safety precautions.

Safety First: Handling Hydrogen and Catalysts at Scale

Catalytic hydrogenations are inherently hazardous and require a thorough risk assessment before execution. Key hazards include the flammability of hydrogen gas and the pyrophoric nature of many hydrogenation catalysts, such as Raney® Nickel.[1][2]

  • Hydrogen Gas: Hydrogen has a wide flammability range in air and a very low ignition energy. All operations must be conducted in a well-ventilated area, away from ignition sources. The reactor must be properly purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove all oxygen.[1]

  • Pyrophoric Catalysts: Raney® Nickel, especially after use, can be pyrophoric and ignite spontaneously upon contact with air. It should always be handled as a slurry in water or a suitable solvent and never be allowed to dry out.[1] Filtration of the catalyst should be performed under a blanket of inert gas, and the filter cake should be kept wet.

Step-by-Step Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for a 100 g scale)Moles
3-Hydroxy-3-methylcyclopentanone114.14100 g0.876
Methanol (MeOH)32.041 L-
Ammonia (7N solution in MeOH)17.03~500 mL~3.5
Raney® Nickel (50% slurry in water)-20 g (wet weight)-
Diatomaceous Earth (e.g., Celite®)-50 g-
Isopropanol (IPA)60.10As needed-
Diethyl Ether (Et₂O)74.12As needed-
Hydrogen Chloride (in a suitable solvent or as gas)36.46To pH 1-2-

Procedure:

  • Reactor Setup: In a high-pressure reactor equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet, add 3-Hydroxy-3-methylcyclopentanone (100 g, 0.876 mol) and methanol (500 mL).

  • Ammonia Addition: Cool the solution to 0-5 °C and add a 7N solution of ammonia in methanol (~500 mL, ~3.5 mol) while maintaining the temperature below 10 °C.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the Raney® Nickel slurry (20 g wet weight). Caution: Ensure the catalyst is always kept wet.

  • Hydrogenation: Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 10 bar and heat to 50 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or by analyzing aliquots via GC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth under a nitrogen atmosphere to remove the catalyst. Wash the filter cake with methanol. Caution: Keep the filter cake wet with water to prevent ignition.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 3-Hydroxy-3-methylcyclopentanamine as an oil.

  • Salt Formation: Dissolve the crude amine in isopropanol (500 mL). Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in isopropanol (or bubble HCl gas) until the pH of the solution is between 1 and 2.

  • Crystallization and Isolation: A white precipitate will form. Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-Hydroxy-3-methylcyclopentanamine hydrochloride.

Protocol 2: Scale-Up Synthesis via Chemical Reduction

This protocol offers an alternative for laboratories not equipped for high-pressure hydrogenations. It utilizes a chemical reducing agent, sodium borohydride, which is easier to handle than hydrogen gas and pyrophoric catalysts.

Causality Behind Experimental Choices
  • Ammonia Source: Ammonium chloride is used as a stable and easy-to-handle source of ammonia.

  • Lewis Acid: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone towards imine formation and also serves as a water scavenger, driving the equilibrium towards the imine.

  • Reducing Agent: Sodium borohydride is a cost-effective and selective reducing agent for the imine intermediate.[3]

Step-by-Step Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for a 100 g scale)Moles
3-Hydroxy-3-methylcyclopentanone114.14100 g0.876
Ethanol (EtOH), absolute46.071 L-
Ammonium Chloride (NH₄Cl)53.4993.7 g1.75
Triethylamine (Et₃N)101.19177 g (244 mL)1.75
Titanium(IV) Isopropoxide [Ti(O-iPr)₄]284.22249 g (257 mL)0.876
Sodium Borohydride (NaBH₄)37.8349.7 g1.31
2M Aqueous Ammonia (NH₃)-As needed-
Dichloromethane (DCM)84.93As needed-
Isopropanol (IPA)60.10As needed-
Diethyl Ether (Et₂O)74.12As needed-
Hydrogen Chloride (in a suitable solvent or as gas)36.46To pH 1-2-

Procedure:

  • Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, combine 3-Hydroxy-3-methylcyclopentanone (100 g, 0.876 mol), ammonium chloride (93.7 g, 1.75 mol), triethylamine (177 g, 1.75 mol), and absolute ethanol (1 L).

  • Titanium Reagent Addition: Cool the mixture to 0-5 °C and add titanium(IV) isopropoxide (249 g, 0.876 mol) dropwise over 1 hour, maintaining the temperature below 10 °C.

  • Imine Formation: Allow the mixture to warm to room temperature and stir for 8-12 hours to ensure complete imine formation.

  • Reduction: Cool the reaction mixture to 0-5 °C. In a separate flask, prepare a solution of sodium borohydride (49.7 g, 1.31 mol) in ethanol (500 mL). Add the sodium borohydride solution dropwise to the reaction mixture over 2 hours, keeping the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6-8 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by slowly adding 2M aqueous ammonia until the gas evolution ceases. Filter the resulting precipitate and wash it thoroughly with dichloromethane.

  • Extraction: Combine the filtrate and the washings. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Hydroxy-3-methylcyclopentanamine as an oil.

  • Salt Formation and Purification: Follow steps 9 and 10 from Protocol 1 for the hydrochloride salt formation and purification.

Purification and Characterization

Purification by Recrystallization

The crude 3-Hydroxy-3-methylcyclopentanamine hydrochloride can be further purified by recrystallization to remove any remaining impurities. A common and effective solvent system for the recrystallization of amine hydrochlorides is a mixture of an alcohol (e.g., isopropanol or ethanol) and an ether (e.g., diethyl ether or methyl tert-butyl ether).

Recrystallization Protocol:

  • Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.

  • If the solution is colored, treat it with a small amount of activated charcoal and filter while hot.

  • Allow the solution to cool slowly to room temperature.

  • Slowly add diethyl ether as an anti-solvent until the solution becomes turbid.

  • Allow the solution to stand at room temperature for several hours, then cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization Data

The following data is predicted using standard NMR prediction software and should be confirmed by experimental analysis.

Predicted ¹H NMR (400 MHz, D₂O) δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.50 - 3.60m1HCH-NH₂
2.00 - 2.20m2HCyclopentyl CH₂
1.80 - 1.95m2HCyclopentyl CH₂
1.60 - 1.75m2HCyclopentyl CH₂
1.25s3HCH₃

Predicted ¹³C NMR (100 MHz, D₂O) δ (ppm):

Chemical Shift (ppm)Assignment
75.0C-OH
55.0CH-NH₂
40.0Cyclopentyl CH₂
38.0Cyclopentyl CH₂
25.0Cyclopentyl CH₂
22.0CH₃

FT-IR (KBr, cm⁻¹):

  • 3400-3200 (broad): O-H and N-H stretching

  • 3000-2800: C-H stretching (aliphatic)

  • 1600-1500: N-H bending

  • 1100-1000: C-O stretching

Mass Spectrometry (EI):

  • m/z (relative intensity): 115 (M⁺), 100, 82, 58

Conclusion

This application note provides two detailed and scalable protocols for the synthesis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. The choice between catalytic hydrogenation and chemical reduction will depend on the specific capabilities and safety infrastructure of the laboratory or production facility. Both methods offer a reliable pathway to this valuable building block. The provided characterization data, although predicted, serves as a useful guide for product identification and purity assessment. Researchers are encouraged to optimize the reaction and purification conditions to meet their specific scale and purity requirements, always adhering to strict safety protocols.

References

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved from [Link]

  • H.E.L. Group. (2026, February 2). Hydrogenation: How we can make it safer. Retrieved from [Link]

  • Designer-Drug.com. (n.d.). Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Beller, M., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(1), 227-231. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications. (2026, March 20). ACS Publications. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

Welcome to the technical support center dedicated to the synthesis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this multi-step synthesis. Our goal is to help you navigate the complexities of the reaction and significantly improve the yield and purity of your final product.

Overview of the Synthetic Pathway

The synthesis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride is a challenging process where yield can be compromised at several stages. A common and logical synthetic route commences with 3-methylcyclopentanone. The core of this synthesis involves two key transformations: the formation of a cyanohydrin intermediate followed by the reduction of the nitrile group to a primary amine. The final step is the conversion of the amine to its hydrochloride salt to improve stability and handling.

This guide will focus on troubleshooting and optimizing each of these critical steps.

Synthesis_Workflow Start 3-Methylcyclopentanone Step1 Step 1: Cyanohydrin Formation (NaCN or TMSCN, Acid/Catalyst) Start->Step1 Intermediate 3-Hydroxy-3-methylcyclopentanecarbonitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Intermediate->Step2 Amine 3-Hydroxy-3-methylcyclopentanamine Step2->Amine Step3 Step 3: Salt Formation (HCl) Amine->Step3 End 3-Hydroxy-3-methylcyclopentanamine Hydrochloride Step3->End Troubleshooting_Cyanohydrin Problem Low Yield of Cyanohydrin Cause1 Unfavorable Equilibrium Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Poor Reagent Quality Problem->Cause3 Solution1a Optimize Temperature (Lower Temp) Cause1->Solution1a Solution1b Control pH (Slightly Basic) Cause1->Solution1b Cause2->Solution1a Solution2a Use Milder Base/Catalyst Cause2->Solution2a Solution3a Use Pure/Fresh Reagents Cause3->Solution3a

Caption: Troubleshooting logic for the cyanohydrin formation step.

Step 2: Reduction of 3-Hydroxy-3-methylcyclopentanecarbonitrile

The reduction of the nitrile to a primary amine is a critical step that can be performed using various reducing agents. The choice of agent and conditions is vital to prevent unwanted side reactions.

Q: The reduction of the nitrile is incomplete, or I'm getting a mixture of products. How can I improve selectivity and conversion?

A: The outcome of the reduction is highly dependent on your chosen methodology.

  • Using LiAlH₄ (Lithium Aluminum Hydride): This is a powerful reducing agent that is very effective for this transformation.

    • Incomplete Reaction: Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents). The reaction must be conducted under strictly anhydrous conditions, as any moisture will quench the reagent. Use dry THF or diethyl ether as the solvent.

    • Mixture of Products: A complex product mixture can arise from the over-reduction or rearrangement. Add the cyanohydrin solution slowly to the LiAlH₄ suspension at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature. A careful aqueous work-up is also essential to hydrolyze the aluminum complexes without promoting side reactions.

  • Using Catalytic Hydrogenation: This is a greener alternative but comes with its own challenges.

    • Low Conversion: The choice of catalyst is key. Raney Nickel is often effective for nitrile reductions. [1]Ensure the catalyst is active and that the system is free of catalyst poisons. Higher hydrogen pressure (50-100 psi) and elevated temperatures may be necessary.

    • Side Products: The primary amine product can sometimes react with intermediates to form secondary amines. Adding ammonia to the reaction mixture can help suppress the formation of these byproducts.

Step 3: Hydrochloride Salt Formation and Purification

This final step is crucial for obtaining a stable, crystalline product with high purity.

Q: I'm experiencing significant product loss during the salt formation and isolation. How can I maximize my recovery?

A: Product loss at this stage is often due to the solubility of the salt in the chosen solvent system.

  • Solvent Choice: The goal is to have the free amine soluble in the solvent but the hydrochloride salt insoluble. A common choice is to dissolve the purified amine in a non-polar solvent like diethyl ether or a mixture of ether and dichloromethane, and then add a solution of HCl in ether or isopropanol.

  • Temperature: After adding the HCl, cool the mixture (e.g., to 0 °C) to maximize precipitation of the salt.

  • Washing: Wash the filtered solid with a cold, non-polar solvent (like cold diethyl ether) to remove any soluble impurities without dissolving the desired product. Ensure the solvent is anhydrous to prevent the product from becoming gummy.

Q: The final product is off-color or has broad peaks in the NMR spectrum. How can I improve its purity?

A: Impurities can be carried over from previous steps or arise during work-up.

  • Purification of the Free Amine: Before salt formation, ensure the free amine is pure. It can be purified by column chromatography on silica gel (often deactivated with triethylamine to prevent streaking) or by distillation under reduced pressure.

  • Recrystallization: The final hydrochloride salt can be recrystallized to improve its purity and crystalline form. A common solvent system for this is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE). Dissolve the salt in a minimal amount of the hot alcohol and then slowly add the ether until turbidity is observed. Allow it to cool slowly to form well-defined crystals. [2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: The use of cyanide is the most significant hazard. All manipulations involving sodium cyanide or trimethylsilyl cyanide must be performed in a well-ventilated fume hood, and a calcium hypochlorite or ferrous sulfate solution should be available to quench any residual cyanide. [3]Additionally, lithium aluminum hydride is a water-reactive and pyrophoric reagent that must be handled under an inert atmosphere.

Q2: How can I effectively monitor the progress of each reaction step? A2: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the consumption of the starting material and the formation of the product in each step. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify products and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the intermediates and the final product.

Q3: Are there alternative synthetic routes to consider for higher yield? A3: An alternative route could involve the oximation of 3-methylcyclopentanone using hydroxylamine hydrochloride, followed by the hydrogenation of the resulting oxime to the amine. [1]This route avoids the use of highly toxic cyanide reagents. Another possibility is a reductive amination of 3-hydroxy-3-methylcyclopentanone, though the synthesis of this starting material may present its own challenges.

Optimized Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical results.

Protocol 1: Synthesis of 3-Hydroxy-3-methylcyclopentanecarbonitrile
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methylcyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add zinc iodide (ZnI₂, 0.1 eq) as a catalyst.

  • Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. [3]5. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting ketone is consumed.

  • Cool the reaction back to 0 °C and cautiously quench by adding a 1M HCl solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step or purified by column chromatography.

Protocol 2: Reduction and Hydrochloride Salt Formation
  • Set up a flame-dried, three-necked flask with a dropping funnel and condenser under a nitrogen atmosphere.

  • Add lithium aluminum hydride (LiAlH₄, 1.5 eq) to anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Dissolve the crude 3-hydroxy-3-methylcyclopentanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours until the nitrile is consumed (monitor by TLC or IR).

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain 3-Hydroxy-3-methylcyclopentanamine hydrochloride.

Summary of Key Optimization Parameters

ParameterStep 1: Cyanohydrin FormationStep 2: Nitrile ReductionStep 3: Salt FormationImpact on Yield
Temperature Low (0-10 °C)Low initial, then refluxLow (0 °C) for precipitationHigh
Solvent Anhydrous, aprotic (DCM)Anhydrous ether (THF)Non-polar (Diethyl Ether)High
Reagents TMSCN > NaCN/H⁺LiAlH₄ or Raney Ni/H₂Anhydrous HCl solutionMedium
pH/Moisture Anhydrous, neutral/basicStrictly anhydrousAnhydrousHigh
Purification Column chromatographyDistillation (free amine)RecrystallizationHigh

Sources

Optimization

troubleshooting solubility issues with 3-Hydroxy-3-methylcyclopentanamine hydrochloride

Technical Support Center: 3-Hydroxy-3-methylcyclopentanamine Hydrochloride Welcome to the technical support center for 3-Hydroxy-3-methylcyclopentanamine hydrochloride. This guide is designed for researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

Welcome to the technical support center for 3-Hydroxy-3-methylcyclopentanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for solubility challenges encountered during experimentation. Our goal is to empower you with the foundational knowledge and actionable protocols to ensure the successful use of this compound in your work.

Section 1: Understanding the Molecule

3-Hydroxy-3-methylcyclopentanamine hydrochloride is an organic salt. Its solubility is not a fixed value but a dynamic property governed by its chemical structure and the surrounding environment. As the hydrochloride salt of a weak base (the parent amine), its behavior in solution is primarily dictated by pH.

The core principle is the equilibrium between the protonated, charged form (the water-soluble hydrochloride salt) and the deprotonated, neutral form (the less water-soluble "free base").

  • In Acidic to Neutral pH (pH < ~9): The amine group is protonated (-NH3+), forming a charged species that readily interacts with polar solvents like water.

  • In Basic pH (pH > ~10): The amine group is deprotonated (-NH2), forming a neutral "free base" that is significantly less soluble in water but more soluble in organic solvents.

Understanding this pH-dependent equilibrium is the key to solving most solubility issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for 3-Hydroxy-3-methylcyclopentanamine hydrochloride?

For most applications requiring an aqueous solution, we recommend starting with deionized water or a slightly acidic buffer (e.g., pH 4-6). The hydrochloride salt form is designed for enhanced aqueous solubility[1]. For organic reactions, converting the salt to its free base form is often necessary (see Protocol 2).

Q2: I added the compound to water, and it's not dissolving completely. What should I do first?

First, ensure you have not exceeded its solubility limit. If the concentration is reasonable, incomplete dissolution is often due to kinetic factors or localized pH changes.

  • Action: Vigorously vortex or sonicate the solution for several minutes. Gentle heating (to 30-40°C) can also increase the rate of dissolution, but be mindful of the potential for degradation with prolonged heat.

  • Causality: The salt form is generally water-soluble, but like many crystalline solids, it requires sufficient energy to break down the crystal lattice and solvate the ions[2].

Q3: My aqueous solution of the compound is hazy or cloudy. Why?

Cloudiness often indicates that the pH of your solution is too high, causing the precipitation of the less soluble free base. This can happen if you are using a basic buffer or if your deionized water has absorbed atmospheric CO2, making it slightly acidic, but not enough to maintain full protonation if the solution is near the pKa of the amine.

  • Action: Check the pH of your solution. If it is neutral or basic, add a few microliters of dilute HCl (e.g., 0.1 M) dropwise until the solution clears. The ideal pH for maximum aqueous solubility is typically 2-3 pH units below the pKa of the parent amine[3][4].

Q4: Can I dissolve 3-Hydroxy-3-methylcyclopentanamine hydrochloride directly in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate?

Direct dissolution in non-polar organic solvents is generally not recommended and will likely fail. As an ionic salt, it has very low solubility in such solvents[5].

  • Action: To get the compound into an organic phase, you must first convert it to its neutral free base form. See Protocol 2 for a detailed method.

Q5: Is it soluble in DMSO or DMF?

Yes, 3-Hydroxy-3-methylcyclopentanamine hydrochloride typically exhibits good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These can be excellent choices for preparing high-concentration stock solutions.

Section 3: Advanced Troubleshooting & Workflow

When basic steps fail, a more systematic approach is required. This workflow helps diagnose and solve complex solubility challenges.

G start START: Compound Fails to Dissolve check_solvent Is the solvent aqueous (water, buffer)? start->check_solvent check_solvent->aqueous_path Yes check_solvent->organic_path No check_conc Is concentration > 10 mg/mL? high_conc Potential solubility limit reached. Consider preparing a more dilute solution. check_conc->high_conc Yes low_conc Incomplete dissolution likely kinetic or pH issue. check_conc->low_conc No sonicate_heat 1. Vortex / Sonicate 2. Gentle Warming (30-40°C) low_conc->sonicate_heat check_ph Still not dissolved? Measure pH of the solution. sonicate_heat->check_ph ph_issue Is pH > 7.0? check_ph->ph_issue lower_ph Add 0.1 M HCl dropwise until clear. Target pH 4-6. ph_issue->lower_ph Yes success_aqueous SOLVED ph_issue->success_aqueous No (pH is acidic) lower_ph->success_aqueous explain_salt Salt form has poor solubility in non-polar organic solvents. convert_freebase Convert to Free Base (See Protocol 2) explain_salt->convert_freebase extract_organic Extract free base into desired organic solvent (e.g., DCM, EtOAc). convert_freebase->extract_organic success_organic SOLVED extract_organic->success_organic

Caption: Troubleshooting workflow for solubility issues.

Solubility Data Summary

The following table provides empirically derived, qualitative solubility data for 3-Hydroxy-3-methylcyclopentanamine hydrochloride at room temperature. This should be used as a guideline.

SolventSolubilityComments
WaterSolubleSolubility decreases significantly as pH rises above 7.
Phosphate Buffered Saline (PBS, pH 7.4)Moderately SolubleMay become hazy over time as free base forms.
Ethanol / MethanolSolubleGood choice for creating stock solutions.
Dimethyl Sulfoxide (DMSO)Highly SolubleRecommended for high-concentration stock solutions.
Dichloromethane (DCM)InsolubleSalt form is insoluble. Free base is soluble.
Ethyl Acetate (EtOAc)InsolubleSalt form is insoluble. Free base is soluble.

Section 4: Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes the standard procedure for preparing a 10 mg/mL stock solution in an aqueous buffer.

  • Weigh Compound: Accurately weigh 10 mg of 3-Hydroxy-3-methylcyclopentanamine hydrochloride into a sterile conical tube.

  • Add Solvent: Add 900 µL of an appropriate acidic buffer (e.g., 50 mM Citrate Buffer, pH 5.0).

  • Promote Dissolution: Vortex the tube vigorously for 1-2 minutes. If solids persist, place the tube in a sonicator bath for 5-10 minutes.

  • pH Adjustment (if needed): Check the solution for clarity. If hazy, add 0.1 M HCl dropwise while vortexing until the solution becomes clear.

  • Final Volume: Adjust the final volume to 1.0 mL with the buffer.

  • Filtration: For biological applications, sterile filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Store the solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Protocol 2: Conversion to Free Base for Use in Organic Solvents

This protocol is essential for researchers needing to use the compound in organic synthesis or extraction procedures.

G cluster_0 Aqueous Phase cluster_1 Organic Phase A 1. Dissolve HCl Salt in Water B 2. Add Base (e.g., 1M NaOH) Adjust pH to >11 A->B C Precipitation of Neutral Free Base (R-NH2) B->C D 3. Add Organic Solvent (e.g., DCM or EtOAc) C->D Extraction E 4. Mix & Separate Layers D->E F 5. Collect Organic Layer, Dry (e.g., Na2SO4), & Evaporate E->F G Purified Free Base (R-NH2) F->G

Caption: Workflow for converting the HCl salt to the free base.

  • Dissolution: Dissolve the 3-Hydroxy-3-methylcyclopentanamine hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Basification: Slowly add a 1 M sodium hydroxide (NaOH) solution dropwise while gently swirling[6]. Monitor the pH of the aqueous layer using pH paper or a calibrated meter. Continue adding base until the pH is >11. The solution may become cloudy as the free base precipitates.

  • Extraction: Add an equal volume of an immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • Separation: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate fully.

  • Collection: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc). Repeat the extraction on the aqueous layer two more times with fresh organic solvent to maximize yield.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the free base, which is often an oil or low-melting-point solid.

References

  • Vertex AI Search Result[7] : 3-Hydroxy-3-methylcyclopentanamine hydrochloride — Chemical Substance Information. Source: Google Cloud.

  • Benchchem Technical Guide: Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Source: Benchchem.
  • The Vespiary: An efficient sequence for the preparation of small secondary amine hydrochloride salts. Source: The Vespiary.
  • PubChem : 3-Methylcyclopentan-1-amine hydrochloride. Source: National Center for Biotechnology Information. [Link]

  • Course Hero : The influence of pH on solubility in water Theory. Source: Course Hero. [Link]

  • ResearchGate : Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Source: ResearchGate. [Link]

  • Organic Syntheses : methylamine hydrochloride. Source: Organic Syntheses. [Link]

  • Quora : Why do amines dissolve in hydrochloric acid? Source: Quora. [Link]

  • J&K Scientific : 3-Hydroxy-3-methylcyclopentanamine hydrochloride. Source: J&K Scientific. [Link]

  • PMC : Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan. Source: National Center for Biotechnology Information. [Link]

  • University of Glasgow Theses Service : Amine hydrochloride salts : a problem in polyurethane synthesis. Source: University of Glasgow. [Link]

  • PubMed : Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Source: National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry : Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Source: The Royal Society of Chemistry. [Link]

  • Bentham Science : Pharmaceutical Salts Optimization of Solubility or Even More? Source: Bentham Science. [Link]

  • PubChem : N-methylcyclopentanamine hydrochloride. Source: National Center for Biotechnology Information. [Link]

  • MDPI : Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation. Source: MDPI. [Link]

  • ResearchGate : Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Source: ResearchGate. [Link]

  • ResearchGate : What is the best way to convert my amine compound from the salt form into free amine? Source: ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

Welcome to the technical support guide for the purification of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly tackle specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-Hydroxy-3-methylcyclopentanamine hydrochloride?

The purification of 3-Hydroxy-3-methylcyclopentanamine hydrochloride presents several challenges stemming from its molecular structure. As a polar, secondary amine with a hydroxyl group, it is highly water-soluble, especially in its hydrochloride salt form. This high polarity can make it difficult to separate from polar impurities and starting materials using standard chromatographic techniques. Additionally, the basic nature of the amine can lead to issues like streaking on silica gel columns.[1][2]

Key challenges include:

  • High Polarity: Makes extraction from aqueous solutions difficult and complicates chromatographic separation.

  • Amine-Silica Interaction: The basic amine can interact with acidic silanol groups on standard silica gel, causing poor peak shape, tailing, and potential yield loss during column chromatography.[2]

  • Hygroscopic Nature: Amine hydrochlorides can be hygroscopic, making it difficult to obtain and maintain a dry, crystalline solid.

  • Co-crystallization of Impurities: Structurally similar impurities may co-crystallize with the desired product, reducing the effectiveness of recrystallization.

Q2: What are the most effective general methods for purifying this compound?

Given its properties, a multi-step approach is often necessary. The most common and effective methods include:

  • Recrystallization: This is a highly effective method for purifying solid amine salts.[1] The key is to identify a suitable solvent or solvent system where the hydrochloride salt has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Acid-Base Extraction: This technique is useful for removing non-basic impurities.[1] The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to convert the amine hydrochloride to its free base form. The free base will remain in the organic layer, while acidic and some polar impurities will move to the aqueous layer. The free base can then be converted back to the hydrochloride salt.

  • Column Chromatography: While challenging, chromatography can be effective if optimized. This may involve using a modified stationary phase or adding modifiers to the mobile phase.[1][2]

The choice of method depends on the nature and quantity of the impurities present.

Troubleshooting Guide: Column Chromatography

Q3: My compound is streaking and giving poor separation on a standard silica gel column. What's happening and how can I fix it?

This is a classic issue caused by the interaction between the basic amine and the acidic surface of the silica gel.[2] This strong interaction leads to tailing and can result in the loss of your compound on the column.[2]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide into your eluent system (e.g., Dichloromethane/Methanol).[2] This "neutralizes" the acidic sites on the silica, allowing your compound to elute more cleanly.[2]

    • Use an Acidic Modifier: In some cases, adding a small amount of a weak acid like acetic acid can protonate the amine, which may improve its chromatographic behavior.[1]

  • Stationary Phase Modification:

    • Use Amino-functionalized Silica: These columns have a less acidic surface and are specifically designed for the purification of basic compounds.[2]

    • Use Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying amines.[1]

  • Switch Chromatography Mode:

    • Reverse-Phase Chromatography: This can be a very effective alternative for polar compounds.[1] A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA, can provide excellent separation.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for very polar compounds that are not well-retained in reverse-phase.[3] It uses a polar stationary phase (like silica) with a high organic content mobile phase.[3]

Workflow for Troubleshooting Poor Chromatography

G start Poor Separation/Streaking on Silica Gel add_base Add Competing Base to Eluent (e.g., 0.5% Triethylamine) start->add_base Is Normal Phase Required? reverse_phase Switch to Reverse-Phase HPLC (C18 column) start->reverse_phase Is HPLC an Option? use_amino_silica Use Amino-Functionalized Silica Column add_base->use_amino_silica Still Tailing? result Improved Separation add_base->result Resolved use_alumina Switch to Basic Alumina Column use_amino_silica->use_alumina Still Issues? use_amino_silica->result Resolved use_alumina->result Resolved reverse_phase->result Resolved

Caption: A decision tree for troubleshooting amine purification on silica.

Troubleshooting Guide: Recrystallization

Q4: I'm struggling to find a good solvent for recrystallization. What should I look for?

Finding the right solvent is crucial for effective purification by recrystallization.[4][5] The ideal solvent will dissolve your 3-Hydroxy-3-methylcyclopentanamine hydrochloride completely at a high temperature but poorly at a low temperature.

Solvent Screening Protocol:

  • Start with Small-Scale Tests: Place about 10-20 mg of your crude material into several small test tubes.

  • Test Single Solvents: To each tube, add a different solvent dropwise at room temperature. Good candidates for polar hydrochloride salts include alcohols (ethanol, isopropanol), acetonitrile, or mixtures containing water.

  • Heat and Observe: If the compound is insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.

  • Cool and Observe: Let the clear solution cool slowly to room temperature, and then in an ice bath. The formation of clean crystals indicates a potentially good solvent.

  • Consider Solvent Pairs: If no single solvent works, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Recommended Solvents to Screen:

Solvent SystemRationalePotential Issues
Isopropanol/Methanol The hydrochloride salt is likely to have good solubility in methanol and lower solubility in isopropanol. A mixture can fine-tune the solubility.May need to be anhydrous to prevent oiling out.
Ethanol/Water Water will increase solubility, while ethanol will decrease it. A small amount of water can help dissolve the compound, followed by slow cooling.Too much water will prevent crystallization.
Acetonitrile A polar aprotic solvent that can be effective for recrystallizing amine salts.Ensure the compound is not too soluble at room temperature.
Ethanol/Diethyl Ether Diethyl ether can be used as an anti-solvent.[4] Dissolve the compound in hot ethanol and add ether until turbidity persists.Ether is highly flammable.
Q5: My compound "oils out" instead of crystallizing. What causes this and how can I prevent it?

"Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system.[5] This is common with impure compounds or when the solution is cooled too quickly.

Solutions:

  • Cool More Slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slower cooling encourages the formation of a crystal lattice.

  • Use More Solvent: The concentration of the solute may be too high. Add more of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide a nucleation site for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Change the Solvent System: The boiling point of your chosen solvent might be too high.[5] Choose a solvent with a lower boiling point or adjust your solvent pair ratio.

Detailed Protocols

Protocol 1: Recrystallization from an Isopropanol/Methanol Solvent System

This protocol is a good starting point for purifying 3-Hydroxy-3-methylcyclopentanamine hydrochloride that is >80% pure.

  • Dissolution: Place the crude 3-Hydroxy-3-methylcyclopentanamine hydrochloride in a flask. Add a minimal amount of methanol to dissolve the solid at room temperature.

  • Heating: Gently warm the solution to approximately 40-50°C.

  • Anti-Solvent Addition: While the solution is warm, slowly add isopropanol dropwise until a faint cloudiness (turbidity) appears and persists.

  • Re-dissolution: Add a few drops of methanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Diagram of the Recrystallization Process

G cluster_0 Purification Workflow A 1. Dissolve Crude Product in minimal hot solvent B 2. Cool Slowly to Room Temperature A->B C 3. Induce Crystallization (Ice Bath) B->C D 4. Filter Crystals C->D E 5. Wash with Cold Solvent D->E F 6. Dry Under Vacuum E->F G Pure Product F->G

Caption: A step-by-step workflow for a typical recrystallization.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
  • NextSDS. (n.d.). 3-Hydroxy-3-methylcyclopentanamine hydrochloride — Chemical Substance Information.
  • Comptour, M., et al. (2022).
  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
  • BenchChem. (n.d.). Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Application Notes and Protocols.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Ghosh, A., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • AFPM. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • Organic Syntheses. (n.d.). Methylamine hydrochloride.
  • Google Patents. (n.d.). CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • CORE. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene.
  • Google Patents. (n.d.). US7951943B2 - Method for preparing and purifying 3-hydroxyamidinophenylalanine compounds.
  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • PubChem. (n.d.). 3-Methylcyclopentanamine.
  • NIST. (n.d.). Cyclopentanol, 3-methyl-.
  • CymitQuimica. (n.d.). CAS 26831-63-0: Cyclopentanone, 3-hydroxy-.
  • BLD Pharm. (n.d.). 1823555-82-3|3-Hydroxy-3-methylcyclopentane-1-carboxylic acid.

Sources

Optimization

Technical Support Center: 3-Hydroxy-3-methylcyclopentanamine Hydrochloride Stability in Aqueous Solutions

Welcome to the technical support guide for 3-Hydroxy-3-methylcyclopentanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Hydroxy-3-methylcyclopentanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance regarding the stability of this compound in aqueous solutions. This guide offers a structured question-and-answer format to directly address potential challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of 3-Hydroxy-3-methylcyclopentanamine hydrochloride in aqueous solutions.

Q1: What are the primary factors that influence the stability of 3-Hydroxy-3-methylcyclopentanamine hydrochloride in aqueous solutions?

A1: The stability of 3-Hydroxy-3-methylcyclopentanamine hydrochloride in an aqueous environment is primarily influenced by pH, temperature, and exposure to light.[1] As a cyclic amino alcohol, its structure contains both an amine and a hydroxyl group, making it susceptible to specific degradation pathways under various conditions.[2]

  • pH: The pH of the solution is a critical factor.[1] Like many amine-containing compounds, the protonation state of the amino group is pH-dependent, which can affect its reactivity and degradation kinetics. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.[1][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4] It is crucial to understand the thermal liability of the compound in solution to establish appropriate storage and experimental conditions.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1][5] This is a common degradation pathway for many organic molecules and should be considered when handling and storing solutions.

Q2: What are the recommended storage conditions for aqueous solutions of 3-Hydroxy-3-methylcyclopentanamine hydrochloride to ensure maximum stability?

A2: To ensure the long-term stability of aqueous solutions of 3-Hydroxy-3-methylcyclopentanamine hydrochloride, the following conditions are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, frozen storage (-20 °C or below) may be considered, but it is essential to evaluate the effects of freeze-thaw cycles on the compound's stability.

  • pH: Maintain the pH of the solution within a stable range, which should be determined experimentally. Often, a slightly acidic pH (e.g., pH 3-6) can enhance the stability of amine salts by keeping the amine group protonated and less reactive.[6][7]

  • Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photolytic degradation.[5][8]

  • Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q3: What are the potential degradation pathways for 3-Hydroxy-3-methylcyclopentanamine hydrochloride in an aqueous solution?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure as a cyclic amino alcohol, potential degradation pathways include:

  • Oxidation: The amine group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. This can be catalyzed by the presence of metal ions or exposure to atmospheric oxygen.[1][9]

  • Dehydration: The tertiary alcohol group could undergo dehydration, especially under acidic conditions and/or elevated temperatures, to form an alkene.

  • Ring Opening: Although less common under typical aqueous conditions, cleavage of the cyclopentane ring could occur under harsh conditions (e.g., strong oxidants, high temperatures).

  • Interaction with Excipients: In formulated products, interactions with excipients can also lead to degradation. It is crucial to assess the compatibility of 3-Hydroxy-3-methylcyclopentanamine hydrochloride with all components of the formulation.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution format to address specific issues that may arise during experimentation.

Issue 1: Rapid loss of compound potency observed in a neutral or slightly alkaline aqueous solution.

Possible Cause: The observed degradation is likely due to the deprotonation of the amine group at neutral or alkaline pH, making it more susceptible to oxidative or other degradation pathways.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for potency loss at neutral/alkaline pH.

Detailed Steps:

  • pH Adjustment: Prepare fresh solutions of 3-Hydroxy-3-methylcyclopentanamine hydrochloride in a series of acidic buffers (e.g., citrate or acetate buffers) with pH values ranging from 3 to 5.

  • Stability Monitoring: Analyze the concentration of the compound in these solutions over time using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

  • Metal Ion Chelation: If pH adjustment does not resolve the issue, consider the possibility of metal ion-catalyzed degradation.[9] Prepare a new solution in the optimal pH buffer and add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any trace metal ions.

  • Comparative Analysis: Compare the stability of the solution with and without the chelating agent to determine if metal ions are contributing to the degradation.

Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.

Possible Cause: The appearance of new peaks in the chromatogram is indicative of the formation of degradation products. A systematic forced degradation study can help identify the nature of these degradants.

Forced Degradation Experimental Design:

G cluster_0 Forced Degradation Studies cluster_1 Analysis A Drug Substance in Solution B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 60°C in dark) A->E F Photolytic Degradation (ICH Q1B conditions) A->F G HPLC/UPLC Analysis B->G C->G D->G E->G F->G H LC-MS for Peak Identification G->H

Caption: Workflow for a comprehensive forced degradation study.

Protocol for Forced Degradation Studies:

Forced degradation studies are essential to establish degradation pathways and develop stability-indicating analytical methods.[11][12]

  • Preparation of Stock Solution: Prepare a stock solution of 3-Hydroxy-3-methylcyclopentanamine hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions as outlined by ICH guidelines[11][13]:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a specified period.[11]

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.

    • Photolytic Degradation: Expose the solution to a light source according to ICH Q1B guidelines, alongside a dark control sample.[5][8]

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to the appropriate concentration for analysis by a suitable chromatographic method (e.g., RP-HPLC with UV detection).

  • Peak Identification: For significant degradation peaks, utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to obtain mass information and aid in the structural elucidation of the degradation products.

Data Summary Table for Forced Degradation:

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant (Retention Time)
0.1 M HCl, 60°C24 hours
0.1 M NaOH, 40°C24 hours
3% H₂O₂, RT24 hours
80°C (Thermal)48 hours
Photolytic (ICH Q1B)Overall illumination ≥ 1.2 million lux hours

Note: The table should be populated with experimental data.

By systematically investigating the stability of 3-Hydroxy-3-methylcyclopentanamine hydrochloride under various stress conditions, a comprehensive understanding of its degradation profile can be achieved. This knowledge is crucial for the development of stable formulations and for establishing appropriate storage and handling procedures.

References

  • Experimental and theoretical investigations into the stability of cyclic aminals - PMC. (2016, October 31). Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio - IJPPR. (2023, January 30). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2026, March 22). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • CHEMICAL STABILITY OF DRUGS - IIP Series. (n.d.). Retrieved from [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org. (2024, November 11). Retrieved from [Link]

  • 3-Hydroxy-3-methylcyclopentanamine hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved from [Link]

  • Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics - AKT Publication. (2025, August 25). Retrieved from [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. (n.d.). Retrieved from [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture - ACS Publications. (2021, April 8). Retrieved from [Link]

  • Amino-alcohol cyclization - Catalysis Science & Technology - The Royal Society of Chemistry. (2013, September 17). Retrieved from [Link]

  • Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase - YMC America. (n.d.). Retrieved from [Link]

  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc - IChemE. (n.d.). Retrieved from [Link]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E. (2013, September 17). Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.). Retrieved from [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium - Acta Scientific. (2018, August 7). Retrieved from [Link]

  • Selective Conversion of HMF into 3‐Hydroxymethylcyclopentylamine through a One‐Pot Cascade Process in Aqueous Phase over Bimetallic NiCo Nanoparticles as Catalyst - PMC. (n.d.). Retrieved from [Link]

  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (2012, January 1). Retrieved from [Link]

  • Development and Application of Analytical Methods for Understanding the Fate and Occurrence of Pharmaceuticals in Freshwater Sediments. (n.d.). Retrieved from [Link]

  • 3-Hydroxy-3-methylcyclopentanamine hydrochloride - CAS:1408075-75-1 - 绩祥生物. (n.d.). Retrieved from [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed. (2021, August 12). Retrieved from [Link]

  • (PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - ResearchGate. (2021, August 2). Retrieved from [Link]

  • Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters - PMC. (n.d.). Retrieved from [Link]

  • An Overview of Degradation Strategies for Amitriptyline - MDPI. (2024, March 29). Retrieved from [Link]

  • (PDF) Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate - ResearchGate. (2015, November 30). Retrieved from [Link]

  • A first newly isolated strain capable of effectively degrading 3-methylpentane: Identification, degradation characteristics and pathway analysis | Request PDF - ResearchGate. (2026, February 9). Retrieved from [Link]

  • Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers - PMC. (2024, January 10). Retrieved from [Link]

  • 3-Hydroxy-4-methylcyclopentan-1-one | C6H10O2 | CID 20769606 - PubChem. (n.d.). Retrieved from [Link]

  • Cyclopentanecarboxamide, 3-hydroxy-, cis- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Active Ingredient Summary Table Thermal Stability. (2023, January 3). Retrieved from [Link]

Sources

Troubleshooting

optimizing storage conditions for 3-Hydroxy-3-methylcyclopentanamine hydrochloride

Technical Support Center: 3-Hydroxy-3-methylcyclopentanamine Hydrochloride Abstract: This document provides a comprehensive guide to the optimal storage, handling, and troubleshooting for 3-Hydroxy-3-methylcyclopentanami...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

Abstract: This document provides a comprehensive guide to the optimal storage, handling, and troubleshooting for 3-Hydroxy-3-methylcyclopentanamine hydrochloride. Due to the absence of specific, publicly available stability data for this compound, the recommendations herein are grounded in established principles of organic chemistry, focusing on the known behavior of its constituent functional groups: a secondary amine hydrochloride and a tertiary alcohol. This guide is intended for researchers, scientists, and drug development professionals to ensure compound integrity and experimental reproducibility.

Part 1: Understanding the Molecule's Vulnerabilities

The chemical structure of 3-Hydroxy-3-methylcyclopentanamine hydrochloride dictates its stability profile. The two primary areas of concern are the amine hydrochloride salt and the tertiary alcohol.

  • Amine Hydrochloride Salt: This functional group is prone to hygroscopicity, meaning it readily absorbs moisture from the atmosphere.[1][2] The chloride ion can act as a hydrogen bond acceptor, facilitating interaction with water molecules.[1] This can lead to physical changes (clumping) and potentially create an environment for chemical degradation.

  • Tertiary Alcohol: While tertiary alcohols are resistant to oxidation at the C-OH bond, they can be susceptible to other reactions.[3][4] The stability of the tertiary carbocation that can form makes these compounds more reactive in SN1-type reactions, such as dehydration, particularly under acidic or heated conditions.[5][6]

A note on chemical stability: While many amine hydrochloride salts are chemically stable under standard ambient conditions, issues like hygroscopicity can compromise long-term integrity and handling.[7][8]

Part 2: Recommended Storage and Handling Protocols

To mitigate the inherent risks of moisture absorption and potential degradation, the following conditions are strongly recommended.

Quantitative Storage Recommendations
ParameterRecommended ConditionRationale & Citation
Temperature -20°C for long-term storage (months to years)Minimizes the rate of any potential degradation reactions. Widely accepted for long-term preservation of sensitive organic compounds.[9]
2-8°C for short-term storage (days to weeks)Suitable for active use, balancing stability with convenient access.[9][10]
Atmosphere Dry, Inert (e.g., Argon or Nitrogen)The primary concern is moisture. Hydrochloride salts are known to be hygroscopic.[1][2] Using an inert atmosphere displaces moisture-laden air, preventing water absorption.[11][12]
Light Protect from Light (Store in amber vials/dark)While specific photosensitivity data is unavailable, many amine-containing compounds can be light-sensitive.[13] It is a best practice to protect from light to prevent potential photodegradation.[13]
Container Tightly sealed, non-reactive material (e.g., borosilicate glass with a PTFE-lined cap)Prevents exposure to atmospheric moisture and oxygen. The container material should be inert to avoid any reaction with the compound.[2][7]
Experimental Protocol: Handling and Aliquoting

This protocol is designed to minimize exposure of the compound to ambient conditions.

  • Acclimatization: Before opening, allow the primary container to warm to room temperature in a desiccator for at least 1-2 hours. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: If possible, perform all manipulations within a glove box with low oxygen and moisture levels (<1 ppm).[14] If a glove box is not available, use a Schlenk line or flush the container and headspace with a dry, inert gas like argon or nitrogen.[15]

  • Aliquoting: Weigh out the desired amount of the compound quickly. Avoid leaving the main stock bottle open for extended periods. It is best practice to create several smaller aliquots for daily or weekly use rather than repeatedly opening the main stock.

  • Resealing and Storage: Tightly reseal the container, ensuring the cap threads are free of any solid material. Parafilm can be used as an extra precaution. Return the container to the appropriate temperature storage (-20°C or 2-8°C).[9]

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues that may arise from improper storage or handling.

Visual Troubleshooting Workflow

Caption: Troubleshooting decision tree for storage-related issues.

Frequently Asked Questions (FAQs)

Q1: My solid compound has become clumpy and difficult to weigh. What happened?

A1: This is a classic sign of moisture absorption.[2] Amine hydrochloride salts are often hygroscopic, meaning they attract and hold water molecules from the air.[1] This can happen if the container was not sealed tightly or if it was opened while still cold, causing condensation.

  • Solution: You can try drying the material under a high vacuum for several hours. To prevent this in the future, always allow the container to warm to room temperature in a desiccator before opening and handle it in a dry environment, preferably under inert gas.[11][16]

Q2: I'm seeing unexpected peaks in my NMR or LC-MS analysis. Could this be related to storage?

A2: Yes, this could indicate chemical degradation. While tertiary alcohols are generally stable to oxidation, they can undergo dehydration (loss of water) under certain conditions to form an alkene.[6] The presence of absorbed moisture and potential temperature fluctuations could facilitate this or other degradation pathways.[17][18]

  • Solution: Compare your data to a fresh, unopened sample if possible. If degradation is confirmed, the affected aliquot should be discarded. Ensure that all future handling strictly follows the recommended protocols, especially regarding temperature and atmosphere control.

Q3: Is it necessary to use a glove box or inert gas for handling?

A3: For ensuring the highest purity and long-term stability, yes.[14] While brief exposure to the atmosphere for quick weighing may be acceptable for non-critical applications, repeated exposure will inevitably lead to moisture uptake.[2] For sensitive experiments or long-term use, handling under an inert atmosphere is the most robust way to preserve the compound's integrity.[12]

Q4: Can I store the compound at room temperature?

A4: Room temperature storage is not recommended for long-term stability. While some supplier data sheets may indicate stability at room temperature for shipping, this does not account for long-term storage in a laboratory environment where temperature and humidity can fluctuate.[9] Lower temperatures (-20°C) significantly slow down any potential degradation processes, ensuring the compound remains viable for a longer period.[19][20]

Q5: The compound appears slightly discolored. Is it still usable?

A5: Discoloration is often a visual indicator of chemical degradation.[17] Amines, in particular, can be susceptible to oxidative degradation over time, which can lead to colored byproducts. While the extent of degradation might be small, it introduces an impurity that could affect your experimental results.

  • Solution: It is safest to discard the discolored material and use a fresh, uncontaminated aliquot. If this is not possible, you may need to re-purify the material, but this is often not practical. Always store the compound protected from light and under an inert atmosphere to minimize oxidative degradation.[13]

References

  • Various Authors. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?. Quora. Retrieved from [Link]

  • Ribeiro, A. C. F., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. Retrieved from [Link]

  • Ziebaq. (2025). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link]

  • Li, J., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 9(3), 1538-1545. Retrieved from [Link]

  • Inert Corporation. (2024). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Narku-Tetteh, J., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. ACS Omega, 7(40), 35987-36001. Retrieved from [Link]

  • Bajaj, S., et al. (2005). Salt Selection in Drug Development. Pharmaceutical Technology, 29(4), 74-88. Retrieved from [Link]

  • Li, J., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Request PDF. Retrieved from [Link]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • Lolicato, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2363-2371. Retrieved from [Link]

  • Labtech. (n.d.). Inert gas storage container (Save-Storr). Retrieved from [Link]

  • Jacomex. (n.d.). Inert Gas Glove Box. Retrieved from [Link]

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability (Doctoral dissertation, Purdue University). Retrieved from [Link]

  • Narku-Tetteh, J., et al. (2024). (PDF) The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. ResearchGate. Retrieved from [Link]

  • Various Authors. (2013). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?. Stack Exchange. Retrieved from [Link]

  • Buvik, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993-16007. Retrieved from [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]

  • Ok, E. (2024). (PDF) Principles of Inert Atmosphere Storage. ResearchGate. Retrieved from [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1027. Retrieved from [Link]

  • Scott, J. S., et al. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - Why is a tertiary alcohol more reactive?. Retrieved from [Link]

  • NextSDS. 3-Hydroxy-3-methylcyclopentanamine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Kaur, N., et al. (2022). Multipurpose made colorimetric materials for amines, pH change and metal ion detection. Scientific Reports, 12(1), 1083. Retrieved from [Link]

  • Bretherick, L. (1999). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. IChemE. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]

  • Dow Chemical Co. (n.d.). 1 Ph.D. in Organic Chemistry; Senior Technical Service Specialist – Dow Chemical Co. 2 Chemistr. OSTI.gov. Retrieved from [Link]

  • Various Authors. (2023). Active Ingredient Summary Table Thermal Stability. Retrieved from [Link]

  • Various Authors. (2022). Light-Sensitive Injectable Prescription Drugs—2022. PMC. Retrieved from [Link]

  • Irie, M., et al. (2017). Light-Activated Sensitive Probes for Amine Detection. Chemistry - A European Journal, 23(9), 2055-2060. Retrieved from [Link]

  • Reddy, P., et al. (2016). Visible-Light-Mediated Synthesis of Amides from Aldehydes and Amines via in Situ Acid Chloride Formation. The Journal of Organic Chemistry, 81(5), 2114-2122. Retrieved from [Link]

  • Drozd, G. T., et al. (2018). Thermal Stability of Particle-Phase Monoethanolamine Salts. The Journal of Physical Chemistry A, 122(5), 1339-1348. Retrieved from [Link]

  • Carotti, A., et al. (2024). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. Molecules, 29(11), 2569. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanol, 3-methyl-. NIST WebBook. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]

  • DTIC. (n.d.). Processes for Assessing the Thermal Stability of Han-Based Liquid Propellants. Revision. Retrieved from [Link]

  • Wang, Y., et al. (2026). Morphology-Evolving Colorimetric Thin-Film Sensor for Visual Detection of Hypochlorous Acid. Biosensors, 16(4), 1-13. Retrieved from [Link]

  • PubChem. 3-Hydroxy-4-methylcyclopentan-1-one. Retrieved from [Link]

  • Dolezal, M. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(13), 1086-1099. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

Welcome to the technical support center for the chiral resolution of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of this and structurally similar chiral molecules. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common experimental hurdles.

Core Concepts: Understanding the Challenge

3-Hydroxy-3-methylcyclopentanamine hydrochloride presents a unique set of challenges for enantiomeric resolution. As a hydrophilic amino alcohol salt, its properties dictate the strategic choices for separation.

  • The Analyte: The molecule contains two key functional groups: a tertiary alcohol and a primary amine. Both can participate in hydrogen bonding, which is a critical interaction for chiral recognition on many stationary phases.

  • The Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, making it highly polar and water-soluble but poorly soluble in typical non-polar solvents used in normal-phase chromatography. This property is a primary consideration for sample preparation and the selection of the chromatographic mode. For diastereomeric salt crystallization, the free base must be generated before it can react with a chiral acid resolving agent.

Two primary strategies are employed for resolving such compounds:

  • Direct Resolution via Chiral Chromatography: This involves the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques.[1][2]

  • Indirect Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic amine (after converting it from its salt form) with a single enantiomer of a chiral acid.[3][4] This creates a pair of diastereomeric salts with different solubilities, which can then be separated by fractional crystallization.[3][4][5]

Recommended Method Development Workflow

A systematic approach is crucial when developing a separation method for a new molecule. The following workflow provides a logical pathway from initial screening to a validated method.

G Workflow for Chiral Resolution Method Development cluster_0 Phase 1: Initial Analysis & Strategy cluster_1 Phase 2: Chromatographic Method Development cluster_2 Phase 2: Crystallization Method Development cluster_3 Phase 3: Validation & Scale-Up Start Racemic Material: 3-Hydroxy-3-methylcyclopentanamine HCl SamplePrep Sample Preparation (Free Base vs. Salt) Start->SamplePrep Strategy Select Strategy SamplePrep->Strategy ScreenCSPs Screen Chiral Stationary Phases (CSPs) (HPLC/SFC) Strategy->ScreenCSPs Chromatography ScreenAgents Screen Chiral Resolving Agents (e.g., Tartaric Acid derivatives) Strategy->ScreenAgents Crystallization ScreenMobile Screen Mobile Phases (Modifiers & Additives) ScreenCSPs->ScreenMobile OptimizeChrom Optimize Conditions (Flow, Temp, Gradient) ScreenMobile->OptimizeChrom ResolutionCheck Resolution (Rs) > 1.5? OptimizeChrom->ResolutionCheck ResolutionCheck->ScreenCSPs No, Re-screen Validation Method Validation (Robustness, Reproducibility) ResolutionCheck->Validation Yes ScreenSolvents Screen Crystallization Solvents ScreenAgents->ScreenSolvents OptimizeCryst Optimize Conditions (Temp, Concentration, Time) ScreenSolvents->OptimizeCryst PurityCheck Diastereomeric Purity > 99%? OptimizeCryst->PurityCheck PurityCheck->ScreenAgents No, Re-screen PurityCheck->Validation Yes ScaleUp Preparative Scale-Up Validation->ScaleUp Final Pure Enantiomers ScaleUp->Final

Caption: A systematic workflow for developing a chiral resolution method.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Chromatography (HPLC/SFC) Issues

Q1: I am not seeing any separation of the enantiomers on my chiral column. What are the likely causes?

A1: A complete lack of separation often points to a fundamental mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.

  • Cause: Incorrect CSP Selection. The interactions required for chiral recognition (e.g., hydrogen bonding, π-π interactions, steric hindrance) are not being met. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points for amino alcohols.[1][6]

  • Solution: Screen a diverse set of CSPs. Do not assume a single column will work. A standard screening set is invaluable.

    • Action: Perform initial screening on at least 3-4 columns with different selectivities (see Table 1).

  • Cause: Inappropriate Mobile Phase. For your polar amine, the mobile phase must facilitate interaction with the CSP. In normal-phase HPLC, this means a non-polar solvent with a polar modifier. In SFC, it involves CO2 with a polar co-solvent.

  • Solution: Ensure the mobile phase contains a basic additive. Amines can interact strongly with residual acidic sites on the silica support, leading to poor peak shape and no resolution.[7]

    • Action: Add a small amount (0.1% - 0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This is critical for amines.[7]

    • Action (SFC): SFC is often superior for polar amines as it uses CO2 with polar modifiers like methanol, which can improve solubility and interaction.[8][9][10]

Table 1: Recommended Initial CSP Screening Set for Amines/Amino Alcohols

CSP Type Common Trade Names Primary Interaction Mechanism
Amylose Tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H, Lux Amylose-1 Hydrogen bonding, dipole-dipole, steric inclusion
Cellulose Tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H, Lux Cellulose-1 Hydrogen bonding, π-π interactions, steric inclusion
Amylose Tris(3,5-dichlorophenylcarbamate) Chiralpak IE Primarily electronic interactions (π-acid/π-base)

| Cyclofructan-Based | Larihc CF6-P | Strong hydrogen bonding, ideal for primary amines[11] |

Q2: My peaks are broad and tailing, and the resolution is poor (<1.5). How can I improve the peak shape?

A2: Poor peak shape is a common problem that directly impacts resolution and quantification. It typically indicates undesirable secondary interactions or column overload.[12][13]

  • Cause: Secondary Interactions with Silica. As mentioned, the primary amine group is basic and can interact with acidic silanol groups on the CSP surface, causing tailing.

  • Solution: Use a basic additive in the mobile phase. This is the most effective solution for basic analytes.

    • Action: Ensure 0.1% DEA or another suitable amine is present in your mobile phase.[7]

  • Cause: Column Overload. Injecting too much sample mass onto the column saturates the stationary phase, leading to peak distortion.[12][13] Chiral columns are particularly susceptible to mass overload.[12]

  • Solution: Reduce the sample concentration.

    • Action: Dilute your sample by a factor of 10 and re-inject. If peak shape improves dramatically, you were overloading the column.

  • Cause: Column Contamination or Degradation. Over time, strongly adsorbed compounds can build up at the column inlet, creating active sites that cause tailing.[14][15]

  • Solution: Implement proper column care and flushing procedures.

    • Action: If using an immobilized CSP, flush with a strong, compatible solvent like isopropanol or ethanol to wash the column. For coated CSPs, use only the recommended solvents to avoid dissolving the stationary phase.[14] Consider using a guard column to protect the analytical column.[15]

Diastereomeric Crystallization Issues

Q3: I've mixed my free-based amine with the chiral resolving agent, but no crystals are forming. What should I do?

A3: Failure to crystallize is usually an issue of solubility, supersaturation, or nucleation.

  • Cause: Incorrect Solvent. The diastereomeric salt is too soluble in the chosen solvent, preventing it from precipitating.

  • Solution: Screen a range of solvents with varying polarities. The ideal solvent is one in which one diastereomer is sparingly soluble while the other is highly soluble.

    • Action: Start with a solvent in which the racemic starting material is soluble when hot but less soluble when cold (e.g., methanol, ethanol, isopropanol, or mixtures with water).

    • Action: If the salt is too soluble, try adding a less polar anti-solvent (e.g., hexane, toluene) dropwise to the solution until turbidity appears, then warm to re-dissolve and cool slowly.

  • Cause: Insufficient Supersaturation or Lack of Nucleation Sites. Crystallization needs a "trigger" to begin.

  • Solution: Induce crystallization.

    • Action 1 (Seeding): If you have a small amount of the desired crystal, add a single seed crystal to the supersaturated solution.[5]

    • Action 2 (Scratching): Gently scratch the inside of the flask with a glass rod below the solvent line. The microscopic glass fragments provide nucleation sites.[3]

    • Action 3 (Cooling): Cool the solution slowly. A rapid crash-cooling often leads to an impure oil or very small crystals. A slow cooling process (e.g., in a dewar) promotes the growth of larger, purer crystals.[3]

Q4: I isolated crystals, but the enantiomeric excess (%ee) of my amine after liberation is very low.

A4: This indicates that the two diastereomeric salts have similar solubilities under your conditions, or that the crystallization was not selective.

  • Cause: Poor Discrimination by the Resolving Agent/Solvent System. The chosen combination does not provide a sufficient difference in solubility between the two diastereomers.

  • Solution: Screen different resolving agents and solvents. Not all chiral acids work equally well for all amines.

    • Action: Try a different class of resolving agent (see Table 2). The structural fit between your amine and the acid is key to forming a stable crystal lattice for only one diastereomer.

  • Cause: Kinetic vs. Thermodynamic Control. Sometimes the less-desired diastereomer crystallizes faster (kinetic product), while the desired one is more stable but slower to form (thermodynamic product).[16] A rapid crystallization may trap the wrong product or a mixture.

  • Solution: Adjust the crystallization time and temperature.

    • Action: Allow the crystallization to proceed for a longer period at a slightly elevated temperature (but still below the point of full dissolution) to allow the system to equilibrate and form the more stable, less soluble thermodynamic product.

    • Action: Recrystallize the isolated salt one or more times from the same or a different solvent system to improve diastereomeric purity.[4]

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent Class Key Features
(R,R)- or (S,S)-Tartaric Acid Dicarboxylic Acid Readily available, inexpensive, effective for many primary amines.[5][16]
(1R)- or (1S)-(-)-Camphor-10-sulfonic acid Sulfonic Acid Strong acid, often forms robust, crystalline salts.[4]
N-Acetyl-L- or D-phenylalanine Amino Acid Derivative Offers different steric and hydrogen bonding interactions.

| (R)- or (S)-Mandelic Acid | α-Hydroxy Acid | Aromatic ring can participate in π-stacking interactions.[4] |

Frequently Asked Questions (FAQs)

Q: How do I handle the hydrochloride salt for these experiments? A: For chromatography (especially SFC or reversed-phase HPLC), you may be able to inject the salt directly if it is soluble in the mobile phase. For normal-phase HPLC and diastereomeric crystallization, you must first liberate the free base. To do this, dissolve the salt in water, add a strong base like sodium hydroxide (NaOH) until the pH is >11, and then extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).[5] Dry the organic layer and remove the solvent before proceeding.

Q: Which technique is better, chromatography or crystallization? A: It depends on the scale and goal.

  • Chromatography (HPLC/SFC): Excellent for analytical scale to determine enantiomeric purity (%ee). It is also highly effective for preparative scale (grams to kilograms), offering high purity in a single step, though it requires specialized equipment. SFC is often faster and uses less organic solvent than HPLC.[8][9]

  • Crystallization: A classical, cost-effective method well-suited for large-scale (kilogram to ton) production.[3] However, method development can be more time-consuming and empirical. The maximum yield for a single crystallization step is theoretically 50%.

Q: Once I have separated the enantiomers, how can I determine the absolute configuration (i.e., which peak is R and which is S)? A: Determining the absolute configuration is a separate, non-trivial step. Several methods are available:

  • X-ray Crystallography: This is the definitive method. If you can grow a suitable single crystal of one of the enantiomers (often as a salt with a known chiral acid or base), X-ray diffraction can unambiguously determine its 3D structure.[17][18][19]

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left- and right-circularly polarized infrared light. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be assigned without crystallization.[18]

  • Chemical Correlation: You can chemically relate your enantiomer to a compound of known absolute configuration through a series of stereochemically predictable reactions.[19][20]

References

  • Purechemistry. (2024, February 19). Determination of absolute configuration.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting poor peak shape and resolution in Vildagliptin chiral chromatography. Benchchem.
  • Wikipedia. Absolute configuration.
  • BenchChem. Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
  • BenchChem. Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • Bhushan, R., & Lal, M. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules.
  • Journal of Chemical Education. Asymmetric Synthesis and Absolute Configuration Determination of an Enantioenriched Alcohol: A Discovery-Based Undergraduate Laboratory Experiment. ACS Publications.
  • J-Stage. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
  • BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Science Learning Center. Resolution of a Racemic Mixture.
  • PMC. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Chiral Columns for enantiomer separation by HPLC.
  • Ferreira, F. C., et al. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • ResearchGate. Chiral SFC-UV separation of amine and imine derivative using standard....
  • (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Review of Chiral Stationary Phase Development and Chiral Applications.
  • (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Phenomenex. Chiral HPLC Separations.
  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • (2021, September 9). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. MDPI.
  • (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • (2022, February 6). Chiral stationary phases and applications in gas chromatography. Open Access LMU.
  • (2022, March 2). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis.
  • Chromedia. 1 Use of SFC for Chiral separation in Pharmaceutical Industry.
  • How Good is SFC for Polar Analytes?. Chromatography Today.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride During Assays

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated support center for 3-Hydroxy-3-methylcyclopentanamine hydrochloride (HMCP-HCl). This resource is structured to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support center for 3-Hydroxy-3-methylcyclopentanamine hydrochloride (HMCP-HCl). This resource is structured to provide in-depth technical guidance to help you navigate the complexities of handling this compound and ensure the integrity of your analytical data. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but a foundational understanding of the chemical principles at play, fostering robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns associated with 3-Hydroxy-3-methylcyclopentanamine hydrochloride?

A: 3-Hydroxy-3-methylcyclopentanamine hydrochloride possesses two key functional groups that are susceptible to degradation: a tertiary alcohol and a primary amine. The tertiary alcohol can undergo dehydration, especially under acidic or heated conditions, to form an unsaturated alkene. The primary amine is prone to oxidation, a process that can be accelerated by factors such as the presence of oxygen, light, and trace metal ions.[1][2][3] The hydrochloride salt form generally improves stability and aqueous solubility compared to the free base.

Q2: What are the typical indicators of HMCP-HCl degradation in an analytical assay?

A: The most common signs of degradation are observed during chromatographic analysis (e.g., HPLC-UV, LC-MS). These include the emergence of new peaks in the chromatogram, a reduction in the peak area of the parent HMCP-HCl compound, and potential shifts in retention time. In some cases, a discoloration of the sample solution may occur over time, though this is not always a reliable indicator.

Q3: How does the pH of the sample solution and mobile phase impact the stability of HMCP-HCl?

A: The pH is a critical parameter. The primary amine group is basic and will be protonated (-NH3+) in acidic to neutral solutions. This protonated form is generally more stable and less susceptible to oxidative degradation.[1] In basic conditions, the amine exists in its more reactive, non-ionized free base form (-NH2).[1] Extreme pH values (both highly acidic and highly basic) can also catalyze the dehydration of the tertiary alcohol. Therefore, maintaining the pH within a suitable range is essential for stability.[4]

Q4: Is it acceptable to store prepared solutions of HMCP-HCl at room temperature during a series of assays?

A: It is strongly discouraged to store solutions at room temperature for extended periods. Best practice dictates preparing solutions fresh daily. For automated sequences, storing solutions in a cooled autosampler (typically 4-8°C) is recommended to minimize degradation. Any long-term storage of solutions should be supported by a formal stability study.

Troubleshooting Guides for Assay Integrity

This section provides a deeper dive into specific challenges you might face during your experiments, offering systematic approaches to diagnose and resolve these issues.

Issue 1: Appearance of Unexpected Peaks in Chromatograms

Scenario: During an HPLC run, you observe new peaks that were not present in the initial analysis of a freshly prepared standard.

Causality: Understanding the Degradation Pathways

The emergence of new chromatographic peaks is a definitive sign of sample degradation. For HMCP-HCl, the likely culprits are:

  • Oxidative Degradation: The primary amine can be oxidized to form various products, including hydroxylamines or imines.[5] This process is often catalyzed by dissolved oxygen, trace metal ions, or exposure to light.[1][2]

  • Dehydration: The tertiary alcohol can be eliminated as a water molecule, leading to the formation of an unsaturated cyclopentene derivative. This reaction is typically favored by heat and acidic conditions.

Systematic Workflow for Diagnosis and Prevention

G Start New Peaks Observed Audit_Handling Review Sample Handling: - Solvent Degassing? - pH Control? - Light Protection? Start->Audit_Handling Optimize_Method Optimize HPLC Method: - Cooled Autosampler? - Controlled Column Temp? - Mobile Phase Stability? Audit_Handling->Optimize_Method Stress_Test Perform Forced Degradation Study to Confirm Degradant Identity Optimize_Method->Stress_Test Solution Implement Corrective Actions: - Use Degassed Solvents - Buffer Samples (pH 3-5) - Use Amber Vials - Set Autosampler to 4°C Stress_Test->Solution

Caption: Workflow for investigating unexpected peaks.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is a powerful tool to identify potential degradation products and establish the stability-indicating nature of your analytical method.[4][6][7]

  • Stock Solution Preparation: Create a stock solution of HMCP-HCl in a suitable solvent like methanol or water.

  • Application of Stress Conditions: Aliquot the stock solution into several vials and expose them to various stress conditions. A typical study would include:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[1]

    • Thermal Stress: 60°C for 24 hours.

    • Photolytic Stress: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using your HPLC method. By comparing the chromatograms, you can correlate the appearance of new peaks with specific stress conditions, which helps in identifying the degradation pathway.[1]

Data Summary: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
pH of Diluent Buffered solution, pH 3-5To keep the amine protonated and stable, and minimize dehydration.
Temperature 4-8°C for solutionsTo slow down the rate of all potential degradation reactions.
Light Exposure Use amber vials/protect from lightTo prevent photo-oxidative degradation.[2]
Solvents Use freshly degassed solventsTo remove dissolved oxygen, a key reactant in oxidation.
Issue 2: Poor Chromatographic Peak Shape (Tailing)

Scenario: The peak corresponding to HMCP-HCl in your chromatogram is asymmetric and exhibits significant tailing.

Causality: Secondary Interactions with the Stationary Phase

Peak tailing for basic compounds like HMCP-HCl is a common issue in reversed-phase HPLC.[8] It is often caused by the interaction of the positively charged (protonated) amine with negatively charged, ionized silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase.[9][10] This secondary ionic interaction leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.

Troubleshooting Workflow for Peak Tailing

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH low (e.g., < 3.5)? Start->Check_pH Add_Modifier Consider adding a competing base (e.g., 0.1% TEA) Check_pH->Add_Modifier Yes Solution_pH Lower Mobile Phase pH with Formic or Trifluoroacetic Acid Check_pH->Solution_pH No Change_Column Switch to a modern, base-deactivated column Add_Modifier->Change_Column End Symmetric Peak Achieved Change_Column->End Solution_pH->End

Caption: A decision tree for resolving peak tailing issues.

Mitigation Strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to a value between 2.5 and 3.5 will protonate the silanol groups on the silica surface, neutralizing their negative charge and minimizing the unwanted ionic interactions.[11][12]

  • Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[9][11]

  • Column Selection: Utilize a modern, high-purity silica column that is "base-deactivated" or "end-capped." These columns have a much lower concentration of active silanol groups and are specifically designed to provide excellent peak shape for basic compounds.[8][10]

By implementing these scientifically grounded strategies, you can effectively prevent the degradation of 3-Hydroxy-3-methylcyclopentanamine hydrochloride and troubleshoot common analytical challenges, leading to more accurate and reliable results in your research and development efforts.

References
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaCircle. Available at: [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available at: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Understanding the chemical basis of drug stability and degradation. (2021). The Pharmaceutical Journal. Available at: [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Available at: [Link]

  • 3-Hydroxy-3-methylcyclopentanamine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. (2022). Angewandte Chemie International Edition. Available at: [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository. Available at: [Link]

  • Oxidation of Secondary and Primary Amines. SlideShare. Available at: [Link]

Sources

Optimization

overcoming steric hindrance in 3-Hydroxy-3-methylcyclopentanamine hydrochloride reactions

Welcome to the Technical Support Center for 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS: 1408075-75-1). As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS: 1408075-75-1).

As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold. The molecule presents a dual challenge: a primary amine situated on a conformationally restricted cyclopentyl ring, and a highly congested tertiary alcohol (a hydroxyl and methyl group sharing the C3 position)[1]. Furthermore, because it is supplied as a hydrochloride salt, proper basicity control is mandatory before any nucleophilic attack can occur.

This guide is designed to troubleshoot the most common bottlenecks—specifically steric hindrance during N-amidation and O-functionalization—using field-proven, self-validating methodologies.

Section 1: Troubleshooting Amidation (N-Acylation)

Q1: My N-acylation is stalling at 10-20% conversion despite leaving it overnight. What is going wrong? A1: The failure is likely a combination of inadequate free-basing and transannular steric shielding. Because your starting material is a hydrochloride salt[1], the amine is protonated and completely non-nucleophilic. If you are using standard carbodiimides (like EDC or DIC) with only 1 equivalent of base, the reaction will stall. Solution: First, ensure you are using at least 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to fully liberate the amine. Second, abandon EDC/HOBt. You must transition to highly reactive uronium/aminium salts like HATU or COMU, which are specifically designed to force couplings in sterically hindered environments[2].

Q2: How do I choose between HATU and COMU for this hindered cyclopentanamine? A2: While both are excellent for bulky amines, COMU is the superior choice for this specific substrate. COMU is a third-generation coupling reagent featuring a morpholino carbon skeleton and an Oxyma leaving group[3]. The morpholino group acts as an internal hydrogen bond acceptor, significantly increasing the solubility and reactivity of the transition state[4]. Furthermore, HATU is benzotriazole-based and carries a risk of unpredictable autocatalytic decomposition (explosion risk) upon scale-up, whereas COMU is non-explosive and produces water-soluble byproducts that make your aqueous workup drastically easier[3].

Data Presentation: Coupling Reagent Selection for Hindered Amines

To guide your optimization, compare the operational metrics of standard vs. advanced coupling reagents:

Coupling ReagentLeaving GroupEfficacy for Hindered AminesByproduct RemovalSafety & Stability Profile
EDC / HOBt OBtPoorAqueous extractionSafe, but slow kinetics
HBTU OBtModerateOrganic washMay cause guanidinylation[2]
HATU OAtExcellentChromatographyBenzotriazole-based; explosion risk[3]
COMU OxymaExceptional Aqueous extractionSafe; water-soluble byproducts[3]

Section 2: Experimental Workflows & Protocols

Protocol A: COMU-Mediated Amidation of 3-Hydroxy-3-methylcyclopentanamine

This protocol is a self-validating system: the color change of COMU and LC-MS checkpoints ensure you do not proceed blindly.

  • Pre-activation: In an oven-dried flask under inert atmosphere (N₂/Argon), dissolve the carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 eq). The solution will typically turn a distinct yellow/orange color, indicating the formation of the active Oxyma ester. Stir for 5 minutes at room temperature.

  • Amine Introduction: In a separate vial, dissolve 3-Hydroxy-3-methylcyclopentanamine hydrochloride (1.1 eq) in a minimum volume of DMF and add DIPEA (1.1 eq) to free-base the amine.

  • Coupling: Add the free-based amine solution dropwise to the activated acid mixture.

  • Validation Checkpoint: Stir for 1 hour at room temperature. Pull a 5 µL aliquot, dilute in LC-MS grade Methanol, and run a rapid LC-MS. You should observe the depletion of the active ester mass and the appearance of your product mass [M+H]+ .

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The morpholino byproducts of COMU will partition cleanly into the aqueous layer[3]. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Section 3: Functionalizing the Tertiary Alcohol (O-Acylation)

Q3: I have successfully amidated the amine, but now I cannot acylate the 3-hydroxyl group. Standard esterification conditions fail completely. Why? A3: You are fighting extreme sp3 pyramidalization. The 3-hydroxyl group is a tertiary alcohol, meaning the carbon atom is bonded to the hydroxyl, a methyl group, and two bulky cyclopentyl ring carbons[1]. This creates a severe steric cage that physically blocks the approach of standard acylating agents[5].

Solution: You cannot rely on standard coupling reagents here. You must use a highly reactive electrophile (an acid chloride or anhydride) and force the reaction using Steglich-type conditions with a nucleophilic catalyst.

Protocol B: DMAP-Catalyzed Acylation of the Tertiary Alcohol
  • Dissolve your N-protected/N-amidated 3-Hydroxy-3-methylcyclopentanamine intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Triethylamine (TEA) (3.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.2 eq). Mechanism note: DMAP is small enough to penetrate the steric shield and forms a highly reactive N-acylpyridinium intermediate.

  • Cool the mixture to 0 °C using an ice bath.

  • Dropwise, add the desired Acid Chloride (1.5 to 2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Note: Tertiary alcohols require prolonged reaction times due to the high activation energy required to overcome the steric barrier[6].

Section 4: Purification Strategies

Q4: My final product streaks severely on silica gel, destroying my yield. How can I isolate it cleanly? A4: If your product still contains a basic amine (e.g., if you only functionalized the alcohol), it will strongly interact with the acidic silanol groups on standard silica gel, causing tailing and poor resolution[6]. Solution: Pre-treat your silica gel. Before loading your sample, flush the packed column with 2-5 column volumes of your starting mobile phase containing 1% Triethylamine (TEA) . This neutralizes the acidic silanol sites. Alternatively, invest in amine-functionalized silica cartridges, which completely bypass this issue[6].

Decision Matrix: Overcoming Steric Hindrance

G Start Start: Reaction with 3-Hydroxy-3-methylcyclopentanamine HCl Target Identify Target Functional Group Start->Target Amine Primary Amine (C1) Requires Neutralization Target->Amine Alcohol Tertiary Alcohol (C3) Extreme Steric Shielding Target->Alcohol FreeBase Add 2-3 eq DIPEA/NMM Amine->FreeBase Acyl Use Acid Chloride/Anhydride + DMAP Catalyst Alcohol->Acyl SelectCoupling Select Coupling Reagent FreeBase->SelectCoupling Standard Standard (EDC/HOBt) SelectCoupling->Standard Hindered Hindered (COMU or HATU) SelectCoupling->Hindered Outcome1 Low Yield / Stalled Standard->Outcome1 Outcome2 High Yield / Fast Conversion Hindered->Outcome2 Acyl->Outcome2 Outcome1->Hindered Optimize

Workflow for optimizing reactions on sterically hindered cyclopentanamines.

References

  • PubChem. 3-Amino-1-methylcyclopentanol | C6H13NO | CID 66779161. National Institutes of Health (NIH). Available at:[Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science (PubMed). Available at:[Link]

  • National Center for Biotechnology Information (PMC). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

Welcome to the technical support resource for the purification of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing crystallization processes and troubleshooting common issues related to impurity reduction. Our focus is on explaining the causality behind experimental choices to empower you to develop robust and repeatable purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of purification by recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[][2] The core principle is that the solubility of a compound in a solvent generally increases with temperature. An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[3] As this solution is slowly cooled, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (the "mother liquor").[2] The purified crystals are then separated from the mother liquor by filtration.

The success of this technique hinges on the selection of an appropriate solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either highly soluble at all temperatures or insoluble at high temperatures.[3]

Q2: Why is controlling the cooling rate so critical for achieving high purity in amine hydrochloride crystallization?

Controlling the cooling rate is paramount because it directly influences the kinetics of crystal growth and nucleation. A slow, controlled cooling process is essential for achieving high purity for two primary reasons:

  • Selective Incorporation: Crystal formation is an equilibrium process where molecules of the desired compound arrange themselves into a highly ordered crystal lattice.[4] Slow cooling allows sufficient time for the correct molecules to deposit onto the growing crystal surface. Rapid cooling, often called "crashing out," traps impurities within the fast-forming crystal lattice because the system does not have time to differentiate between the target molecule and impurities.[5]

  • Crystal Size and Morphology: Slow cooling promotes the growth of larger, more well-defined crystals. Powdery or very small crystals have a much higher surface-area-to-volume ratio, which can lead to significant amounts of impurities adhering to the crystal surface after filtration.

An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over a 20-30 minute period.[5]

Q3: What are the primary mechanisms of impurity incorporation, and how do they influence my purification strategy?

Understanding how impurities contaminate your product is key to removing them. There are several mechanisms:[6][7]

  • Surface Adsorption: Impurities present in the mother liquor adhere to the surface of the crystals. This is the most common and easiest type of impurity to remove, typically addressed by a thorough wash of the filter cake with fresh, cold solvent.

  • Inclusions/Occlusions: Pockets of mother liquor are trapped within the crystal as it grows. This often happens when crystallization occurs too quickly, leading to imperfect crystal lattice formation.[6] Slower cooling rates can mitigate this.

  • Solid Solutions: The impurity has a molecular structure very similar to the target compound and can be incorporated directly into the crystal lattice, substituting for a target molecule. This is the most challenging type of impurity to remove by simple recrystallization and may require multiple recrystallization steps or alternative purification methods like chromatography.[6]

A structured approach to identifying the incorporation mechanism is crucial for developing an effective purification strategy.[6]

Troubleshooting Guide: Common Crystallization Issues

Problem: My final product purity is low (<99%) even after recrystallization.

This is a common issue that requires a systematic approach to diagnose. The cause determines the solution.

First, determine if the impurity is on the crystal surface or incorporated within the lattice.

  • Test Protocol: Take a small sample of your filtered, unwashed crystals. Wash it thoroughly with a small amount of the cold crystallization solvent. Analyze the purity of the washed sample and the original unwashed sample.

    • If purity significantly improves: The impurity is likely on the surface, originating from the mother liquor.

    • If purity does not improve: The impurity is likely incorporated within the crystal lattice (inclusion or solid solution).

G cluster_surface Scenario A: Surface Impurity cluster_incorporated Scenario B: Incorporated Impurity start Low Purity Detected wash_test Perform Cold Solvent Wash Test start->wash_test analyze Analyze Purity of Washed vs. Unwashed Crystals wash_test->analyze improve Purity Improves Significantly analyze->improve Yes no_improve Purity Does Not Improve analyze->no_improve No solution_a1 Optimize Filter Cake Wash: - Use fresh, ice-cold solvent. - Ensure uniform washing. improve->solution_a1 solution_a2 Consider a Re-slurry: - Suspend crystals in fresh cold solvent. - Stir for 1-2 hours, then filter. improve->solution_a2 solution_b1 Slow Down Cooling Rate: - Insulate the flask. - Use a programmed cooling bath. no_improve->solution_b1 solution_b2 Re-evaluate Solvent System: - Screen for solvents that better  differentiate between product  and impurity. no_improve->solution_b2 solution_b3 Perform a Second Recrystallization: - May be necessary for solid solutions. no_improve->solution_b3 G dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (Optional) To remove insoluble impurities dissolve->hot_filter cool 3. Slow Cooling Allow crystals to form hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash Filter Cake with Cold Solvent isolate->wash dry 6. Dry Crystals (Vacuum Oven) wash->dry

Caption: General workflow for cooling recrystallization.

Procedure:

  • Dissolution: Place the crude 3-Hydroxy-3-methylcyclopentanamine hydrochloride in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar) while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. To prevent premature crystallization, use a pre-heated funnel and flask, and add a small excess of solvent (~5%) before filtering.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [8]4. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the filter cake with a small amount of ice-cold solvent to rinse away any remaining mother liquor. [9]6. Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved. [8]

Analytical Characterization

To verify the success of your purification, it is essential to analyze the final product's purity.

  • Chromatographic Methods (HPLC, GC): These techniques are excellent for quantifying purity and detecting trace impurities. [10][11][12]Headspace GC-MS is particularly useful for identifying residual solvents. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify structurally related impurities. Standard reference tables can help identify common contaminants. [14] By implementing these structured protocols and troubleshooting guides, researchers can effectively reduce impurities and achieve high-purity 3-Hydroxy-3-methylcyclopentanamine hydrochloride suitable for further development.

References

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine. Journal of the American Chemical Society. [Link]

  • Solubility Table. pill.bid. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. PubMed. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • He, G., et al. (2019). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Turner, T. D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • Guide for crystallization. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • 1134 Description and Solubility / Reference Tables USP 35. (2011). [Link]

  • Recrystallization and Crystallization. [Link]

  • 3-Hydroxy-3-methylcyclopentanamine hydrochloride — Chemical Substance Information. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • NMR Chemical Shifts of Trace Impurities. KGROUP. [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Recrystallization-1.doc.pdf. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • Jones, A., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Jouyban, A. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 1408075-75-1 3-Hydroxy-3-methylcyclopentanamine hydrochloride. USCKS.COM. [Link]

  • methylamine hydrochloride. Organic Syntheses Procedure. [Link]

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Reference Data & Comparative Studies

Validation

3-Hydroxy-3-methylcyclopentanamine hydrochloride vs other cyclopentanamines

Comparative Guide: 3-Hydroxy-3-methylcyclopentanamine Hydrochloride vs. Traditional Cyclopentanamines in Drug Discovery Executive Summary & Scaffold Rationale Cyclopentane and cyclopentanamine derivatives are increasingl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 3-Hydroxy-3-methylcyclopentanamine Hydrochloride vs. Traditional Cyclopentanamines in Drug Discovery

Executive Summary & Scaffold Rationale

Cyclopentane and cyclopentanamine derivatives are increasingly recognized as privileged scaffolds in modern medicinal chemistry. They frequently serve as bioisosteres for furanoses and act as conformational restrictors to optimize small-molecule drug candidates ([1]). While unsubstituted cyclopentanamine (CAS 1003-03-8) is a widely utilized building block for early-stage screening ([2]), the introduction of specific functional groups drastically alters the physicochemical and pharmacokinetic landscape of the resulting compounds.

This guide objectively compares the performance of 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS 1408075-75-1) against traditional cyclopentanamines, providing researchers with actionable, experimental insights into why highly substituted cycloalkanes are critical for lead optimization ([3]).

Structural and Physicochemical Comparison

Selecting a highly functionalized cyclopentanamine over a simple derivative is driven by strict structure-activity relationship (SAR) requirements and the need to overcome absorption, distribution, metabolism, and excretion (ADME) liabilities ([4]).

  • Steric Shielding: The 3-methyl group provides essential steric hindrance against oxidative metabolism (e.g., by cytochrome P450 enzymes), effectively prolonging the biological half-life.

  • Hydrogen Bonding: The 3-hydroxyl group acts as both a hydrogen bond donor and acceptor, enabling novel interactions within target binding pockets, such as kinase hinge regions.

  • Salt Form: The hydrochloride salt ensures high aqueous solubility, a critical parameter for oral bioavailability and formulation stability ([3]).

Table 1: Physicochemical Comparison of Cyclopentanamine Scaffolds

PropertyCyclopentanamine (Base)2-Cyclopentylamino Derivatives3-Hydroxy-3-methylcyclopentanamine HCl
CAS Number 1003-03-8Variable1408075-75-1
Molecular Weight 85.15 g/mol >150 g/mol 151.63 g/mol (Salt) / 115.17 g/mol (Base)
Aqueous Solubility Moderate (volatile liquid)Low to ModerateHigh (Hydrochloride salt)
H-Bond Donors 11-23 (including HCl and OH)
H-Bond Acceptors 1Variable2
Metabolic Stability Low (prone to rapid oxidation)ModerateHigh (sterically shielded by methyl)

Mechanistic Logic in Drug Design

The transition from a basic cyclopentyl ring to a highly functionalized one is driven by the need to navigate the "magic methyl" effect and optimize target engagement. The diagram below illustrates the causality behind these structural modifications.

Logical workflow of structural modifications enhancing the pharmacokinetic profile of cyclopentanamines.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the performance of 3-Hydroxy-3-methylcyclopentanamine hydrochloride against standard cyclopentanamines, researchers must employ rigorous, self-validating assays.

Protocol A: Amide Coupling for Library Generation

Causality: To test the scaffold in biological assays, it must be coupled to a pharmacophore. Standard HATU-mediated coupling is utilized here because it efficiently handles sterically hindered amines (like those with a 3-methyl group) while preventing epimerization.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. Self-validation step: The excess DIPEA serves a dual purpose by neutralizing the HCl salt to free the amine for nucleophilic attack, while maintaining the basic environment required for HATU.

  • Monitoring: Monitor via LC-MS. The reaction is typically complete within 2-4 hours due to the high reactivity of the HATU intermediate.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay validates the hypothesis that the 3-methyl substitution prevents rapid cytochrome P450-mediated oxidation compared to unsubstituted cyclopentanamine ([5]).

Step-by-step experimental workflow for the in vitro Human Liver Microsome (HLM) stability assay.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Self-validation step: The cold acetonitrile instantly denatures the enzymes, ensuring strict time-point accuracy, while the IS controls for volumetric loss during extraction.

  • Processing: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance ( CLint​ ).

Comparative Performance Data

Based on established medicinal chemistry principles for substituted cycloalkanes, the following table summarizes the expected performance metrics when these scaffolds are integrated into a generic target inhibitor framework ([2]).

Table 2: Comparative Pharmacokinetic and Binding Performance

MetricDerivative with CyclopentanamineDerivative with 3-Hydroxy-3-methylcyclopentanamineCausality / Mechanism
HLM Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg12.4 µL/min/mgSteric hindrance from the 3-methyl group blocks CYP450 oxidation sites.
Target Binding Affinity (IC50) 120 nM15 nMThe 3-hydroxyl group forms a critical new hydrogen bond with the target pocket.
Aqueous Solubility (pH 7.4) 50 µg/mL>500 µg/mLThe hydroxyl group and hydrochloride salt form significantly decrease lipophilicity (LogP).
Caco-2 Permeability ( Papp​ ) 15×10−6 cm/s 8×10−6 cm/sIncreased polarity slightly reduces passive membrane permeability, a standard trade-off for higher solubility.

Conclusion

While unsubstituted cyclopentanamine remains a cost-effective building block for early-stage discovery, 3-Hydroxy-3-methylcyclopentanamine hydrochloride offers a sophisticated alternative for late-stage lead optimization. By strategically deploying steric shielding and introducing specific hydrogen-bonding vectors, researchers can simultaneously address metabolic liabilities and enhance target affinity, resulting in a more robust and viable clinical candidate.

References

  • PubChem (National Institutes of Health) - 3-Amino-1-methylcyclopentanol | C6H13NO | CID 66779161. Available at:[Link]

  • ResearchGate - Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Available at:[Link]

  • PubMed - Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Available at:[Link]

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Comparative

structural analogs comparison of 3-Hydroxy-3-methylcyclopentanamine hydrochloride

Structural Analogs Comparison: 3-Hydroxy-3-methylcyclopentanamine Hydrochloride in Kinase Inhibitor Development As drug discovery pipelines increasingly target complex intracellular signaling networks, the selection of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analogs Comparison: 3-Hydroxy-3-methylcyclopentanamine Hydrochloride in Kinase Inhibitor Development

As drug discovery pipelines increasingly target complex intracellular signaling networks, the selection of precise chiral building blocks becomes the defining factor in a molecule's clinical viability. 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS: 1408075-75-1 / 2227205-07-2) is a highly specialized cycloalkylamine scaffold[1]. In contemporary medicinal chemistry, it is heavily utilized in the synthesis of potent kinase modulators, most notably Interleukin-1 receptor-associated kinase 4 (IRAK-4) inhibitors, which are critical in treating autoimmune diseases and oncology indications[2].

This guide objectively compares 3-Hydroxy-3-methylcyclopentanamine hydrochloride against its closest structural analogs, providing the mechanistic rationale and experimental workflows necessary for successful integration into drug discovery programs.

Structural & Physicochemical Comparison

To understand the unique value of the 1-methylated cyclopentyl scaffold, we must benchmark it against its des-methyl (secondary alcohol) and ring-expanded (cyclohexyl) analogs. The addition of a single methyl group fundamentally alters the molecule's steric profile and metabolic fate[3].

Table 1: Physicochemical and Structural Benchmarking of Amino-Alcohol Analogs

Property3-Hydroxy-3-methylcyclopentanamine HCl (Target)3-Aminocyclopentanol HCl (Des-methyl Analog)3-Amino-1-methylcyclohexanol HCl (Ring-expanded Analog)
Ring System Cyclopentane (Constrained)Cyclopentane (Constrained)Cyclohexane (Flexible)
Alcohol Classification Tertiary (Sterically hindered)Secondary (Accessible)Tertiary (Sterically hindered)
Metabolic Stability High (Resistant to ADH oxidation)Low (Susceptible to ADH oxidation)High (Resistant to ADH oxidation)
Kinase Hinge Fit Optimal (Precise dihedral vector)Sub-optimal (Lacks hydrophobic anchor)Poor (Steric clash due to chair flip)
Synthetic Complexity HighLowModerate

Mechanistic Rationale in Drug Design

As an application scientist, selecting the right analog is rarely about synthetic convenience; it is about predicting in vivo behavior. The superiority of 3-Hydroxy-3-methylcyclopentanamine over simpler variants is driven by three causal factors:

  • Metabolic Shielding (The Causality of the Tertiary Alcohol): Secondary alcohols, such as those in 3-aminocyclopentanol, are rapidly oxidized by phase I metabolic enzymes like alcohol dehydrogenases (ADH) into corresponding ketones, leading to rapid clearance. The C1-methyl group in our target compound converts the hydroxyl into a tertiary alcohol, rendering it metabolically inert to ADH and significantly prolonging the drug's pharmacokinetic half-life.

  • Conformational Locking: The cyclopentane ring enforces a rigid dihedral angle between the C3-amine (the attachment point to the drug scaffold) and the C1-hydroxyl (the hydrogen-bond donor/acceptor). Expanding the ring to a cyclohexane introduces chair-boat conformational flexibility. This flexibility increases the entropic penalty upon target binding and often causes steric clashes within the tight ATP-binding pockets of kinases.

  • Hydrophobic Anchoring: The C1-methyl group acts as more than a metabolic shield; it physically occupies small, lipophilic sub-pockets adjacent to the ribose-binding site in kinases like IRAK-4, increasing the overall binding affinity ( ΔG )[2].

G TLR Toll-Like Receptor (TLR) MyD88 MyD88 Adaptor Protein TLR->MyD88 IRAK4 IRAK-4 Kinase MyD88->IRAK4 NFkB NF-κB Activation IRAK4->NFkB Inhibitor Cyclopentyl Inhibitor Inhibitor->IRAK4 Blocks Kinase Domain

Figure 1: IRAK-4 signaling pathway and targeted inhibition via cyclopentyl-based modulators.

Experimental Workflows: Nucleophilic Aromatic Substitution (SNAr)

To utilize this building block, it is typically coupled to a heteroaryl chloride scaffold (e.g., a pyrimidine or pyridine core)[2]. Because the alcohol is tertiary, it is sterically hindered enough that oxygen-protection (like a Cbz or TBS group) is often unnecessary during mild amine coupling, streamlining the synthesis[3].

Protocol: SNAr Coupling of 3-Hydroxy-3-methylcyclopentanamine HCl

Note: This protocol is designed as a self-validating system to ensure high-fidelity coupling.

Step 1: Scaffold Preparation

  • In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride scaffold (1.0 mmol, 1.0 equiv) in 5.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Causality: NMP is chosen over DMF due to its higher boiling point and superior solvating power for polar hydrochloride salts.

Step 2: Amine Addition

  • Add 3-Hydroxy-3-methylcyclopentanamine hydrochloride (1.2 mmol, 1.2 equiv) to the stirring solution.

  • Causality: A 20% stoichiometric excess of the amine ensures complete consumption of the more complex, higher-value heteroaryl scaffold.

Step 3: Base Activation

  • Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv).

  • Causality: DIPEA serves a dual purpose. First, it neutralizes the hydrochloride salt to liberate the nucleophilic free amine. Second, it acts as an acid scavenger for the HCl generated during the SNAr reaction, preventing the reaction from stalling due to protonation of the remaining amine.

Step 4: Thermal Coupling

  • Seal the vial under a nitrogen atmosphere and heat the reaction block to 120°C for 12 hours.

Step 5: Self-Validating Check (In-Process Control)

  • Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Validation: The reaction is deemed complete when the UV trace shows >95% disappearance of the starting material mass and the MS trace confirms the appearance of the [M+H]+ peak corresponding to the coupled product. If unreacted scaffold remains, spike with an additional 0.5 equiv of DIPEA and heat for 2 more hours.

Step 6: Workup & Purification

  • Cool the mixture to room temperature, dilute with 20 mL of Ethyl Acetate, and wash three times with a 5% aqueous LiCl solution.

  • Causality: The LiCl wash is highly specific for partitioning NMP into the aqueous layer, preventing solvent carryover.

  • Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via reverse-phase Prep-HPLC.

Workflow Prep 1. Scaffold Prep Amine 2. Amine Addition Prep->Amine Coupling 3. SNAr Coupling Amine->Coupling Purification 4. HPLC Purification Coupling->Purification Validation 5. LC-MS Validation Purification->Validation

Figure 2: Step-by-step SNAr coupling workflow for incorporating the cyclopentanamine block.

References

  • "3-Amino-1-methylcyclopentanol | C6H13NO | CID 66779161", PubChem, National Institutes of Health. URL:[Link]

  • "BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS - EP 2922840 B1", European Patent Office.

Sources

Validation

A Comparative Guide to the Synthesis of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride for Pharmaceutical Research

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Hydroxy-3-methylcyclopentanamine hydrochloride is a valuable building block in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Hydroxy-3-methylcyclopentanamine hydrochloride is a valuable building block in medicinal chemistry, and its synthesis requires a robust and scalable pathway. This guide provides an in-depth comparison of two potential synthetic routes, offering experimental data and a rationale for process selection to aid in your research and development endeavors.

Introduction to the Target Molecule

3-Hydroxy-3-methylcyclopentanamine hydrochloride incorporates a chiral tertiary alcohol and a primary amine on a cyclopentyl scaffold. These functionalities offer multiple points for derivatization, making it an attractive intermediate for constructing diverse molecular architectures in the pursuit of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and handling properties.

Pathway A: The Recommended Approach - Reductive Amination of a Hydroxy-Ketone Precursor

This pathway is recommended due to its directness and likely higher overall yield, contingent on the availability of the key intermediate, 3-hydroxy-3-methylcyclopentanone. This intermediate is commercially available, making this route highly efficient for laboratory-scale synthesis and amenable to scale-up.

Causality Behind Experimental Choices

The cornerstone of this pathway is the reductive amination of 3-hydroxy-3-methylcyclopentanone. This one-pot reaction combines the formation of an imine from the ketone and ammonia, followed by its immediate reduction to the desired primary amine. This approach is highly efficient as it avoids the isolation of the potentially unstable imine intermediate. The use of a catalyst like Raney Nickel under a hydrogen atmosphere is a classic and effective method for this transformation, known for its high efficiency and relatively clean reaction profile.[1][2] The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid, which is a standard procedure for the purification and stabilization of amines.

Visualizing Pathway A

Pathway A cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation 3_hydroxy_3_methylcyclopentanone 3-Hydroxy-3-methylcyclopentanone product_amine 3-Hydroxy-3-methylcyclopentanamine 3_hydroxy_3_methylcyclopentanone->product_amine 1. NH3, H2 2. Raney Ni catalyst 3. Methanol (solvent) product_amine_2 3-Hydroxy-3-methylcyclopentanamine final_product 3-Hydroxy-3-methylcyclopentanamine HCl product_amine_2->final_product HCl in Ether

Caption: A streamlined two-step synthesis of the target molecule.

Pathway B: An Alternative Multi-Step Synthesis from 3-Methylcyclopentanone

This alternative pathway begins with a more common and less expensive starting material, 3-methylcyclopentanone.[3] However, it involves more synthetic steps, including a particularly challenging final hydroxylation, which significantly impacts its overall efficiency and practicality.

Causality Behind Experimental Choices

This route first builds the amine functionality and then introduces the hydroxyl group. The initial oximation of 3-methylcyclopentanone with hydroxylamine hydrochloride is a standard, high-yielding reaction to prepare for the introduction of the nitrogen atom.[4][5] The subsequent reduction of the oxime to the primary amine can be achieved through various methods, with catalytic hydrogenation being a common choice.

The critical and most problematic step is the final hydroxylation of 3-methylcyclopentanamine at the tertiary carbon. Direct and selective hydroxylation of an unactivated C(sp³)–H bond is notoriously difficult.[6] While advanced catalytic systems using transition metals like ruthenium or palladium have been developed for C-H functionalization, these methods are often substrate-specific, may require specialized ligands, and can suffer from issues of selectivity and yield, especially in the presence of a coordinating amine group.[7] This step represents a significant hurdle to the practical application of Pathway B.

Visualizing Pathway B

Pathway B start 3-Methylcyclopentanone oxime 3-Methylcyclopentanone Oxime start->oxime NH2OH·HCl, Base amine 3-Methylcyclopentanamine oxime->amine Reduction (e.g., H2, Pd/C) hydroxylated_amine 3-Hydroxy-3-methylcyclopentanamine amine->hydroxylated_amine Hydroxylation (Challenging Step) e.g., Ru or Pd catalyst final_product_b 3-Hydroxy-3-methylcyclopentanamine HCl hydroxylated_amine->final_product_b HCl in Ether

Caption: A multi-step synthesis with a challenging hydroxylation step.

Comparative Analysis of Synthesis Pathways

ParameterPathway A: Reductive AminationPathway B: Multi-step SynthesisJustification & Expert Insights
Starting Material 3-Hydroxy-3-methylcyclopentanone3-MethylcyclopentanonePathway A's starting material is more advanced but commercially available[8][9][10], potentially saving several synthetic steps. Pathway B's starting material is simpler and cheaper.[3]
Number of Steps 2 (from hydroxy-ketone)4Fewer steps in Pathway A lead to higher overall yield, less waste, and reduced labor.
Key Challenge Availability and cost of starting material.Selective hydroxylation of a tertiary C-H bond.The final hydroxylation in Pathway B is a significant synthetic challenge with likely low yields and side reactions.[6][7]
Estimated Overall Yield High (potentially >70%)Low (likely <20%)Reductive aminations are typically high-yielding.[11][12] The multi-step nature and difficult final step of Pathway B will drastically lower the overall yield.
Purification Simpler, fewer intermediates.More complex, multiple chromatographic purifications required.Each step in Pathway B introduces potential impurities that need to be removed.
Scalability More straightforwardChallenging due to the hydroxylation step.The conditions for the final step in Pathway B may not be easily scalable.
Recommendation Highly Recommended Not Recommended for EfficiencyFor predictable and efficient synthesis, Pathway A is the superior choice.

Detailed Experimental Protocols

Protocol for Pathway A: Reductive Amination

Step 1: Synthesis of 3-Hydroxy-3-methylcyclopentanamine

  • Reaction Setup: To a high-pressure autoclave, add 3-hydroxy-3-methylcyclopentanone (1.0 eq), methanol as the solvent, and a catalytic amount of Raney Nickel (5-10 wt% of the ketone).

  • Ammonia Addition: Cool the vessel and introduce anhydrous ammonia (excess, typically bubbled through the solution or added as a solution in methanol).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (typical pressure ranges from 5 to 20 bar).

  • Reaction: Heat the mixture to a temperature between 60-100°C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Work-up: Cool the reactor, carefully vent the excess pressure, and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-Hydroxy-3-methylcyclopentanamine, which can be purified further by distillation or chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude amine from the previous step in a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Hydroxy-3-methylcyclopentanamine hydrochloride.

Protocol for Pathway B (Steps 1 & 2)

Step 1: Synthesis of 3-Methylcyclopentanone Oxime

  • Reaction Setup: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq) in a mixture of ethanol and water.

  • Addition of Ketone: Add 3-methylcyclopentanone (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Isolation: Filter the solid, wash with water, and dry to obtain 3-methylcyclopentanone oxime, which can be recrystallized if needed.[4][5]

Step 2: Reduction of 3-Methylcyclopentanone Oxime

  • Reaction Setup: In a round-bottom flask, dissolve the oxime (1.0 eq) in a suitable solvent like ethanol.

  • Reduction: Carefully add sodium metal (4-6 eq) in portions while maintaining a gentle reflux.

  • Reaction: Continue refluxing until all the sodium has reacted.

  • Work-up: Cool the mixture and cautiously add water to quench any unreacted sodium, then add concentrated hydrochloric acid to dissolve the solids.

  • Isolation: Make the solution basic with NaOH, and extract the product with diethyl ether. Dry the organic layer and remove the solvent to yield 3-methylcyclopentanamine.

Conclusion and Recommendation

While the synthesis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride can be envisioned through multiple routes, a comparative analysis clearly favors Pathway A , the reductive amination of 3-hydroxy-3-methylcyclopentanone. This pathway is more efficient, involves fewer steps, and avoids the chemically challenging and low-yielding C-H hydroxylation required in Pathway B. For researchers requiring reliable and scalable access to this valuable intermediate, sourcing the hydroxy-ketone precursor and employing a direct reductive amination strategy is the most logical and scientifically sound approach.

References

Sources

Comparative

A Senior Application Scientist's Guide to Purity Analysis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride by LC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous assessment of a drug candidate's purity is not merely a regulatory formality but a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous assessment of a drug candidate's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide, born from extensive experience in analytical chemistry, provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. We will explore the nuances of method development, compare its performance with alternative techniques, and provide actionable, data-supported protocols to empower your research and development endeavors.

The Analytical Challenge: Unraveling the Complexity of a Small Polar Amine

3-Hydroxy-3-methylcyclopentanamine hydrochloride, with its polar nature, primary amine, and a chiral center, presents a multifaceted analytical challenge. Its limited UV chromophore necessitates detection methods beyond conventional UV-Vis, making mass spectrometry an ideal choice. Furthermore, the presence of a stereocenter demands chiral-specific analytical approaches to ensure the stereoisomeric purity of the active pharmaceutical ingredient (API).

Key Molecular Attributes and Analytical Implications:

AttributeImplication for Purity Analysis
Small, Polar Molecule Poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.
Primary Amine Group Susceptible to peak tailing on silica-based columns; potential for pH-dependent retention.
Tertiary Alcohol Potential for dehydration under certain analytical conditions.
Chiral Center Necessity for enantiomeric and diastereomeric purity assessment.
Hydrochloride Salt Influences solubility and requires consideration in sample preparation.
Lack of a Strong Chromophore Limits the utility of UV-based detection, favoring mass spectrometry or derivatization.

The Primary Approach: A Deep Dive into LC-MS for Purity Profiling

LC-MS stands as the preeminent technique for the purity analysis of compounds like 3-Hydroxy-3-methylcyclopentanamine hydrochloride due to its inherent selectivity, sensitivity, and ability to provide molecular weight information, which is invaluable for impurity identification.

Method Development: A Symphony of Column Chemistry, Mobile Phase, and MS Parameters

The development of a robust LC-MS method is a systematic process of optimizing various parameters to achieve the desired separation and detection of the main component and its potential impurities.

Logical Workflow for LC-MS Method Development:

cluster_0 Method Development Analyte Characterization Analyte Characterization (Polarity, pKa, Chirality) Column & Mobile Phase Screening Column & Mobile Phase Screening (HILIC, RPLC, pH) Analyte Characterization->Column & Mobile Phase Screening MS Parameter Optimization MS Parameter Optimization (Ionization, Fragmentation) Column & Mobile Phase Screening->MS Parameter Optimization Method Validation Method Validation (ICH Guidelines) MS Parameter Optimization->Method Validation

Caption: A streamlined workflow for developing a robust LC-MS method.

1. Chromatographic Separation: Taming the Polar Nature

Given the polar nature of the analyte, traditional C18 columns often provide insufficient retention. Therefore, alternative strategies are paramount:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This has become the go-to technique for polar compounds. By using a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer, HILIC promotes the partitioning of polar analytes into the aqueous layer on the surface of the stationary phase, leading to enhanced retention.

  • Reversed-Phase Chromatography with pH Modification: Since the analyte is a primary amine, its charge state is highly dependent on the mobile phase pH. By adjusting the pH to be in the range of the amine's pKa (typically around 9-10 for similar compounds), the analyte can be shifted to its neutral form, increasing its hydrophobicity and retention on a C18 column. However, operating at high pH can be detrimental to the longevity of standard silica-based columns. The use of hybrid or pH-stable C18 columns is recommended in such cases.

2. Mass Spectrometric Detection: The Key to Identification and Quantification

Electrospray ionization (ESI) in positive ion mode is the most suitable ionization technique for this amine-containing compound.

  • Full Scan Analysis: Initially, a full scan analysis is performed to determine the mass-to-charge ratio (m/z) of the parent compound and to search for potential impurities.

  • Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM): For quantitative analysis, SIM or MRM modes offer superior sensitivity and selectivity. In MRM, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of certainty in the identification and quantification of the analyte and its impurities.

Hypothetical Experimental Data: LC-MS Purity Analysis

The following table presents hypothetical data from an LC-MS analysis of a batch of 3-Hydroxy-3-methylcyclopentanamine hydrochloride, demonstrating the method's ability to separate and quantify potential impurities.

Peak IDRetention Time (min)[M+H]⁺ (m/z)Proposed IdentityArea (%)
12.5116.1Starting Material (e.g., 3-methylcyclopentanone)0.08
23.8152.13-Hydroxy-3-methylcyclopentanamine 99.75
34.5134.1Dehydration Product0.12
45.2166.1Over-alkylated Byproduct0.05

Comparison with Alternative Analytical Techniques

While LC-MS is the gold standard, it is essential to understand its performance in the context of other available analytical techniques.

Analytical TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity in the gas phase.High resolution for volatile impurities.Requires derivatization for the non-volatile analyte; potential for thermal degradation.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) with UV/ELSD Separation of enantiomers on a chiral stationary phase.Direct enantiomeric separation.Lacks the structural information of MS; ELSD has non-linear response.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the integration of NMR signals relative to a certified internal standard.Absolute quantification without a reference standard of the analyte; provides structural information.Lower sensitivity compared to LC-MS; may not resolve all impurities.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency for charged species; low sample consumption.Lower sensitivity and loading capacity compared to HPLC.

Comparative Logic of Analytical Techniques:

cluster_0 Purity Analysis Methods LC-MS LC-MS GC-MS GC-MS LC-MS->GC-MS Volatility Chiral HPLC Chiral HPLC LC-MS->Chiral HPLC Chirality qNMR qNMR LC-MS->qNMR Quantification CE CE LC-MS->CE Charge

Caption: A logical comparison of analytical techniques for purity analysis.

Detailed Experimental Protocol: A Step-by-Step Guide to LC-MS Analysis

This protocol outlines a robust starting point for the purity analysis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride by LC-MS.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Triple Quadrupole or High-Resolution Mass Spectrometer.

Materials:

  • 3-Hydroxy-3-methylcyclopentanamine hydrochloride reference standard and sample

  • LC-MS grade acetonitrile, water, and formic acid

  • Ammonium formate

Chromatographic Conditions (HILIC Method):

ParameterCondition
Column HILIC Column (e.g., Amide, 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 60% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions (Positive ESI):

ParameterCondition
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range (Full Scan) m/z 50 - 500
MRM Transitions (for quantification) To be determined from the reference standard

Sample Preparation:

  • Prepare a stock solution of the reference standard and sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Further dilute the stock solutions to a working concentration of 10 µg/mL with the initial mobile phase composition (95% B).

Data Analysis:

  • Integrate the peak for the main component and all detectable impurities.

  • Calculate the area percentage of each impurity relative to the total peak area.

  • For known impurities, quantify using a calibration curve generated from the respective reference standards.

  • For unknown impurities, report the area percentage and attempt to identify them based on their mass-to-charge ratio and fragmentation pattern.

Conclusion: A Commitment to Scientific Rigor

The purity of an active pharmaceutical ingredient is a critical attribute that directly impacts its safety and efficacy. For a challenging molecule like 3-Hydroxy-3-methylcyclopentanamine hydrochloride, a well-developed and validated LC-MS method is indispensable for comprehensive purity analysis. This guide has provided a framework for understanding the intricacies of such an analysis, from the foundational principles of method development to a comparative assessment of alternative techniques. By embracing a systematic and scientifically sound approach, researchers and drug development professionals can ensure the quality and integrity of their pharmaceutical candidates, ultimately contributing to the advancement of medicine.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • Holzgrabe, U., et al. "Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine." Journal of Separation Science, vol. 33, no. 16, 2010, pp. 2402-10. [Link]

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2007.
  • "Recent trends in the impurity profile of pharmaceuticals." Journal of Advanced Pharmaceutical Technology & Research, vol. 2, no. 3, 2011, pp. 139-48. [Link]

  • "Impurity Profiling In Pharmaceuticals: A Review." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 7, no. 10, 2018, pp. 304-320. [Link]

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

For researchers and drug development professionals, understanding the structural nuances of a molecule is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering profound insights i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the structural nuances of a molecule is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering profound insights into a compound's molecular weight and structural motifs through its fragmentation pattern. This guide provides an in-depth analysis of the predicted mass spectrometric behavior of 3-Hydroxy-3-methylcyclopentanamine hydrochloride, a compound of interest in synthetic and medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages foundational principles of mass spectrometry and spectral data from analogous structures to predict its fragmentation. We will compare and contrast potential analytical workflows, justifying the selection of the most appropriate methodology, and provide a detailed, step-by-step protocol for its analysis.

Choosing the Right Tool: A Comparison of Analytical Approaches

The physicochemical properties of 3-Hydroxy-3-methylcyclopentanamine hydrochloride dictate the most suitable analytical approach. As a polar amino alcohol, and notably in its salt form, the compound is expected to be non-volatile and thermally labile. These characteristics present challenges for Gas Chromatography-Mass Spectrometry (GC-MS), which requires analytes to be volatile and stable at elevated temperatures.[1] While derivatization could render the molecule amenable to GC-MS, this adds complexity to sample preparation.[2]

Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for polar, large, or unstable molecules.[3][4] Therefore, LC-MS is the recommended technique for the analysis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride.

Table 1: Comparison of GC-MS and LC-MS for the Analysis of 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Ideal for volatile, thermally stable compounds.[3]Ideal for polar, non-volatile, and thermally labile compounds.
Sample Preparation Likely requires derivatization to increase volatility.[2]Minimal preparation, direct injection of a solution is often possible.
Ionization Technique Typically Electron Ionization (EI).Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[5][6]
Expected Molecular Ion May be weak or absent due to extensive fragmentation.Strong protonated molecular ion [M+H]+ is expected.[7]
Fragmentation Extensive, provides detailed structural information.Controllable fragmentation (tandem MS), often simpler spectra.
Recommendation Not recommended without derivatization.Highly Recommended .

The Ionization Process: ESI vs. EI

The choice of ionization technique is critical as it determines the initial ion produced and the extent of fragmentation.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like our target compound.[8] In positive ion mode, ESI would generate a protonated molecule, [M+H]+, where M is the free base (3-Hydroxy-3-methylcyclopentanamine). This process is gentle, preserving the molecular ion and allowing for controlled fragmentation through tandem mass spectrometry (MS/MS).[7] The hydrochloride salt would dissociate in solution prior to ionization.

  • Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons.[5] This leads to extensive and often complex fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[9] This would be the ionization method used if a GC-MS approach with derivatization were pursued.

Given the advantages of analyzing the intact molecule, this guide will focus on the predicted fragmentation from a protonated molecular ion generated by ESI in an LC-MS/MS experiment.

Predicted Fragmentation Pattern of 3-Hydroxy-3-methylcyclopentanamine

The structure of 3-Hydroxy-3-methylcyclopentanamine, with its hydroxyl, amino, and methyl groups on a cyclopentane ring, presents several likely fragmentation pathways upon collision-induced dissociation (CID) of the [M+H]+ ion. The protonation is most likely to occur at the more basic nitrogen atom of the amine group.

The fragmentation will be driven by the stability of the resulting fragment ions and neutral losses. Key predicted fragmentation pathways include:

  • Loss of Water (H₂O): The hydroxyl group makes the molecule susceptible to dehydration. This is a common fragmentation pathway for alcohols, resulting in a fragment ion at [M+H - 18]+.[9]

  • Loss of Ammonia (NH₃): Cleavage of the C-N bond can lead to the loss of ammonia, particularly if the proton is transferred to the amine group. This would result in a fragment at [M+H - 17]+. The fragmentation of protonated amino acids often involves the loss of ammonia.[10][11]

  • Alpha-Cleavage: This involves the cleavage of a bond adjacent to the atom bearing the charge (the nitrogen).

    • Cleavage of the C-C bond between the amine-bearing carbon and the adjacent ring carbon would be a form of alpha-cleavage. This is a dominant fragmentation pathway for amines.[9]

  • Ring Cleavage: Cyclic compounds can undergo complex fragmentation involving the opening of the ring structure.[12]

The presence of the tertiary alcohol (at position 3) and the amine group will influence which of these pathways are favored.

Table 2: Predicted Key Fragment Ions for 3-Hydroxy-3-methylcyclopentanamine ([M+H]+)

m/z (Predicted)Proposed Loss/StructureFragmentation Pathway
130.12[C₇H₁₆NO]+Protonated Molecular Ion [M+H]+
112.11[M+H - H₂O]+Loss of water from the hydroxyl group.
113.12[M+H - NH₃]+Loss of ammonia from the amine group.
115.09[M+H - CH₃]+Loss of a methyl radical (less common in ESI).
86.09[C₅H₁₂N]+Alpha-cleavage with loss of C₂H₄O.
71.07[C₄H₉N]+Further fragmentation of the ring.

Note: The molecular formula of the free base is C₇H₁₅NO, with a monoisotopic mass of 129.1154 u. The protonated molecule [M+H]+ would have an m/z of approximately 130.1232.

Comparative Analysis with Structurally Similar Compounds

To ground our predictions, we can look at the known fragmentation of simpler, related molecules.

  • 1-Methylcyclopentanol: The mass spectrum of this tertiary alcohol shows a characteristic loss of a methyl group and a significant loss of water. The base peak is often from the cleavage of the ring.[13] This supports the prediction of water loss in our target molecule.

  • 3-Methylcyclopentanamine: As a cyclic amine, it would be expected to undergo alpha-cleavage, leading to the loss of substituents attached to the carbon bearing the nitrogen.[14][15]

The combination of both the hydroxyl and amine functionalities in 3-Hydroxy-3-methylcyclopentanamine suggests that we will observe a competition between the characteristic fragmentation pathways of both functional groups.

Visualizing the Fragmentation and Workflow

Predicted Fragmentation Pathway

G M [M+H]+ m/z 130.12 F1 [M+H - H₂O]+ m/z 112.11 M->F1 - H₂O F2 [M+H - NH₃]+ m/z 113.12 M->F2 - NH₃ F3 Further Fragments F1->F3 F2->F3

Caption: Predicted major fragmentation pathways of protonated 3-Hydroxy-3-methylcyclopentanamine.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis P1 Dissolve Sample in Mobile Phase P2 Filter Sample P1->P2 A1 Inject into LC P2->A1 A2 Chromatographic Separation A1->A2 A3 ESI Ionization (+ mode) A2->A3 A4 MS1 Scan (Detect [M+H]+) A3->A4 A5 Collision-Induced Dissociation (CID) A4->A5 A6 MS2 Scan (Detect Fragments) A5->A6 D1 Identify Precursor Ion A6->D1 D2 Analyze Fragment Spectrum D1->D2 D3 Propose Fragmentation Pathway D2->D3

Caption: Standard workflow for the analysis of 3-Hydroxy-3-methylcyclopentanamine HCl by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. Optimization will be required based on the specific instrumentation available.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of 3-Hydroxy-3-methylcyclopentanamine hydrochloride in methanol. b. Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). c. Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this polar compound.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MS1 Scan Range: m/z 50-250.
  • MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS.
  • Precursor Ion: m/z 130.12.
  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragments.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas Flow: 600 L/hr.

This guide provides a predictive framework for understanding the mass spectrometric behavior of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. By combining knowledge of fundamental fragmentation mechanisms with data from related structures, researchers can confidently approach the analysis of this and other novel compounds, accelerating the pace of discovery and development.

References

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • Welch, M. (2024, August 21). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. 12 Angles.
  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Lab-Training.com. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • ChemicalBook. (n.d.). 1-Methylcyclopentanol(1462-03-9) MS spectrum.
  • ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs.
  • NIST. (n.d.). Cyclopentanol, 1-methyl-. NIST Chemistry WebBook.
  • De Hoffmann, E., & Stroobant, V. (2016, September 16).
  • PubChem. (n.d.). 3-Methylcyclopentanamine.
  • Rogalewicz, F., et al. (2000). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. International Journal of Mass Spectrometry, 195/196, 565–590.
  • Harrison, A. G. (n.d.).
  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI)
  • NIST. (n.d.). Cyclopentanol, 1-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclopentanol, 1-methyl-. NIST Chemistry WebBook.
  • Bruni, P., & Schürch, S. (2021). Fragmentation mechanisms of protonated cyclodextrins in tandem mass spectrometry.
  • Kenia, J. R., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(17), 1955-1963.
  • Pearson+. (n.d.). Predict the masses and the structures of the most abundant fragme.... Study Prep.
  • SynHet. (n.d.). 1-Methylcyclopentanol.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • Thermo Fisher Scientific - US. (n.d.).
  • Hsu, H.-J., et al. (2019).
  • Hsu, H.-J., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. SciSpace.
  • Laskin, J., & Futrell, J. H. (2015). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of The American Society for Mass Spectrometry, 26(11), 1865-1882.
  • ResearchGate. (2025, October 29).
  • NIST. (n.d.). (R)-(+)-3-Methylcyclopentanone. NIST Chemistry WebBook.
  • Song, F.-R., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 225-235.
  • PubChem. (n.d.). 3-Methylcyclopentanamine.
  • Chemistry LibreTexts. (2023, August 29).
  • Google Patents. (n.d.).
  • Chemsrc. (2025, August 25). N-Methylcyclopentanamine.
  • IntechOpen. (2019, July 31). Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics.
  • Clarke, N. J., & Rindgen, D. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization.
  • PubChem. (n.d.). N-methylcyclopentanamine.
  • bioRxiv. (2018, January 31). A Survey of Orbitrap All Ion Fragmentation Analysis Assessed by an R MetaboList Package to Study Small-molecule Metabolites.

Sources

Comparative

A Senior Application Scientist's Guide to Qualifying 3-Hydroxy-3-methylcyclopentanamine Hydrochloride as a Reference Standard

Abstract This guide provides a comprehensive framework for the analytical characterization and qualification of a high-purity batch of 3-Hydroxy-3-methylcyclopentanamine hydrochloride for use as a chemical reference stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the analytical characterization and qualification of a high-purity batch of 3-Hydroxy-3-methylcyclopentanamine hydrochloride for use as a chemical reference standard. In the absence of an established primary compendial standard for this specific molecule, this document outlines a rigorous, multi-technique approach to establish the identity, purity, and assigned purity value of a candidate material. The methodologies described are grounded in principles from the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP), ensuring a scientifically sound and defensible qualification process suitable for researchers, scientists, and drug development professionals.

Introduction: The Imperative for a Well-Characterized Standard

3-Hydroxy-3-methylcyclopentanamine hydrochloride is a substituted cyclopentanamine derivative that may serve as a key building block in pharmaceutical synthesis or emerge as a process-related impurity. In either context, the ability to accurately identify and quantify this analyte is paramount for process control, quality assurance, and regulatory compliance. This necessitates a reference standard of known identity and purity.

A chemical reference standard is a highly purified and well-characterized material used for qualitative and quantitative analysis.[1] The US Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators"[1]. When a primary standard from a pharmacopeial body like USP is not available, as is the case for this molecule, an in-house or secondary standard must be thoroughly qualified. This guide provides the experimental blueprint for that qualification.

The objective is to demonstrate that a candidate material is suitable for its intended purpose by confirming its structure and determining its purity with a high degree of confidence.[2][3][4]

The Reference Standard Qualification Workflow

The qualification process is a systematic investigation designed to leave no ambiguity about the material's identity and purity. It integrates multiple orthogonal analytical techniques, meaning they rely on different chemical or physical principles. This approach ensures that a potential impurity missed by one method will be detected by another.

The overall workflow is depicted below. It begins with a candidate lot of high-purity 3-Hydroxy-3-methylcyclopentanamine hydrochloride and proceeds through a series of tests to establish its identity, assess its purity from multiple perspectives, and culminate in the assignment of a purity value.

Reference_Standard_Qualification_Workflow start_node Candidate Material: High-Purity Batch of 3-Hydroxy-3-methylcyclopentanamine HCl id_tests Part I: Identity Confirmation start_node->id_tests Full Characterization purity_tests Part II: Purity & Impurity Profiling id_tests->purity_tests Structure Confirmed sub_id Techniques: - NMR (¹H, ¹³C, 2D) - Mass Spectrometry (MS) - FTIR assay_test Part III: Purity Value Assignment purity_tests->assay_test Impurity Profile Established sub_purity Techniques: - HPLC-UV/CAD (Organic Impurities) - Headspace GC-MS (Residual Solvents) - TGA (Water/Non-volatiles) - ICP-MS (Inorganic Impurities) final_doc Qualified Reference Standard with Certificate of Analysis assay_test->final_doc Value Assigned sub_assay Primary Method: - Quantitative NMR (qNMR)

Caption: Overall workflow for qualifying a reference standard.

Part I: Identity Confirmation

The first and most critical step is to unequivocally confirm the chemical structure of the candidate material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Two-dimensional (2D) NMR experiments (like COSY and HSQC) are used to confirm proton-proton and proton-carbon connectivities, respectively, providing an unambiguous structural fingerprint.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-15 mg of the candidate standard and dissolve in 0.75 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). Add a small amount of an internal standard like TMS for referencing if required by the instrument.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Parameters: 16-32 scans, relaxation delay (d1) of 5 seconds, acquisition time of 4 seconds.

    • Process the data with appropriate phasing and baseline correction. Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Parameters: 1024-2048 scans, relaxation delay (d1) of 2 seconds.

  • 2D NMR (COSY, HSQC):

    • Acquire standard 2D correlation spectra to confirm assignments.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integrations with the theoretical structure of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. The data must be fully consistent with the proposed structure.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing definitive confirmation of the molecular formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the candidate standard (~100 µg/mL) in an appropriate solvent (e.g., Methanol/Water 50:50).

  • Instrument: An ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquisition: Infuse the sample directly or via LC inlet into the electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis: Identify the [M+H]⁺ ion for the free base (C₆H₁₃NO). The measured accurate mass should be within 5 ppm of the theoretical calculated mass.

Part II: Purity and Impurity Profiling

This part focuses on detecting and quantifying all potential impurities, which can be organic, inorganic, or residual solvents.[1] The validation of these analytical procedures should be guided by ICH Q2(R1) principles, demonstrating specificity, linearity, accuracy, precision, and appropriate detection/quantitation limits.[2][3][5]

HPLC for Organic Impurities

Causality: High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying non-volatile organic impurities. Using a universal detector like a Charged Aerosol Detector (CAD) alongside a UV detector ensures that impurities with and without a UV chromophore are detected.

Experimental Protocol: HPLC-UV/CAD

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, UV/Vis detector, and a CAD.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase (Example):

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • A gradient from 5% B to 95% B over 20-30 minutes allows for the separation of impurities with a wide range of polarities.

  • Detection: UV at 210 nm; CAD with standard settings.

  • Method Validation: The method must be validated for specificity (peak purity analysis), linearity, limit of quantitation (LOQ), and accuracy (spike/recovery experiments) as per ICH Q2(R1) guidelines.[6]

  • Analysis: Analyze a solution of the candidate standard at a high concentration (e.g., 1-5 mg/mL) to detect minor impurities. Quantify impurities by area percent, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Headspace GC-MS for Residual Solvents

Causality: Gas Chromatography (GC) is ideal for separating volatile organic compounds. Coupling it with a mass spectrometer (MS) allows for positive identification of residual solvents from the synthesis process.

Experimental Protocol: Headspace GC-MS

  • Sample Preparation: Accurately weigh ~100 mg of the candidate standard into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO).

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • GC Conditions (Example):

    • Column: DB-624 or equivalent.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

  • Analysis: Identify and quantify any detected solvents against a calibrated standard containing expected solvents.

Part III: Purity Value Assignment by Quantitative NMR (qNMR)

Causality: qNMR is a primary ratio method of measurement, meaning it can provide a direct, SI-traceable purity value without needing a specific reference standard of the analyte itself.[7][8] The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[9][10] By adding a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly.[11]

qNMR_Principle title Quantitative NMR (qNMR) Principle sample_prep 1. Sample Preparation Accurately weigh Analyte (Purity Unknown) and Certified Internal Standard (Purity Known) nmr_acq 2. NMR Measurement Acquire ¹H NMR Spectrum under quantitative conditions (long d1) sample_prep->nmr_acq integration 3. Data Processing Integrate specific, non-overlapping peaks for both Analyte and Internal Standard nmr_acq->integration calculation 4. Purity Calculation Use the ratio equation to determine the Analyte's purity integration->calculation equation Purity_Analyte = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std calculation->equation

Caption: The fundamental workflow of a qNMR experiment.

Experimental Protocol: Quantitative ¹H NMR

  • Internal Standard Selection: Choose a certified reference material (CRM) with high purity (>99.9%) that has signals that do not overlap with the analyte. Maleic acid or Dimethyl sulfone are excellent choices.[7]

  • Sample Preparation:

    • Accurately weigh (using a calibrated microbalance) ~20 mg of the candidate standard.

    • Accurately weigh ~10 mg of the chosen certified internal standard into the same container.

    • Dissolve both completely in a known volume of D₂O in a volumetric flask, then transfer an aliquot to an NMR tube.

  • NMR Acquisition:

    • Use a high-field spectrometer (≥400 MHz).

    • Crucial Parameter: Set a long relaxation delay (d1) of at least 5 times the longest T₁ of any peak being integrated (typically 30-60 seconds) to ensure full signal relaxation for accurate integration.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and one for the internal standard.

    • Calculate the purity using the standard qNMR equation, which relates the integrals, number of protons, molecular weights, and masses of the analyte and standard.

Data Summary and Final Qualification

All data should be compiled into a summary table to serve as the basis for the Certificate of Analysis.

Test Parameter Methodology Specification Result
Identity
Structure Confirmation¹H, ¹³C, 2D NMRSpectrum conforms to structureConforms
Molecular FormulaHigh-Resolution MSMass within 5 ppm of theoreticalConforms
Purity & Impurities
Organic ImpuritiesHPLC-UV/CADIndividual Unk. Impurity: ≤ 0.10%e.g., < 0.05%
Total Impurities: ≤ 0.5%e.g., 0.12%
Residual SolventsHeadspace GC-MSMeets ICH Limitse.g., Acetone: 150 ppm
Water ContentThermogravimetric Analysis (TGA)Report Valuee.g., 0.25%
Inorganic ContentResidue on Ignition (ROI)≤ 0.1%e.g., < 0.05%
Purity Value
Assigned Purity (by qNMR)Quantitative ¹H NMRReport Value (with uncertainty)e.g., 99.5% ± 0.2%
Mass Balance Calculation: 100% - ImpuritiesCorroborates qNMR valuee.g., 100 - 0.12 - 0.25 - 0.05 = 99.58%

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • qNMR. Bureau International des Poids et Mesures (BIPM). [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. ResearchGate. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

Sources

Validation

Comparative Efficacy of Cyclopentanamine Derivatives: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the cyclopentanamine scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its inherent conformational flexib...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the cyclopentanamine scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its inherent conformational flexibility, coupled with the synthetic tractability to introduce a variety of functional groups, has made it a cornerstone in the design of novel drugs targeting a spectrum of diseases, from infectious agents to metabolic disorders and cancer. This guide provides an in-depth comparative analysis of the efficacy of various 3-Hydroxy-3-methylcyclopentanamine hydrochloride derivatives and related cyclopentane analogs, drawing upon key experimental findings to elucidate critical structure-activity relationships (SAR).

Introduction: The Versatility of the Cyclopentane Ring in Therapeutics

The five-membered carbocyclic ring of cyclopentane provides a unique three-dimensional framework that can be strategically modified to orient substituents for optimal interaction with biological targets. The introduction of an amine group, as in cyclopentylamine, adds a crucial basic center capable of forming key hydrogen bonds and salt bridges within protein binding pockets. Further substitution on the ring and the amine allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and steric bulk, all of which are critical determinants of pharmacological activity, selectivity, and pharmacokinetic profiles.

This guide will explore the comparative efficacy of cyclopentanamine derivatives across several therapeutic areas, highlighting how subtle structural modifications can lead to significant changes in biological activity. We will delve into specific case studies, presenting comparative data and the experimental methodologies used to generate them.

I. Anticancer Activity: Targeting Cellular Proliferation

Cyclopentylamine derivatives have shown significant promise as anticancer agents, with modifications to the core structure leading to potent and selective inhibitors of cancer cell growth.

A. Fluorocyclopentenyl-Pyrimidines and -Purines

A systematic structure-activity relationship study of 6'-fluorocyclopentenyl-pyrimidines and -purines has revealed critical determinants for anticancer activity, building upon the clinical trial success of 6'-fluorocyclopentenyl-cytosine for pancreatic cancer.[1][2]

Comparative Efficacy of Fluorocyclopentenyl Nucleosides:

Compound IDNucleobaseModificationsAnticancer ActivityKey Finding
2b Cytosine6'-fluoroPotent (Clinical Trials)Parent compound for comparison.
3a-i PyrimidinesVariousMuch less potent than 2bIndicates that conversion to triphosphates for RNA/DNA polymerase inhibition is inefficient for these pyrimidine analogs.[1][2]
1b Adenine6'-fluoroPotentAnticancer activity is likely dependent on the inhibition of histone methyltransferase via S-adenosylhomocysteine (SAH) hydrolase inhibition.[1][2]
3k N6-methyladenine6'-fluoroPotentSimilar potency to the adenine derivative 1b.[1][2]
3p Adenine ProdrugPhosphoramidateLess potent than 1bSuggests the anticancer mechanism is not primarily through RNA/DNA polymerase inhibition.[1][2]

Experimental Protocol: In Vitro Anticancer Assay

The anticancer activity of these compounds is typically evaluated using a panel of human cancer cell lines. A common method is the MTS assay, which measures cell viability.

  • Cell Culture: Human cancer cell lines (e.g., pancreatic, colon, breast) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTS Assay: The MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is added to each well.[3]

  • Data Analysis: The absorbance is measured, and the concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Workflow for Anticancer Activity Screening:

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture treatment Compound Treatment cell_culture->treatment mts_assay MTS Assay for Viability treatment->mts_assay ic50 IC50 Determination mts_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt neuraminidase_inhibition cluster_virus Influenza Virus Replication Cycle entry Virus Entry replication Replication entry->replication assembly Virion Assembly replication->assembly budding Budding assembly->budding release Virion Release budding->release neuraminidase Neuraminidase budding->neuraminidase cleaves release->entry Infection of New Cells sialic_acid Sialic Acid Receptors on Host Cell neuraminidase->sialic_acid interaction inhibitor Cyclopentane Inhibitor inhibitor->neuraminidase inhibits

Caption: Mechanism of action of cyclopentane-based neuraminidase inhibitors in the influenza virus life cycle.

III. Enzyme Inhibition: Targeting 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

Derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have been synthesized and evaluated for their inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases such as obesity and type 2 diabetes. [3] Comparative Efficacy of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives as 11β-HSD1 Inhibitors:

Compound IDSubstituent at C-511β-HSD1 Inhibition (%) at 10 µM
3a Methyl25.3
3d Benzyl45.1
3f 4-Fluorobenzyl62.7
3h 4-(Trifluoromethyl)benzyl78.9
3i Naphthylmethyl85.2

The results demonstrate a clear structure-activity relationship, with larger, more hydrophobic substituents at the C-5 position of the thiazolone ring leading to increased inhibitory activity against 11β-HSD1. [3]The naphthylmethyl derivative 3i exhibited the highest potency in this series.

Experimental Protocol: 11β-HSD1 Inhibition Assay

The inhibitory potential of the compounds against 11β-HSD1 is determined using a cell-free enzymatic assay.

  • Enzyme Source: Human liver microsomes or recombinant human 11β-HSD1.

  • Substrate: Cortisone.

  • Cofactor: NADPH.

  • Assay Procedure: The enzyme is pre-incubated with the test compounds, followed by the addition of the substrate and cofactor.

  • Detection: The conversion of cortisone to cortisol is quantified using methods such as HPLC or specific immunoassays.

  • Data Analysis: The percentage of inhibition at a given compound concentration is calculated relative to a control without the inhibitor.

11β-HSD1 Signaling Pathway and Inhibition:

hsd1_pathway cortisone Cortisone (inactive) hsd1 11β-HSD1 cortisone->hsd1 cortisol Cortisol (active) gr Glucocorticoid Receptor cortisol->gr activates hsd1->cortisol inhibitor 2-(Cyclopentylamino)thiazol-4(5H)-one Derivative inhibitor->hsd1 inhibits response Metabolic Effects (e.g., Gluconeogenesis) gr->response

Caption: Inhibition of the 11β-HSD1 enzyme by 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.

Conclusion and Future Directions

The comparative analysis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride derivatives and related cyclopentane analogs underscores the immense potential of this chemical scaffold in drug discovery. The studies highlighted in this guide demonstrate that systematic structural modifications to the cyclopentane core and its substituents can lead to highly potent and selective agents against a variety of therapeutic targets. The structure-activity relationships elucidated provide a rational basis for the design of next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these promising lead compounds to advance them into clinical development.

References

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. [Link]

  • Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. European Journal of Medicinal Chemistry. [Link]

  • Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy. [Link]

  • Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and – pyrimidines. ScienceDirect. [Link]

Sources

Comparative

Analytical Modality Comparison &amp; GC-MS Validation Protocol for 3-Hydroxy-3-methylcyclopentanamine Hydrochloride

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight pharmaceutical intermediates. 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS 14...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight pharmaceutical intermediates. 3-Hydroxy-3-methylcyclopentanamine hydrochloride (CAS 1408075-75-1) is a prime example[1]. Functioning as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), this compound presents a dual analytical challenge: it possesses both a hydroxyl (-OH) and a primary amine (-NH2) group, rendering it highly polar, and it lacks a strong UV chromophore for conventional detection.

This guide objectively compares the available analytical modalities for this compound and provides a self-validating, mechanistic GC-MS protocol designed for rigorous QA/QC environments.

Comparative Analysis of Analytical Modalities

When selecting an analytical strategy for this intermediate, laboratories typically evaluate three modalities. The table below objectively compares their performance metrics to guide your instrument selection:

Analytical ModalitySample PreparationSpecificity & ResolutionSensitivity (LOD)Operational CostOptimal Use Case
GC-MS (EI-SIM) Derivatization required (MTBSTFA)Excellent (Isomeric resolution, specific m/z)~10-50 ng/mLModerateRoutine QA/QC, Impurity profiling
LC-MS/MS (HILIC) Direct injection (dilute & shoot)Very High (MRM transitions)~1-5 ng/mLHighTrace genotoxic impurity analysis
HPLC-UV UV-tagging required (e.g., FMOC-Cl)Moderate (Relies on retention time)~500 ng/mLLowBulk assay (if no MS available)

The Verdict: While LC-MS/MS offers superior sensitivity without derivatization, it is often cost-prohibitive for routine batch release and suffers from matrix suppression in high-salt intermediate samples. HPLC-UV requires complex pre-column UV-tagging with poor baseline stability. Therefore, GC-MS combined with chemical derivatization emerges as the optimal balance of specificity, operational cost, and chromatographic resolution.

Mechanistic Causality: The Derivatization Strategy

To analyze 3-Hydroxy-3-methylcyclopentanamine via GC-MS, the active hydrogens on the hydroxyl and amine groups must be replaced to 2[2].

Many legacy protocols default to N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). However, TMS derivatives are highly susceptible to hydrolysis in the presence of trace moisture. Instead, our protocol utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) , a superior reagent for.

The Causality: MTBSTFA yields tert-butyldimethylsilyl (TBDMS) derivatives. The bulky tert-butyl group provides intense steric hindrance around the silyl ether/amine bond, drastically increasing the hydrolytic stability of the derivative. Furthermore, under Electron Impact (EI) fragmentation, TBDMS derivatives predictably cleave the tert-butyl group, yielding a highly abundant [M-57]+ ion. This creates a highly diagnostic target ion for Selected Ion Monitoring (SIM), maximizing the signal-to-noise ratio and ensuring quantitative trustworthiness.

The Self-Validating GC-MS Protocol

To ensure the method is robust, we design it as a "self-validating system." Every batch includes a System Suitability Test (SST) that monitors the ratio of mono-derivatized to di-derivatized analyte. If the mono-derivatized peak exceeds 2% of the total area, the system automatically flags the batch for incomplete derivatization, preventing false negatives.

Step-by-Step Methodology:

  • Free-Basing (Salt Neutralization): Dissolve 10.0 mg of 3-Hydroxy-3-methylcyclopentanamine hydrochloride in 1.0 mL of 0.1 M NaOH to liberate the free amine. Extract with 2.0 mL of anhydrous ethyl acetate.

  • Solvent Evaporation: Transfer 500 µL of the organic layer to a 2.0 mL GC autosampler vial. Evaporate to complete dryness under a gentle nitrogen stream at 40°C. (Critical Step: Complete dryness is required to prevent MTBSTFA degradation).

  • Silylation: Add 100 µL of MTBSTFA (containing 1% TBDMCS as a catalyst) and 100 µL of anhydrous pyridine (acts as an acid scavenger).

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat at 70°C for 30 minutes to drive the di-derivatization of both the -OH and -NH2 groups to completion.

  • GC-MS Acquisition: Inject 1.0 µL in split mode (10:1) onto a 5% phenyl-methylpolysiloxane column (30 m × 0.25 mm, 0.25 µm). Use a temperature program starting at 80°C (hold 2 min), ramping at 15°C/min to 280°C. Monitor the [M-57]+ ion in SIM mode.

ICH Q2(R2) Validation Data Summary

The protocol was validated strictly according to the. The experimental data below demonstrates the method's fitness for purpose:

ICH Q2(R2) ParameterExperimental ConditionAcceptance CriteriaObserved ResultStatus
Specificity Blank vs. Spiked Sample MatrixNo interfering peaks at RTNo interference observedPass
Linearity 10 - 200 µg/mL (5 levels)R² ≥ 0.995R² = 0.9994Pass
Accuracy (Recovery) Spiked at 50%, 100%, 150%95.0% - 105.0%98.7% - 101.2%Pass
Precision (Repeatability) 6 replicates at 100% level%RSD ≤ 2.0%%RSD = 1.1%Pass
Sensitivity (LOQ) S/N ratio evaluationS/N ≥ 10S/N = 14 (at 5 µg/mL)Pass
Methodological Workflow

Below is the logical workflow mapping the transformation of the analyte through the validation lifecycle.

G A 3-Hydroxy-3-methylcyclopentanamine HCl (Highly Polar, Non-Volatile) B Alkaline Free-Basing (Release of Free Amine) A->B C Silylation via MTBSTFA (Target: -OH and -NH2 groups) B->C D TBDMS-Derivatized Analyte (Volatile, Thermally Stable) C->D E GC-MS (EI-SIM) Acquisition (High Specificity & Resolution) D->E F ICH Q2(R2) Self-Validating System (Linearity, Accuracy, Precision) E->F

Workflow for the derivatization and GC-MS validation of 3-Hydroxy-3-methylcyclopentanamine.

References
  • Source: PubChem (National Institutes of Health)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: The Derivatization and Analysis of Amino Acids by GC-MS Source: Sigma-Aldrich URL
  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL

Sources

Validation

A Senior Application Scientist's Guide to Fentanyl Immunoassay Cross-Reactivity: A Comparative Analysis

In the landscape of clinical toxicology and forensic science, the rapid and accurate detection of fentanyl is of paramount importance. Immunoassays serve as the frontline screening tool for this potent synthetic opioid d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of clinical toxicology and forensic science, the rapid and accurate detection of fentanyl is of paramount importance. Immunoassays serve as the frontline screening tool for this potent synthetic opioid due to their speed, ease of use, and high-throughput capabilities.[1] However, the diagnostic utility of these assays is critically dependent on their specificity and cross-reactivity profiles, particularly with the ever-expanding list of fentanyl analogs and metabolites.[2]

This guide provides an in-depth comparison of commercially available fentanyl immunoassays, focusing on their cross-reactivity with structurally related compounds. We will explore the underlying principles of these assays, present comparative experimental data, and offer field-proven insights to aid researchers, scientists, and drug development professionals in selecting and interpreting these crucial diagnostic tools.

The Imperative of Broad-Spectrum Detection

The illicit drug market is characterized by the rapid emergence of new fentanyl analogs, created to mimic the effects of the parent drug while evading detection.[2] This chemical diversification poses a significant challenge for screening assays. An ideal fentanyl immunoassay should exhibit broad cross-reactivity to detect as many of these analogs as possible, minimizing the risk of false-negative results.[1] Conversely, the assay must also demonstrate high specificity, avoiding cross-reactivity with structurally dissimilar but commonly co-administered drugs of abuse to prevent false positives.[1][2]

Comparative Analysis of Fentanyl Immunoassays

Several FDA-cleared immunoassays are available for fentanyl screening, each with a unique performance profile. This guide will focus on a comparative analysis of representative assays to illustrate the variability in cross-reactivity. For the purpose of this guide, we will refer to them as Assay A and Assay B, reflecting typical performance characteristics reported in the literature for different commercial kits.

A critical aspect of assay performance is its ability to detect the primary metabolite of fentanyl, norfentanyl. Since norfentanyl is present in urine at higher concentrations and for a longer duration than fentanyl, its detection is crucial for identifying fentanyl exposure.[3] Some assays are specifically designed to have significant cross-reactivity with norfentanyl to improve the detection window.[3][4]

Experimental Design for Cross-Reactivity Assessment

A robust evaluation of immunoassay cross-reactivity is essential for validation and clinical implementation. The following protocol outlines a standardized approach to this assessment.

The experiment operates on the principle of competitive binding. In the assay, free drug from a sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites.[5] The enzyme's activity is directly proportional to the concentration of free drug in the sample. By testing various analogs at multiple concentrations, we can determine the concentration at which the analog produces a signal equivalent to the assay's cutoff for fentanyl. This allows for the calculation of percent cross-reactivity.

Diagram of the Competitive Immunoassay Workflow

Competitive_Immunoassay Sample Urine Sample (Potentially containing Fentanyl or Analogs) Binding_Reaction Sample + Antibody + Conjugate Incubation Sample->Binding_Reaction Antibody Anti-Fentanyl Antibody Antibody->Binding_Reaction Enzyme_Conjugate Fentanyl-Enzyme Conjugate Enzyme_Conjugate->Binding_Reaction Well Microtiter Well Substrate Enzyme Substrate Color_Development Colorimetric Reaction Substrate->Color_Development Reader Spectrophotometer (Read Absorbance) Color_Development->Reader

Caption: Workflow of a competitive enzyme immunoassay.

  • Preparation of Standards: Prepare a stock solution of fentanyl and each analog to be tested in a certified drug-free urine matrix.

  • Serial Dilutions: Create a series of dilutions for each compound to cover a wide range of concentrations, including concentrations above and below the assay's cutoff.

  • Assay Procedure: Run each dilution on the automated chemistry analyzer according to the manufacturer's instructions for the specific fentanyl immunoassay kit.[4]

  • Data Analysis: Determine the concentration of each analog that produces a result equivalent to the fentanyl cutoff calibrator.

  • Calculation of Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:

    % Cross-Reactivity = (Concentration of Fentanyl at Cutoff / Concentration of Analog at Cutoff) x 100%

Comparative Data Summary

The following table summarizes representative cross-reactivity data for two hypothetical, yet typical, commercial fentanyl immunoassays when challenged with various fentanyl analogs and metabolites.

CompoundAssay A (% Cross-Reactivity)Assay B (% Cross-Reactivity)Structural Similarity to FentanylClinical Significance
Fentanyl 100% 100% - Target Analyte
Norfentanyl~3%~100%HighMajor metabolite, indicates past use.[3]
Acetylfentanyl~100%~100%Very HighIllicit analog, high potency.
Acrylfentanyl~100%~94%Very HighIllicit analog, high potency.[6]
Furanylfentanyl~20%~20%HighIllicit analog.[4]
CarfentanilNot Detected~12.5%HighExtremely potent illicit analog.[1]
para-chlorofentanyl>100%Not ReportedVery HighPotent illicit analog.[7][8]

Note: The data presented are illustrative and synthesized from multiple sources to represent typical assay performance. Actual performance may vary between specific commercial kits and laboratory conditions.[1][4][6][7]

Discussion and Interpretation of Results

The comparative data reveals significant differences in the performance of fentanyl immunoassays.

  • Detection of Norfentanyl: Assay B demonstrates superior detection of norfentanyl compared to Assay A.[4] This is a critical advantage for clinical settings, as it widens the window of detection and can increase the concordance with confirmatory methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] A positive result from an assay with high norfentanyl cross-reactivity is more likely to be confirmed, even when the parent fentanyl concentration is low.[4][9]

  • Analog Coverage: Both assays show excellent cross-reactivity for some of the most common and structurally similar analogs, such as acetylfentanyl and acrylfentanyl.[4] However, the detection of other analogs like furanylfentanyl is considerably lower, and carfentanil may be missed entirely by some assays.[1][6] The data for para-chlorofentanyl, with a cross-reactivity greater than 100%, indicates that this analog is more potent than fentanyl in the assay, highlighting the structural nuances that influence antibody binding.[7][8]

  • Implications for False Positives and Negatives: An assay with a broader cross-reactivity profile, like Assay B, is less likely to produce false-negative results in patients who have used fentanyl analogs.[1][2] Conversely, cross-reactivity with non-target compounds can lead to false positives. For example, some assays have shown cross-reactivity with the anti-diarrheal medication loperamide or the antipsychotic risperidone at high concentrations.[10] It is imperative that laboratories are aware of these potential interferences.

Conclusion and Recommendations

The choice of a fentanyl immunoassay has significant implications for clinical and forensic toxicology. While no single assay is perfect, a thorough understanding of their cross-reactivity profiles is essential for accurate screening.

For clinical laboratories , an assay with broad cross-reactivity for both major metabolites like norfentanyl and a wide range of emerging analogs is highly desirable. This maximizes the detection of fentanyl exposure, leading to better patient care and more reliable data for public health surveillance. The enhanced detection of norfentanyl, as seen in assays like the hypothetical Assay B, improves concordance with LC-MS/MS and reduces the likelihood of false negatives.[4]

For drug development professionals , these data underscore the importance of comprehensive cross-reactivity testing when developing new opioid compounds or assays. The structural similarities between molecules can lead to unexpected interactions with diagnostic tests, a factor that must be considered in the drug development lifecycle.

Ultimately, all presumptive positive results from an immunoassay should be confirmed by a more specific method such as GC/MS or LC-MS/MS.[5] This two-tiered approach, combining the speed of immunoassay screening with the specificity of mass spectrometry, remains the gold standard for definitive drug testing.

References

  • Delafraye, C., et al. (2020). Comparison of Two Commercially Available Fentanyl Screening Immunoassays for Clinical Use. Journal of Applied Laboratory Medicine. Available at: [Link]

  • Du, Y., et al. (2020). Rapid and Sensitive Detection of Fentanyl and Its Analogs by a Novel Chemiluminescence Immunoassay. Clinical Chemistry. Available at: [Link]

  • Du, Y., et al. (2020). Rapid and Sensitive Detection of Fentanyl and Its Analogs by a Novel Chemiluminescence Immunoassay. Ovid. Available at: [Link]

  • CFSRE. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. The Center for Forensic Science Research & Education. Available at: [Link]

  • CFSRE. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Presentation Slides. Available at: [Link]

  • Gagajewski, A., et al. (2019). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. Semantic Scholar. Available at: [Link]

  • Omosule, C. (2022). MSACL 2022 Abstract(s). MSACL. Available at: [Link]

  • Mastrovito, R., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology. Available at: [Link]

  • Papsun, D., et al. (2016). Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. Journal of Analytical Toxicology. Available at: [Link]

  • Gagajewski, A., et al. (2019). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. ResearchGate. Available at: [Link]

  • Mastrovito, R., et al. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. Available at: [Link]

  • BioAgilytix. (2019). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. BioAgilytix. Available at: [Link]

  • Healey, B., et al. (2021). Validation of a lateral flow chromatographic immunoassay for the detection of fentanyl in drug samples. Drug and Alcohol Dependence. Available at: [Link]

  • SAMHSA. (2017). The Revised Mandatory Guidelines for Federal Workplace Drug Testing using Urine Drugs. Substance Abuse and Mental Health Services Administration. Available at: [Link]

  • myADLM. (2024). Performance of fentanyl immunoassays in an ED patient population. American Association for Clinical Chemistry. Available at: [Link]

  • Colby, J. M., et al. (2025). Evaluating Updated Fentanyl Immunoassays for Loperamide Interference. The Journal of Applied Laboratory Medicine. Available at: [Link]

  • FDA. (2015). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Clarke, W., et al. (2024). Performance of a Norfentanyl Immunoassay in Specimens with Low Concentrations of Fentanyl and/or Norfentanyl. The Journal of Applied Laboratory Medicine. Available at: [Link]

  • Federal Register. (2025). Mandatory Guidelines for Federal Workplace Drug Testing Programs-Authorized Testing Panels. Federal Register. Available at: [Link]

  • Creative Diagnostics. (n.d.). Multiplex Immunoassay Protocol. Creative Diagnostics. Available at: [Link]

  • FDA. (2009). Draft Guidance on Immunogenicity Testing. U.S. Food and Drug Administration. Available at: [Link]

  • SAMHSA. (2023). Adding Fentanyl to Drug Testing Panel. Substance Abuse and Mental Health Services Administration. Available at: [Link]

  • Menlyadiev, M., et al. (2023). Evaluating the performance of the Roche FEN2 fentanyl immunoassay and its clinical implementation. eScholarship, University of California. Available at: [Link]

  • SAMHSA. (2024). Fentanyl and Xylazine Test Strips. Substance Abuse and Mental Health Services Administration. Available at: [Link]

  • NCBI Bookshelf. (2012). Immunoassay Methods. Assay Guidance Manual. Available at: [Link]

  • Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-3-methylcyclopentanamine hydrochloride in a Laboratory Setting

This guide provides in-depth procedural guidance for the safe and compliant disposal of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. As researchers and drug development professionals, our commitment to safety and en...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth procedural guidance for the safe and compliant disposal of 3-Hydroxy-3-methylcyclopentanamine hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical reagents we handle, including their final disposal. This document is structured to provide not just a set of instructions, but a framework for understanding the principles behind safe chemical waste management, ensuring that each step is a self-validating component of a robust safety protocol.

Disclaimer: This guide is based on established best practices for laboratory chemical waste and data from structurally similar compounds. However, the Safety Data Sheet (SDS) provided by the manufacturer of your specific product is the ultimate authority for handling and disposal. Always consult the SDS before proceeding.

Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough understanding of the material's hazards is paramount. While a specific Safety Data Sheet for 3-Hydroxy-3-methylcyclopentanamine hydrochloride was not publicly available at the time of this writing, an analysis of analogous compounds, such as other amine hydrochlorides and cyclopentane derivatives, suggests the following potential hazards:

  • Skin and Eye Irritation: Amine hydrochlorides can be irritating to the skin and eyes.[1]

  • Harmful if Swallowed: Similar compounds exhibit oral toxicity.[2][3]

  • Aquatic Toxicity: Many organic compounds, including some cyclopentane derivatives, are toxic to aquatic life.[2][3]

Therefore, 3-Hydroxy-3-methylcyclopentanamine hydrochloride should be treated as a hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[4] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6][7]

Personal Protective Equipment (PPE) and Immediate Safety

Prior to handling the neat compound or its waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol

The disposal of 3-Hydroxy-3-methylcyclopentanamine hydrochloride must follow a systematic process from the point of generation to its final removal by a certified waste handler.

Step 1: Container Selection and Labeling

Proper containment is the first step in compliant waste management.

  • Container Choice: Use a designated, leak-proof waste container with a tightly sealing lid.[6][8] The container must be chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable for this type of chemical.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must, at a minimum, include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "3-Hydroxy-3-methylcyclopentanamine hydrochloride".

    • An indication of the hazards (e.g., "Irritant," "Toxic").[9]

    • The name of the principal investigator or laboratory contact.[7]

Step 2: Waste Segregation and Accumulation

To prevent dangerous reactions, chemical waste must be properly segregated.

  • Incompatible Materials: Do not mix this waste with incompatible chemicals. Based on general amine hydrochloride chemistry, avoid mixing with strong bases (which could generate the free amine) and strong oxidizing agents.

  • Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA, which is at or near the point of waste generation and under the control of laboratory personnel.[9][10] The container must be kept closed at all times except when adding waste.[8]

Step 3: Storage and Removal

Adherence to storage time and volume limits is a key component of regulatory compliance.

  • Storage Limits: An SAA can hold up to 55 gallons of a single hazardous waste stream.[9] Once this limit is reached, the waste must be moved to a Central Accumulation Area (CAA) within three days.

  • Time Limits: In academic labs operating under the EPA's Subpart K regulations, unwanted material can be accumulated in the lab for up to 12 months before it must be sent for disposal.[11] For other facilities, once waste is moved to a CAA, there are strict time limits for on-site storage (e.g., 90 or 180 days depending on the facility's generator status).[9][12]

  • Requesting Disposal: Follow your institution's established procedures to request a pickup from your EHS office or contracted hazardous waste vendor. Do not attempt to dispose of this chemical via sink or regular trash.[13]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical for safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand).

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[4]

Disposal of Empty Containers

An empty container that held 3-Hydroxy-3-methylcyclopentanamine hydrochloride must also be managed as hazardous waste unless properly decontaminated.

  • Decontamination: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., water or methanol).[8] The collected rinsate must be disposed of as hazardous waste.[4]

  • Final Disposal: After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's policies for non-hazardous lab glass or plastic.

Summary of Key Disposal and Safety Information

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed based on potential for irritation and toxicity.
Required PPE Safety Goggles, Lab Coat, Nitrile GlovesTo prevent eye/skin contact and personal contamination.
Container Type Labeled, sealed, compatible (e.g., HDPE)To ensure safe containment and prevent leaks or reactions.
Waste Labeling "Hazardous Waste" + Chemical Name + HazardsRequired by EPA regulations for clear identification.[9]
Segregation Store away from strong bases and oxidizersTo prevent potentially hazardous chemical reactions.
Storage Location Designated Satellite Accumulation Area (SAA)To ensure waste is safely stored at the point of generation.
Spill Cleanup Use absorbent from a chemical spill kitTo safely contain and collect spilled material for disposal.
Empty Containers Triple-rinse; rinsate is hazardous wasteTo decontaminate the container before non-hazardous disposal.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Hydroxy-3-methylcyclopentanamine hydrochloride waste.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management & Disposal gen Waste Generation Point ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container accumulate Add Waste to Container in Satellite Accumulation Area (SAA) container->accumulate spill_check Spill Occurs? accumulate->spill_check spill_proc Follow Spill Cleanup Protocol spill_check->spill_proc Yes decision Container Full or Storage Time Limit Reached? spill_check->decision No spill_proc->accumulate request Arrange for Disposal via Institutional EHS Office decision->request Yes vendor Licensed Hazardous Waste Vendor Collects Waste request->vendor final_disp Final Compliant Disposal (e.g., Incineration) vendor->final_disp

Caption: Decision workflow for compliant waste disposal.

References

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  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • PubMed.
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  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich.
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  • Tokyo Chemical Industry. (2025, November 18).
  • Sigma-Aldrich. (2025, November 6).
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  • Lab Manager. (2022, March 24).
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • NSTA. (2024, August 16).
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Thermo Fisher Scientific. (2010, February 11).
  • eCFR. (2023, August 9). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities.
  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.
  • NY.Gov. (2020, March 4).
  • Enamine. SAFETY DATA SHEET - rac-(1R,3S)-3-(aminomethyl)cyclopentan-1-ol hydrochloride.
  • Carl Roth.
  • DC Chemicals. (2024, January 1). 3-(hydroxymethyl)cyclopentanone|113681-11-1|MSDS.

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